molecular formula C9H16ClN B570468 2-Azaadamantane hydrochloride CAS No. 3015-17-6

2-Azaadamantane hydrochloride

Cat. No.: B570468
CAS No.: 3015-17-6
M. Wt: 173.684
InChI Key: ZWIULPRXCDAQFM-UHFFFAOYSA-N
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Description

2-Azaadamantane hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H16ClN and its molecular weight is 173.684. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azatricyclo[3.3.1.13,7]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-6-2-8-4-7(1)5-9(3-6)10-8;/h6-10H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIULPRXCDAQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3015-17-6
Record name 2-azatricyclo[3.3.1.1,3,7]decane hydrochloride
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Foundational & Exploratory

synthesis and characterization of 2-azaadamantane hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 2-Azaadamantane Hydrochloride

Introduction

2-Azaadamantane is a rigid, bicyclic amine that serves as a crucial building block in medicinal and materials chemistry. Its unique three-dimensional structure imparts specific properties to molecules that contain it, influencing factors like receptor binding and pharmacokinetic profiles. Notably, 2-azaadamantane is the precursor to the highly efficient oxidation catalyst 2-Azaadamantane N-Oxyl (AZADO), which shows superior reactivity compared to TEMPO, especially for sterically hindered alcohols.[1][2][3][4] This guide provides a comprehensive overview of the synthesis of 2-azaadamantane, its conversion to the hydrochloride salt, and its detailed characterization for researchers, scientists, and professionals in drug development.

Synthesis of 2-Azaadamantane

The synthesis of the 2-azaadamantane scaffold can be achieved through several routes. One of the classic and notable methods is the Hofmann-Löffler-Freytag reaction, which involves the cyclization of an N-haloamine under acidic conditions via a free-radical mechanism.[5][6][7] This intramolecular C-H amination is a powerful tool for constructing nitrogen-containing rings.

The general workflow involves the formation of an N-chloroamine from a suitable precursor, followed by acid-promoted cyclization to form the 2-azaadamantane skeleton. The resulting amine can then be isolated as its hydrochloride salt.

Synthesis_Workflow cluster_start Starting Material Preparation cluster_reaction Core Synthesis cluster_product Product Isolation start Bicyclo[3.3.1]nonane Derivative N_Haloamine N-Haloamine Formation start->N_Haloamine Halogenation Cyclization Hofmann-Löffler-Freytag Cyclization N_Haloamine->Cyclization Acid, Heat/UV (H₂SO₄) Free_Base 2-Azaadamantane (Free Base) Cyclization->Free_Base Base Workup (NaOH) HCl_Salt 2-Azaadamantane Hydrochloride Free_Base->HCl_Salt Acidification (HCl in Ether)

Fig 1. General workflow for the synthesis of this compound.
Mechanism: The Hofmann-Löffler-Freytag Reaction

The reaction proceeds through a free-radical chain mechanism initiated by heat or UV light under strong acid conditions.[5][6][8]

  • Protonation : The N-chloroamine is protonated by a strong acid (e.g., H₂SO₄) to form an N-chloroammonium salt.

  • Initiation : Homolytic cleavage of the N-Cl bond generates a nitrogen-centered radical cation.

  • Propagation : The nitrogen radical performs an intramolecular 1,5-hydrogen abstraction from a delta-carbon, forming a more stable carbon-centered radical. This radical then abstracts a chlorine atom from another N-chloroammonium salt molecule, propagating the chain and forming a δ-chloroamine.

  • Cyclization : Upon treatment with a base, the δ-chloroamine undergoes an intramolecular SN2 reaction to form the cyclized 2-azaadamantane product.[5][7]

HLF_Mechanism Hofmann-Löffler-Freytag Reaction Mechanism A N-Chloroamine B N-Chloroammonium Salt A->B H⁺ C Nitrogen Radical Cation B->C Heat or UV Light (Initiation) D Carbon Radical C->D Intramolecular 1,5-H Abstraction E δ-Chloroamine D->E + N-Chloroammonium Salt (Propagation) F 2-Azaadamantane E->F Base (e.g., NaOH) (Intramolecular SN2) Characterization_Workflow cluster_input Input cluster_analysis Analytical Techniques cluster_output Output product Synthesized Product (2-Azaadamantane HCl) nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (MS) product->ms ir Infrared Spectroscopy (IR) product->ir mp Melting Point Analysis product->mp ea Elemental Analysis (CHN) product->ea data Structural Confirmation & Purity Assessment nmr->data ms->data ir->data mp->data ea->data

References

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 2-Azaadamantane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-azaadamantane hydrochloride. This bicyclic amine is a key structural motif in various biologically active compounds, and a thorough understanding of its spectroscopic properties is crucial for its synthesis, characterization, and application in drug development. This document details the expected ¹H and ¹³C NMR chemical shifts, provides a generalized experimental protocol for data acquisition, and illustrates the key structural features and their correlation to the NMR data.

Structure and Stereochemistry

This compound possesses a rigid cage-like structure derived from adamantane, with a nitrogen atom substituting a methylene group at the 2-position. The protonation of the nitrogen atom by hydrochloric acid results in an ammonium salt, significantly influencing the electronic environment and, consequently, the NMR spectrum. The rigid framework of the molecule leads to distinct and well-resolved signals for its non-equivalent protons and carbons.

Below is a diagram illustrating the structure of this compound with the IUPAC numbering scheme used for the assignment of NMR signals.

Caption: Structure of this compound.

Predicted NMR Spectroscopic Data

Due to the scarcity of directly published and assigned NMR data for this compound, the following tables are based on known chemical shift principles for protonated amines and analysis of related adamantane derivatives. The protonation of the nitrogen at position 2 is expected to cause a significant downfield shift (deshielding) of the adjacent protons (H1, H3) and carbons (C1, C3) due to the inductive effect of the positive charge.

¹H NMR Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show several multiplets in the aliphatic region. The protons closer to the protonated nitrogen will resonate at a lower field. The N-H protons will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H1, H33.0 - 3.5br s
H4, H8, H101.8 - 2.2m
H5, H6, H7, H91.6 - 2.0m
N⁺-H₂8.0 - 9.5br s

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum will similarly show the deshielding effect of the protonated nitrogen on the adjacent carbon atoms.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1, C350 - 55
C4, C8, C1030 - 35
C5, C725 - 30
C6, C920 - 25

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the NMR analysis of this compound.

Sample Preparation
  • Solvent Selection: this compound is typically soluble in deuterated polar solvents such as deuterium oxide (D₂O), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the labile N-H protons. D₂O is a good choice for observing the carbon skeleton and non-labile protons, but the N-H protons will exchange with deuterium and become invisible. To observe the N-H protons, DMSO-d₆ or CD₃OD are preferable.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR. However, in polar solvents, a water-soluble standard like 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) may be used.

NMR Data Acquisition
  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher for better signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically 10-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

  • 2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

The following diagram illustrates a typical workflow for the NMR analysis of this compound.

G cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_output Output Synthesis Synthesis of 2-Azaadamantane Purification Purification Synthesis->Purification Salt_Formation HCl Salt Formation Purification->Salt_Formation Sample_Prep Sample Preparation (Solvent, Concentration, Standard) Salt_Formation->Sample_Prep Data_Acquisition 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) Sample_Prep->Data_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation Purity_Assessment Purity Assessment Spectral_Analysis->Purity_Assessment

Caption: Workflow for Synthesis and NMR Analysis.

Interpretation of Spectra

The interpretation of the NMR spectra of this compound relies on the analysis of chemical shifts, signal multiplicities, and coupling constants. The rigid adamantane framework restricts conformational flexibility, leading to well-defined through-bond and through-space interactions.

  • Chemical Shifts: As previously mentioned, the proximity to the protonated nitrogen is the dominant factor determining the chemical shifts.

  • Multiplicity and Coupling Constants: The multiplicity of the signals will be complex due to multiple geminal and vicinal couplings. The rigid structure means that the dihedral angles are fixed, and the Karplus relationship can be applied to predict approximate coupling constants. Long-range couplings (4J and 5J) are also common in adamantane systems and can be observed in high-resolution spectra.

The logical relationship for signal assignment is as follows:

G cluster_data Experimental Data cluster_interpretation Interpretation & Assignment H1_NMR ¹H NMR Spectrum Build_Fragments Build Spin Systems (COSY) H1_NMR->Build_Fragments C13_NMR ¹³C NMR Spectrum Assign_CH Assign CH Groups (HSQC) C13_NMR->Assign_CH COSY COSY Spectrum COSY->Build_Fragments HSQC HSQC Spectrum HSQC->Assign_CH HMBC HMBC Spectrum Connect_Fragments Connect Fragments (HMBC) HMBC->Connect_Fragments Assign_CH->Build_Fragments Build_Fragments->Connect_Fragments Final_Assignment Final Structure Assignment Connect_Fragments->Final_Assignment

Caption: Logic for NMR Signal Assignment.

Conclusion

The NMR spectroscopic analysis of this compound is a powerful tool for its structural elucidation and purity assessment. While the specific, experimentally determined and assigned data is not widely available in the public domain, the principles of NMR spectroscopy allow for a robust prediction of its spectral features. The rigid, cage-like structure results in a complex but interpretable set of signals. For researchers working with this important scaffold, a combination of 1D and 2D NMR techniques, coupled with a systematic approach to data interpretation, is essential for unambiguous characterization.

Unraveling the Solid State: A Technical Guide to the Prospective Crystal Structure of 2-Azaadamantane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current state of knowledge regarding the crystal structure of 2-azaadamantane hydrochloride. Despite its relevance as a rigid scaffold in medicinal chemistry, a definitive, publicly available crystal structure for this specific salt has yet to be reported. This document, therefore, provides a comprehensive overview of the methodologies required to obtain and characterize this structure, drawing upon established protocols for synthesis, salt formation, crystallization, and X-ray diffraction. It is intended to serve as a foundational resource for researchers aiming to elucidate the solid-state properties of this and related compounds.

Synthesis and Salt Formation

The journey to a crystal structure begins with the synthesis of the parent molecule, 2-azaadamantane. Several synthetic routes have been established, often starting from bicyclic precursors. A common strategy involves the Hofmann-Löffler-Freytag reaction or variations thereof to achieve the characteristic cage structure.

One documented synthesis of 2-azaadamantane involves the reduction of a bromo-substituted precursor. For example, N-benzyloxycarbonyl-4-bromo-2-azaadamantane can be subjected to catalytic hydrogenation to yield the free base.[1] Another approach starts from 9-oxo endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid, proceeding through key steps like Curtius rearrangement and intramolecular cyclization.[2][3]

Once the 2-azaadamantane free base is obtained and purified, the hydrochloride salt is typically prepared by reacting the amine with hydrochloric acid.[4] To obtain an anhydrous salt suitable for crystallization, this is often done using a solution of HCl in an anhydrous solvent like diethyl ether or by bubbling dry HCl gas through a solution of the amine.[5] The choice of solvent is critical, as residual water can hinder the formation of high-quality single crystals of the desired anhydrous form.[5]

Crystallization Strategies for Single-Crystal X-ray Diffraction

Obtaining a single crystal of suitable size and quality is often the most challenging step in structure determination.[6] For a small organic molecule like this compound, several crystallization techniques can be employed.[7][8] The selection of the method and solvent system is crucial and often requires empirical screening.

Common Crystallization Techniques:

TechniqueDescriptionKey Parameters
Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, which increases the concentration and induces crystallization.[9][10]Solvent volatility, temperature, container opening size.
Vapor Diffusion A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[9]Choice of solvent/anti-solvent pair, temperature, diffusion rate.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the liquids slowly mix.[11]Solvent densities, miscibility, concentration gradients.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[10]Cooling rate, temperature range, solvent choice.

The following diagram illustrates a general workflow for obtaining and analyzing the crystal structure of a target compound like this compound.

G General Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis Synthesis Synthesis of 2-Azaadamantane Purification Purification of Free Base Synthesis->Purification Salt_Formation Formation of Hydrochloride Salt Purification->Salt_Formation Crystallization Single Crystal Growth (e.g., Vapor Diffusion) Salt_Formation->Crystallization Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Data_Collection Data Collection (Diffractometer) Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Data_Validation Validation & CIF Generation Structure_Refinement->Data_Validation G Single-Crystal X-ray Diffraction Workflow cluster_data_processing Computational Analysis Xray_Source X-ray Source Mounted_Crystal Mounted Single Crystal on Goniometer Xray_Source->Mounted_Crystal Incident Beam Detector Detector Mounted_Crystal->Detector Diffracted Beams Solve_Structure Structure Solution (Direct Methods/Patterson) Detector->Solve_Structure Raw Diffraction Data Refine_Structure Structure Refinement Solve_Structure->Refine_Structure Validate_CIF Validation & CIF Output Refine_Structure->Validate_CIF

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Azaadamantane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azaadamantane hydrochloride is a rigid, bicyclic amine that serves as a valuable building block in medicinal chemistry and materials science. Its unique three-dimensional structure imparts specific physicochemical properties that are of significant interest in the design of novel therapeutic agents and functional materials. The adamantane cage provides a lipophilic scaffold that can enhance metabolic stability and facilitate passage through biological membranes, while the secondary amine offers a site for further functionalization. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for their determination.

Chemical Structure and Identification

  • Chemical Name: 2-Azatricyclo[3.3.1.13,7]decane hydrochloride

  • CAS Number: 3015-17-6[1]

  • Molecular Formula: C9H16ClN[2]

  • Molecular Weight: 173.68 g/mol [2]

Physical Properties

The physical properties of this compound are summarized in the table below. Due to a lack of publicly available experimental data for some properties, predicted values and data from analogous compounds are included for reference.

PropertyValueSource/Method
Appearance White solid[Cymit Quimica]
Melting Point Predicted for free base: 224-227 °C (bomb tube)[ChemicalBook][3]
Boiling Point Predicted for free base: 214.5±8.0 °C[ChemicalBook][3]
Solubility Soluble in water. General amine hydrochlorides are soluble in polar solvents.[General knowledge based on amine salt properties]
pKa Predicted for free base: 11.93±0.20[ChemicalBook][3]
Experimental Protocols for Physical Property Determination

A standard capillary melting point apparatus can be used to determine the melting point of this compound.

MeltingPoint_Workflow A Grind the crystalline sample to a fine powder. B Pack the powder into a capillary tube (2-3 mm height). A->B C Place the capillary tube in the melting point apparatus. B->C D Heat the sample at a controlled rate (e.g., 1-2 °C/min near the melting point). C->D E Record the temperature range from the first appearance of liquid to complete melting. D->E

The solubility of this compound in various solvents can be determined using the following protocol.

Solubility_Workflow A Add a known mass of the compound to a known volume of solvent at a specific temperature. B Stir or sonicate the mixture to facilitate dissolution. A->B C Observe for complete dissolution (clear solution with no visible particles). B->C D If dissolved, add more solute and repeat. If not, the solution is saturated. C->D E Quantify the concentration of the saturated solution (e.g., by UV-Vis or HPLC) to determine solubility. D->E

The acid dissociation constant (pKa) can be determined by potentiometric titration.

pKa_Workflow A Prepare a solution of the compound with a known concentration. B Titrate the solution with a standardized solution of a strong base (e.g., NaOH). A->B C Monitor the pH of the solution continuously using a calibrated pH meter. B->C D Plot the pH versus the volume of titrant added to generate a titration curve. C->D E Determine the pH at the half-equivalence point, which corresponds to the pKa. D->E

Chemical Properties and Reactivity

2-Azaadamantane, the free base of the hydrochloride salt, is a secondary amine and exhibits typical reactivity for this functional group. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic.

  • N-Alkylation and N-Acylation: The secondary amine can be readily alkylated or acylated to introduce various substituents.

  • Oxidation: The nitrogen can be oxidized to form the corresponding nitroxide radical, 2-azaadamantane N-oxyl (AZADO). AZADO is a stable radical and a highly efficient catalyst for the oxidation of alcohols.[4]

  • Salt Formation: As a base, it readily reacts with acids to form ammonium salts, such as the hydrochloride.

Stability

Adamantane derivatives are generally known for their high stability due to the strain-free and rigid cage structure. This compound is expected to be a stable solid under standard laboratory conditions.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features: The spectrum would show signals corresponding to the protons on the adamantane cage. Due to the symmetry of the molecule, the number of distinct signals will be less than the total number of protons. The protons on the carbons adjacent to the nitrogen will be deshielded.

Expected ¹³C NMR Spectral Features: The spectrum will display signals for the carbon atoms of the adamantane skeleton. The carbons bonded to the nitrogen atom will be shifted downfield.

NMR_Prep_Workflow A Dissolve 5-20 mg of the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). B Transfer the solution to a clean, dry 5 mm NMR tube. A->B C Ensure the solution is homogeneous and free of particulate matter. B->C D Cap the NMR tube and wipe it clean before inserting into the spectrometer. C->D

Infrared (IR) Spectroscopy

Expected IR Spectral Features: The spectrum will show characteristic C-H stretching and bending vibrations for the adamantane framework. A broad absorption in the region of 2400-3200 cm⁻¹ is expected, which is characteristic of the N-H stretch in an amine salt.

IR_Prep_Workflow A Thoroughly grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar. B Transfer the mixture to a pellet press. A->B C Apply pressure to form a transparent or translucent pellet. B->C D Place the pellet in the sample holder of the IR spectrometer for analysis. C->D

Mass Spectrometry (MS)

Expected Mass Spectrum: In electrospray ionization (ESI) mass spectrometry, the spectrum would likely show the molecular ion of the free base [C₉H₁₅N+H]⁺ at m/z 138. The isotopic pattern would confirm the presence of one nitrogen atom.

MS_Prep_Workflow A Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile/water). B Infuse the solution directly into the mass spectrometer or inject it via an HPLC system. A->B C Acquire the mass spectrum in the appropriate ionization mode (e.g., ESI positive). B->C

Applications in Research and Drug Development

The rigid 2-azaadamantane scaffold is a privileged structure in medicinal chemistry. Its incorporation into drug candidates can lead to improved pharmacological properties.

  • Scaffold for Novel Therapeutics: The azaadamantane core has been explored as a scaffold for the development of agents targeting the central nervous system.

  • Synthesis of Catalysts: 2-Azaadamantane is a precursor to 2-azaadamantane N-oxyl (AZADO), a highly effective organocatalyst for the oxidation of alcohols.[4] This has significant applications in synthetic organic chemistry.

DrugDev_Relationship cluster_0 2-Azaadamantane HCl A Rigid Scaffold D Improved Pharmacokinetics A->D E Enhanced Metabolic Stability A->E B Lipophilicity B->D C Functionalizable Amine F Novel Drug Candidates C->F D->F E->F

Conclusion

This compound is a compound with a unique set of physical and chemical properties derived from its rigid cage structure and secondary amine functionality. While specific experimental data for some of its properties are not widely published, this guide provides a thorough overview based on available information and established analytical protocols. Its utility as a synthetic building block, particularly in the development of novel catalysts and therapeutic agents, underscores its importance to the scientific community. Further detailed characterization of this compound would be a valuable contribution to the chemical literature.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Reactivity of the 2-Azaadamantane Scaffold

The 2-azaadamantane scaffold, a rigid bicyclic amine, has garnered significant attention in medicinal chemistry and materials science. Its unique three-dimensional structure and desirable physicochemical properties make it an attractive building block for the design of novel therapeutic agents and functional materials.[1][2][3][4] This guide provides a comprehensive overview of the fundamental reactivity of the 2-azaadamantane core, including its synthesis, functionalization at both the nitrogen and carbon centers, and applications in drug discovery.

Synthesis of the 2-Azaadamantane Scaffold

The construction of the 2-azaadamantane framework can be achieved through several synthetic strategies, often involving intramolecular cyclization of bicyclic precursors. Key methods include Curtius rearrangement followed by intramolecular cyclization, reductive amination, and transannular cyclization.

A common approach involves the use of bicyclo[3.3.1]nonane derivatives. For instance, 2-azaadamantan-6-one has been synthesized from 9-oxo endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid. The synthesis involves a Curtius rearrangement to form a benzyl carbamate, which then undergoes a spontaneous intramolecular cyclization.[5][6] Another strategy employs a reductive amination of a bicyclo[3.3.1]nonane trione derivative to form the azaadamantane core.[5][6]

G cluster_start Starting Material cluster_methods Key Synthetic Methods cluster_product Product Bicyclo[3.3.1]nonane\nDerivative Bicyclo[3.3.1]nonane Derivative Curtius\nRearrangement Curtius Rearrangement Bicyclo[3.3.1]nonane\nDerivative->Curtius\nRearrangement Reductive\nAmination Reductive Amination Bicyclo[3.3.1]nonane\nDerivative->Reductive\nAmination Transannular\nCyclization Transannular Cyclization Bicyclo[3.3.1]nonane\nDerivative->Transannular\nCyclization 2-Azaadamantane\nScaffold 2-Azaadamantane Scaffold Curtius\nRearrangement->2-Azaadamantane\nScaffold Reductive\nAmination->2-Azaadamantane\nScaffold Transannular\nCyclization->2-Azaadamantane\nScaffold

Caption: Key synthetic routes to the 2-azaadamantane scaffold.

Reactivity at the Nitrogen Atom

The secondary amine in the 2-azaadamantane scaffold is a key site for functionalization and is responsible for much of its characteristic reactivity.

N-Functionalization

The nitrogen atom can undergo standard amine reactions, including alkylation, acylation, and arylation. Protection of the nitrogen, for example as a tert-butoxycarbonyl (Boc) carbamate, is a common strategy in multi-step syntheses of 2-azaadamantane derivatives.[5][6]

Oxidation to 2-Azaadamantane N-Oxyl (AZADO)

A significant aspect of the reactivity of the 2-azaadamantane nitrogen is its oxidation to the stable nitroxyl radical, 2-azaadamantane N-oxyl (AZADO). AZADO and its derivatives are highly efficient organocatalysts for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[7][8][9] AZADO is often more effective than the well-known TEMPO catalyst, particularly for sterically hindered alcohols.[8][9][10][11]

G AZADO AZADO Oxoammonium Cation Oxoammonium Cation AZADO->Oxoammonium Cation Oxidation (Co-oxidant) Hydroxylamine Hydroxylamine Oxoammonium Cation->Hydroxylamine Alcohol Oxidation Carbonyl Carbonyl Oxoammonium Cation->Carbonyl Hydroxylamine->AZADO Oxidation (Co-oxidant) Alcohol Alcohol Alcohol->Oxoammonium Cation

Caption: Catalytic cycle of AZADO in alcohol oxidation.

Reactivity of the Carbon Skeleton

Functionalization of the carbon framework of 2-azaadamantane can be challenging due to the high bond dissociation energies of the C-H bonds.[12] However, methods for C-H activation and functionalization have been developed, allowing for the introduction of substituents at both bridgehead and bridge positions.

Bridgehead Functionalization (C1, C3)

The bridgehead positions of adamantanes are often sites of selective functionalization.[12] While specific examples for 2-azaadamantane are less common in the literature, general methods for adamantane C-H activation, such as radical-based reactions, can be applied.[12][13][14]

Bridge Functionalization

Functionalization at the bridge carbon atoms is also possible. For example, C5-functionalized AZADO derivatives have been synthesized to tune the catalytic properties of the N-oxyl radical.[15] Additionally, the synthesis of an all-bridge carbon-oxidized 2-azaadamantane skeleton has been reported, demonstrating the feasibility of extensive functionalization of the carbon framework.[16]

G cluster_reactivity Reactivity at Carbon Skeleton 2-Azaadamantane Core 2-Azaadamantane Core Bridgehead Functionalization (C1, C3) Bridgehead Functionalization (C1, C3) 2-Azaadamantane Core->Bridgehead Functionalization (C1, C3) Bridge Functionalization (C4, C5, C6, etc.) Bridge Functionalization (C4, C5, C6, etc.) 2-Azaadamantane Core->Bridge Functionalization (C4, C5, C6, etc.) Drug Discovery Scaffolds Drug Discovery Scaffolds Bridgehead Functionalization (C1, C3)->Drug Discovery Scaffolds Modified Catalysts (e.g., AZADO derivatives) Modified Catalysts (e.g., AZADO derivatives) Bridge Functionalization (C4, C5, C6, etc.)->Modified Catalysts (e.g., AZADO derivatives)

Caption: Regioselectivity of 2-azaadamantane functionalization.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and reactivity of 2-azaadamantane derivatives.

Table 1: Synthesis of 2-Azaadamantane Derivatives

ProductStarting MaterialKey ReagentsYield (%)Reference
tert-Butyl 4-oxo-2-azaadamantane-2-carboxylateBenzyl 4-oxo-2-azaadamantane-2-carboxylate(Boc)₂O, Pd-C, H₂98[5][6]
2-Azaadamantan-6-one Hydrochloridetert-Butyl 6-oxo-2-azaadamantane-2-carboxylate1 M HCl in diethyl ether94[5]
2-AzaadamantaneN-benzyloxycarbonyl-4-bromo-2-azaadamantaneH₂, Pd/C, triethylamine85[17]
All-bridge carbon-oxidized 2-azaadamantane skeleton9-Hydroxybicyclo[3.3.1]nonane-2,6-dioneMulti-step synthesis45 (overall)[16]

Table 2: Spectroscopic Data for Selected 2-Azaadamantane Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-Azaadamantan-6-one Hydrochloride2.03-2.14 (m, 4H), 2.38-2.47 (m, 4H), 2.55 (d, J = 3.9 Hz, 2H), 3.69 (s, 2H), 9.69 (s, 2H)34.3, 43.2, 46.0, 212.6[5]
tert-Butyl 6-oxo-2-azaadamantane-2-carboxylate1.50 (s, 9H), 2.01 (t, J = 10.1 Hz, 4H), 2.18 (t, J = 13.2 Hz, 4H), 2.69 (s, 2H), 4.34 (s, 1H), 4.47 (s, 1H)28.4, 37.5, 37.8, 45.0, 46.4, 79.8, 154.1, 215.9[5]

Experimental Protocols

Synthesis of tert-Butyl 4-Oxo-2-azaadamantane-2-carboxylate[5][6]

A mixture of benzyl 4-oxo-2-azaadamantane-2-carboxylate (1.43 g, 5.00 mmol), di-tert-butyl dicarbonate (1.64 g, 7.50 mmol), 10 wt % Pd–C (0.14 g), and K₂CO₃ (1.38 g, 10 mmol) in ethanol (30 mL) was stirred under a hydrogen atmosphere at room temperature for 12 hours. The reaction mixture was then filtered. The filtrate was concentrated and redissolved in ethyl acetate (50 mL), washed with 1 N HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL), dried over anhydrous MgSO₄, and then concentrated. The crude product was purified by column chromatography (silica gel, hexane/EtOAc, 4:1) to afford tert-butyl 4-oxo-2-azaadamantane-2-carboxylate (1.24 g, 98%) as a colorless oil.[5][6]

Synthesis of 2-Azaadamantan-6-one Hydrochloride[5]

A mixture of tert-butyl 6-oxo-2-azaadamantane-2-carboxylate (200 mg, 0.80 mmol) and a 1 M HCl solution in diethyl ether (5 mL) was stirred at room temperature for 12 hours. The resulting solid was filtered and washed with diethyl ether to afford 2-azaadamantan-6-one hydrochloride (141 mg, 94%) as a white solid.[5]

General Procedure for AZADO-Catalyzed Oxidation of Alcohols[8]

To a stirring mixture of the alcohol (1.47 mmol), 1-Me-AZADO (0.244 mg, 1.47 µmol) in CH₂Cl₂ (3.9 mL) and saturated aqueous NaHCO₃ (2 mL) containing KBr (17.5 mg, 0.074 M) and Bu₄NBr (23.7 mg, 0.037 M) was added dropwise a premixed solution of aqueous NaOCl (8% Cl) and saturated aqueous NaHCO₃ (3.3 mL, 1:1.4 v/v) at 0 °C over 6 minutes. The reaction progress is monitored by TLC or GC. Upon completion, the reaction is worked up by separation of the organic layer, extraction of the aqueous layer with CH₂Cl₂, and purification of the combined organic layers.[8]

Applications in Drug Discovery

The rigid 2-azaadamantane scaffold is a valuable pharmacophore in drug design. Its lipophilic nature and three-dimensional structure allow for precise orientation of substituents to interact with biological targets.[2][4] Azaadamantane derivatives have been investigated for a range of biological activities, including antiviral, antimicrobial, and antitumor properties.[1][3] The introduction of the nitrogen atom compared to the all-carbon adamantane can improve properties such as aqueous solubility and bioavailability.[1][3] The azaadamantane framework has been identified as a promising lead for developing selective σ₁ receptor agonists.[2]

References

Spectroscopic and Synthetic Profile of 2-Azaadamantane Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodologies, and experimental protocols related to 2-azaadamantane hydrochloride. This information is critical for its application in research and drug development.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

The proton NMR spectrum of the free base, 2-azaadamantane, has been reported. The hydrochloride salt is expected to show a downfield shift of protons adjacent to the nitrogen atom due to the positive charge.[1]

Table 1: ¹H NMR Data

CompoundChemical Shift (δ) ppm
2-Azaadamantane (free base) in CDCl₃3.19 (bs, 1H), 2.52 (bs, 1H), 2.10-1.95 (m, 6H), 1.90-1.85 (m, 2H), 1.82-1.75 (m, 4H)[2]
This compound (Expected)Protons α to the N-H⁺ group are expected to shift downfield.

¹³C NMR:

Specific ¹³C NMR data for this compound is not available in the reviewed literature. However, the carbon chemical shifts for adamantane and its derivatives are well-documented and can be used for estimation.[3] The protonation of the nitrogen atom in 2-azaadamantane to form the hydrochloride salt is expected to induce a downfield shift in the adjacent carbon atoms.

Table 2: ¹³C NMR Data (Reference)

CompoundCarbonChemical Shift (δ) ppm
AdamantaneCH28.46
CH₂37.85
2-AdamantanoneC=O218.4
CH41.2
CH₂27.2, 37.5, 38.2
1-Adamantanamine HydrochlorideC-N51.5
CH34.7
CH₂29.9, 41.1
Infrared (IR) Spectroscopy

A specific IR spectrum for this compound has not been identified in the literature. However, the spectrum is expected to exhibit characteristic peaks for adamantane structures and amine hydrochlorides.

Table 3: Expected IR Absorptions for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Notes
N-H⁺ stretch2400-3000 (broad)Characteristic of amine salts.
C-H stretch (adamantyl)2850-2950Typical for saturated hydrocarbons.
C-N stretch1000-1250
C-C stretch (adamantyl cage)Fingerprint regionComplex pattern typical for the rigid cage structure.
Mass Spectrometry (MS)

The mass spectrum of the free base, 2-azaadamantane, shows a molecular ion peak ([M]⁺) at m/z 138.[2] For the hydrochloride salt, under appropriate ionization conditions such as electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ of the free base at m/z 138, corresponding to the 2-azaadamantane cation. Depending on the conditions, adduct ions with the chloride counter-ion might also be observed.[4][5]

Table 4: Mass Spectrometry Data

Compoundm/zInterpretation
2-Azaadamantane (free base)138[M]⁺[2]
This compound (Expected)138[M+H]⁺ of the free base

Synthesis of this compound

Several synthetic routes to 2-azaadamantane have been reported. A common method involves the cyclization of a bicyclo[3.3.1]nonane derivative. The hydrochloride salt can be obtained by treating the free base with hydrochloric acid.

Synthetic Workflow

G cluster_0 Synthesis of 2-Azaadamantane cluster_1 Salt Formation Start Bicyclo[3.3.1]nonane derivative Step1 Cyclization Start->Step1 Acid catalyst Intermediate 2-Azaadamantane (free base) Step1->Intermediate Step2 Treatment with HCl Intermediate->Step2 Product 2-Azaadamantane Hydrochloride Step2->Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available. The following are generalized protocols based on standard laboratory practices for similar organic compounds.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be referenced to an internal standard (e.g., TMS or the residual solvent peak). For ¹³C NMR, a proton-decoupled spectrum would be acquired.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound could be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) would be finely ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent pellet.[6] The spectrum would then be recorded using an FTIR spectrometer. Alternatively, a thin film could be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[7]

Mass Spectrometry

For a hydrochloride salt like this compound, electrospray ionization (ESI) is a suitable technique. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and introduced into the mass spectrometer. In positive ion mode, the instrument would be set to detect the protonated molecule of the free base ([C₉H₁₅N + H]⁺) at m/z 138. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition.

References

Conformational Analysis of the 2-Azaadamantane Cage: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the three-dimensional structure of pharmacologically active scaffolds is paramount. The 2-azaadamantane core, a rigid bicyclic amine, represents a key structural motif in medicinal chemistry. Its constrained conformation reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. This in-depth technical guide provides a comprehensive overview of the conformational analysis of the 2-azaadamantane cage structure, detailing experimental protocols and computational approaches.

The Rigid Cage Structure of 2-Azaadamantane

The 2-azaadamantane molecule (C₉H₁₅N) is a saturated heterocyclic compound featuring a diamondoid cage structure. This framework is composed of three fused six-membered rings. Two of these are cyclohexane rings, and one is a piperidine ring, with the nitrogen atom occupying position 2. The inherent rigidity of this structure significantly limits its conformational freedom, making it an attractive scaffold for the design of specific and potent bioactive molecules.

The dominant and most stable conformation of the 2-azaadamantane cage is one in which all three six-membered rings adopt a chair conformation. This arrangement minimizes steric strain and torsional strain within the molecule.

Quantitative Conformational Data

ParameterAtom(s) InvolvedCalculated Value
Bond Lengths (Å)
C1-N21.47
N2-C31.47
C1-C61.54
C1-C91.54
C3-C41.54
C3-C81.54
C-C (average)1.54
C-H (average)1.10
Bond Angles (°)
C1-N2-C3109.5
N2-C1-C6109.5
N2-C3-C4109.5
C-C-C (average)109.5
Dihedral Angles (°)
C3-N2-C1-C9-58.0
C1-N2-C3-C858.0
N2-C1-C6-C552.0
N2-C3-C4-C5-52.0
Note: These values are derived from computational modeling and represent the lowest energy conformation.

For experimental context, crystallographic data of a related tetraazaadamantane derivative shows C-N bond lengths in the range of 1.47-1.49 Å, which is in good agreement with the calculated values for 2-azaadamantane.

Experimental and Computational Protocols

A comprehensive conformational analysis of 2-azaadamantane involves a combination of synthesis, spectroscopic characterization, and computational modeling.

Synthesis of 2-Azaadamantane

A common route to 2-azaadamantane involves the reductive amination of bicyclo[3.3.1]nonane-2,6-dione. A detailed protocol is as follows:

  • Preparation of Bicyclo[3.3.1]nonane-2,6-dione: This starting material can be synthesized from 1,5-cyclooctadiene through a multi-step process involving epoxidation, hydrolysis, and oxidation.

  • Reductive Amination:

    • Bicyclo[3.3.1]nonane-2,6-dione is dissolved in a suitable solvent, such as methanol.

    • An excess of an ammonia source, like ammonium acetate, and a reducing agent, such as sodium cyanoborohydride, are added.

    • The reaction mixture is stirred at room temperature for 24-48 hours.

    • The reaction is quenched, and the product is extracted with an organic solvent.

    • Purification is typically achieved through column chromatography or sublimation to yield pure 2-azaadamantane.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for confirming the structure and assessing the conformational integrity of the 2-azaadamantane cage.

  • Sample Preparation: A 5-10 mg sample of 2-azaadamantane is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment).

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum of the rigid 2-azaadamantane cage is expected to show a set of complex, yet well-resolved, multiplets in the aliphatic region (typically 1.5-3.5 ppm).

    • The protons on the carbons adjacent to the nitrogen atom (C1 and C3) will appear as the most downfield signals.

    • The bridgehead protons will also have distinct chemical shifts.

    • Analysis of the coupling constants (J-values) can provide information about the dihedral angles between adjacent protons, confirming the chair conformation of the rings.

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum will display a specific number of signals corresponding to the symmetry of the molecule.

    • The carbons bonded to the nitrogen (C1 and C3) will be the most deshielded and appear at the lowest field.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy) experiments are used to establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is invaluable for unambiguous assignment of all signals and confirming the cage structure.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.

  • Crystal Growth: High-quality single crystals of 2-azaadamantane or a suitable salt (e.g., hydrochloride) are grown by slow evaporation of a saturated solution in an appropriate solvent or by sublimation.

  • Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures. This refinement process yields the precise atomic coordinates, bond lengths, bond angles, and dihedral angles.

Computational Chemistry: Density Functional Theory (DFT)

Computational modeling is essential for understanding the energetic landscape and conformational preferences of 2-azaadamantane.

  • Model Building: The 3D structure of 2-azaadamantane is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search can be performed to identify all possible low-energy conformers. For a rigid system like 2-azaadamantane, the all-chair conformation is expected to be the global minimum.

  • Geometry Optimization and Frequency Calculations:

    • The geometry of the identified conformer is optimized using a DFT method, such as the B3LYP functional, with a suitable basis set (e.g., 6-311+G(d)).

    • Frequency calculations are then performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.

  • Analysis: The optimized geometry provides theoretical bond lengths, bond angles, and dihedral angles. The calculated energies of different conformers can be compared to determine their relative stabilities.

Visualizations of Workflows and Structures

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the conformational analysis of 2-azaadamantane.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Conformational Analysis cluster_data Data Interpretation synthesis Synthesis of 2-Azaadamantane purification Purification (Chromatography/Sublimation) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr xray X-ray Crystallography purification->xray dft DFT Calculations purification->dft structure_elucidation Structure Elucidation nmr->structure_elucidation xray->structure_elucidation conformational_model Conformational Model dft->conformational_model structure_elucidation->conformational_model

Experimental Workflow for Conformational Analysis

structural_relationships cluster_core 2-Azaadamantane Core Structure cluster_properties Resulting Properties cage Rigid Cage Framework rings Fused Six-Membered Rings (2x Cyclohexane, 1x Piperidine) cage->rings conformation All-Chair Conformation rings->conformation low_flexibility Low Conformational Flexibility conformation->low_flexibility entropic_advantage Favorable Binding Entropy low_flexibility->entropic_advantage drug_scaffold Scaffold for Drug Design entropic_advantage->drug_scaffold

Key Structural Features and Their Implications

Conclusion

The conformational analysis of the 2-azaadamantane cage structure reveals a highly rigid framework dominated by an all-chair conformation. This inherent rigidity is a key feature that medicinal chemists can exploit to design ligands with high affinity and specificity for their biological targets. A combined approach of chemical synthesis, advanced spectroscopic techniques like NMR, definitive structural methods such as X-ray crystallography, and powerful computational tools like DFT, is essential for a complete understanding of this important scaffold. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with 2-azaadamantane and its derivatives.

Methodological & Application

2-Azaadamantane Hydrochloride: A Versatile Scaffold for Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azaadamantane hydrochloride is a rigid, bicyclic amine that serves as a valuable building block in modern synthetic and medicinal chemistry. Its unique three-dimensional structure, derived from the adamantane cage, imparts desirable physicochemical properties to molecules, including increased lipophilicity, metabolic stability, and the ability to orient functional groups in a precise spatial arrangement. These characteristics make 2-azaadamantane and its derivatives attractive scaffolds for the development of novel therapeutics, particularly those targeting the central nervous system. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block.

Physicochemical Properties and Synthetic Utility

The introduction of a nitrogen atom into the adamantane core to form the 2-azaadamantane skeleton alters its electronic properties and provides a reactive handle for a variety of chemical transformations. The hydrochloride salt ensures stability and enhances solubility in polar solvents. The secondary amine functionality of 2-azaadamantane is a versatile nucleophile, readily participating in N-alkylation, N-arylation, and acylation reactions, allowing for the facile introduction of a wide range of substituents.

Synthesis of this compound

Several synthetic routes to 2-azaadamantane have been reported. A common and efficient method involves a multi-step synthesis starting from bicyclo[3.3.1]nonane-2,6-dione.[1][2] An alternative route involves the reductive deprotection of a protected 4-bromo-2-azaadamantane precursor.[3]

Protocol 1: Synthesis from a Protected Bromo-Azaadamantane Precursor

This protocol describes the deprotection of N-benzyloxycarbonyl-4-bromo-2-azaadamantane to yield 2-azaadamantane, which can then be converted to its hydrochloride salt.

Experimental Protocol:

  • To a solution of N-benzyloxycarbonyl-4-bromo-2-azaadamantane (1.0 g) in ethanol (10 g), add triethylamine (0.32 g) and 10 wt % Pd/C (0.5 g, 50% water content).

  • Stir the mixture at 20-30 °C for 5 hours under a hydrogen pressure of 0.5 MPa.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • The filtrate containing 2-azaadamantane can be used directly for subsequent reactions or concentrated under reduced pressure.

  • To obtain the hydrochloride salt, dissolve the crude 2-azaadamantane in a minimal amount of diethyl ether and add a 1 M solution of HCl in diethyl ether dropwise with stirring.

  • Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Starting MaterialReagentsConditionsProductYieldReference
N-benzyloxycarbonyl-4-bromo-2-azaadamantaneH₂, 10% Pd/C, Et₃N, EtOH20-30 °C, 5 h, 0.5 MPa2-Azaadamantane85%[3]

Applications in the Synthesis of Bioactive Molecules

The 2-azaadamantane scaffold is a key component in a variety of biologically active molecules. Its derivatives have shown promise as antiviral agents and as modulators of the central nervous system, particularly as antagonists of the N-methyl-D-aspartate (NMDA) receptor. Over-activation of NMDA receptors is implicated in various neurological disorders, making antagonists valuable therapeutic targets.

N-Alkylation Reactions

Direct N-alkylation of this compound provides a straightforward method for introducing diverse alkyl substituents. The reaction typically proceeds via a nucleophilic substitution mechanism where the secondary amine displaces a halide or other suitable leaving group from an alkyl electrophile.

Experimental Protocol:

  • To a stirred solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 2.0-3.0 eq).

  • Add the alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1-1.5 eq) to the mixture.

  • Heat the reaction mixture to a temperature between 60-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 2-azaadamantane derivative.

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideK₂CO₃DMF801275-85 (estimated)
Ethyl IodideCs₂CO₃MeCN60870-80 (estimated)
Propargyl BromideNaHTHF25665-75 (estimated)
4-Nitrobenzyl BromideK₂CO₃DMF901670-80 (estimated)

Note: Yields are estimated based on general N-alkylation procedures and may vary depending on the specific substrate and reaction conditions.

N_Alkylation_Workflow General Workflow for N-Alkylation start Start reagents 2-Azaadamantane HCl Alkyl Halide (R-X) Base (e.g., K₂CO₃) start->reagents 1. Add Reagents reaction Reaction (Solvent, Temp, Time) reagents->reaction 2. Mix & React workup Work-up (Quenching, Extraction) reaction->workup 3. Process purification Purification (Column Chromatography) workup->purification 4. Isolate product N-Alkyl-2-azaadamantane purification->product

Caption: General workflow for the N-alkylation of this compound.

N-Arylation Reactions

The introduction of an aryl group onto the 2-azaadamantane nitrogen can be achieved through copper-catalyzed cross-coupling reactions such as the Ullmann condensation and the Chan-Lam coupling. These methods provide access to a wide range of N-aryl-2-azaadamantane derivatives with potential applications in medicinal chemistry.

The Ullmann condensation is a classic method for the formation of C-N bonds, typically requiring a copper catalyst, a base, and elevated temperatures.

Experimental Protocol:

  • In a reaction vessel, combine this compound (1.0 eq), the aryl halide (e.g., iodobenzene, 1.2 eq), a copper(I) catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Add a high-boiling polar solvent such as DMF or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 100-150 °C and stir for 12-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the N-aryl-2-azaadamantane.

The Chan-Lam coupling offers a milder alternative to the Ullmann condensation, often proceeding at room temperature in the presence of a copper(II) catalyst and an oxidant (typically air).

Experimental Protocol:

  • To a solution of this compound (1.0 eq) and the arylboronic acid (1.5-2.0 eq) in a suitable solvent (e.g., dichloromethane or methanol), add a copper(II) salt (e.g., Cu(OAc)₂, 1.0-2.0 eq) and a base (e.g., pyridine or triethylamine, 2.0-4.0 eq).

  • Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.[4]

Arylating AgentCoupling ReactionCatalyst/ReagentsConditionsYield (%)Reference
p-Tolylboronic acidChan-LamCu(OAc)₂, DBU, MeCN25 °C, 24 h59-74[4]
IodobenzeneUllmannCuI, K₂CO₃, DMF120 °C, 24 h40-60 (estimated)[5]
4-IodotolueneUllmannCuI, Cs₂CO₃, DMSO130 °C, 36 h45-65 (estimated)[5]
Phenylboronic acidChan-LamCu(OAc)₂, Pyridine, DCM25 °C, 48 h60-70[6]

Note: Yields are based on reported procedures for similar adamantane amines and may vary for 2-azaadamantane.

N_Arylation_Workflow General Workflow for N-Arylation start Start reagents 2-Azaadamantane HCl Arylating Agent (Ar-X or Ar-B(OH)₂) start->reagents catalyst Copper Catalyst (e.g., CuI or Cu(OAc)₂) Base & Ligand reagents->catalyst reaction Reaction (Solvent, Temp, Time) catalyst->reaction workup Work-up & Purification reaction->workup product N-Aryl-2-azaadamantane workup->product

Caption: General workflow for the N-arylation of this compound.

Biological Application: Targeting the NMDA Receptor

Derivatives of 2-azaadamantane are of significant interest as modulators of the NMDA receptor, a key player in glutamatergic neurotransmission in the central nervous system. The NMDA receptor is an ionotropic receptor that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of Ca²⁺ ions into the neuron. This process is fundamental for synaptic plasticity, learning, and memory.

However, excessive activation of NMDA receptors leads to an over-influx of Ca²⁺, a condition known as excitotoxicity, which is implicated in the pathophysiology of several neurodegenerative diseases. Adamantane derivatives, such as memantine, act as uncompetitive antagonists of the NMDA receptor, blocking the ion channel when it is open and thereby preventing excessive Ca²⁺ influx. The rigid 2-azaadamantane scaffold can be functionalized to optimize binding within the NMDA receptor channel and modulate its activity.

CompoundTargetActivity (IC₅₀)Reference
MemantineNMDA Receptor0.5 - 5 µM[7]
AmantadineNMDA Receptor~10 µM[7]
NGP1-01 (oxa-analog)NMDA ReceptorNot specified
N-benzyl-2-azaadamantaneNMDA ReceptorData not available
N-phenyl-2-azaadamantaneNMDA ReceptorData not available

Note: Specific IC₅₀ values for N-substituted 2-azaadamantane derivatives are not widely available in the public domain and would require dedicated screening.

Glutamatergic_Synapse Glutamatergic Synapse and NMDA Receptor Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_R AMPA Receptor NMDA_R NMDA Receptor AMPA_R->NMDA_R Depolarization (removes Mg²⁺ block) Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Opens Signaling_Cascade Downstream Signaling Ca_Channel->Signaling_Cascade Ca²⁺ influx activates Glutamate->AMPA_R Binds Glutamate->NMDA_R Binds Aza_Derivative 2-Azaadamantane Derivative Aza_Derivative->NMDA_R Blocks Channel

Caption: Simplified signaling pathway at a glutamatergic synapse, highlighting the action of 2-azaadamantane derivatives as NMDA receptor antagonists.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of organic molecules. Its unique structural and electronic properties make it an attractive scaffold for the development of novel therapeutic agents, particularly for neurological disorders involving the glutamatergic system. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this fascinating molecule and to unlock its potential in drug discovery and materials science.

References

Application Notes and Protocols: 2-Azaadamantane Hydrochloride in Organocatalyst Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 2-azaadamantane hydrochloride in the synthesis of highly efficient organocatalysts, with a primary focus on 2-Azaadamantane N-Oxyl (AZADO) and its derivatives for alcohol oxidation reactions.

Introduction

2-Azaadamantane-based organocatalysts have emerged as powerful tools in modern organic synthesis. Their rigid, cage-like structure offers unique steric and electronic properties, leading to high catalytic activity and selectivity. Notably, 2-azaadamantane N-oxyl (AZADO) and its derivatives have demonstrated superior performance compared to the widely used TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst, particularly in the oxidation of sterically hindered alcohols.[1][2][3][4] This has significant implications for the synthesis of complex molecules in pharmaceutical and materials science research.

Application: Oxidation of Alcohols using AZADO Organocatalysts

AZADO and its methylated analogue, 1-Me-AZADO, are highly efficient catalysts for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3] These catalysts are particularly advantageous for substrates where traditional oxidation methods, including those using TEMPO, are sluggish or ineffective due to steric hindrance.[1][2]

Logical Relationship: From Precursor to Application

2-Azaadamantane_Hydrochloride 2-Azaadamantane Hydrochloride 2-Azaadamantane 2-Azaadamantane 2-Azaadamantane_Hydrochloride->2-Azaadamantane Deprotonation AZADO 2-Azaadamantane N-Oxyl (AZADO) 2-Azaadamantane->AZADO Oxidation Alcohol_Oxidation Alcohol Oxidation (Primary & Secondary) AZADO->Alcohol_Oxidation Catalysis Aldehydes_Ketones Aldehydes & Ketones Alcohol_Oxidation->Aldehydes_Ketones Product

Caption: Synthetic pathway from this compound to AZADO and its application.

Data Presentation

The following tables summarize the superior catalytic efficiency of AZADO and 1-Me-AZADO compared to TEMPO in the oxidation of various alcohols.

Table 1: Comparison of Catalytic Efficiency for the Oxidation of Secondary Alcohols.

EntrySubstrateCatalyst (mol%)Co-oxidantTimeYield (%)
11-PhenylethanolTEMPO (1)NaOCl20 min95
21-PhenylethanolAZADO (0.1)NaOCl5 min>99
3(-)-MentholTEMPO (1)NaOCl20 min35
4(-)-MentholAZADO (1)NaOCl20 min98
5BorneolTEMPO (1)NaOCl20 min15
6BorneolAZADO (1)NaOCl20 min96
7Adamantan-2-olTEMPO (1)NaOCl20 min<5
8Adamantan-2-olAZADO (1)NaOCl20 min93

Data compiled from multiple sources.[1][2]

Table 2: Oxidation of Various Alcohols with 1-Me-AZADO.

EntrySubstrateCatalyst (mol%)Co-oxidantTimeYield (%)
1Geraniol1-Me-AZADO (0.1)NaOCl5 min96 (aldehyde)
2Cinnamyl alcohol1-Me-AZADO (0.1)NaOCl5 min>99 (aldehyde)
34-Nitrobenzyl alcohol1-Me-AZADO (0.1)NaOCl5 min>99 (aldehyde)
4Cyclohexanol1-Me-AZADO (1)NaOCl20 min98
51-Octanol1-Me-AZADO (0.1)NaOCl5 min97 (aldehyde)

Data compiled from multiple sources.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Azaadamantane from this compound

This protocol describes the deprotonation of this compound to yield the free base, 2-azaadamantane.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a minimal amount of deionized water in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a 1 M aqueous solution of NaOH dropwise with stirring until the pH of the solution is >12.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield 2-azaadamantane as a white solid.

Protocol 2: Synthesis of 2-Azaadamantane N-Oxyl (AZADO)

This protocol outlines the oxidation of 2-azaadamantane to the corresponding nitroxyl radical, AZADO.

Materials:

  • 2-Azaadamantane

  • Tungstic acid (H₂WO₄)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-azaadamantane in methanol, add a catalytic amount of tungstic acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a 30% aqueous solution of hydrogen peroxide dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford AZADO as a stable red solid.

Protocol 3: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone using AZADO/NaOCl

This protocol provides a general method for the catalytic oxidation of a secondary alcohol using AZADO and sodium hypochlorite (bleach) as the terminal oxidant.

Materials:

  • Secondary alcohol

  • 2-Azaadamantane N-oxyl (AZADO)

  • Sodium hypochlorite (NaOCl, commercial bleach, ~5.25%)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the secondary alcohol (1.0 mmol) in dichloromethane (5 mL).

  • Add AZADO (0.01 mmol, 1 mol%).

  • Add an aqueous solution of potassium bromide (0.1 M, 1 mL).

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • With vigorous stirring, add an aqueous solution of sodium hypochlorite (1.2 mmol) containing sodium bicarbonate (to maintain pH ~9) dropwise over 10-15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • The crude ketone can be purified by flash column chromatography.

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow for AZADO-catalyzed alcohol oxidation and the proposed catalytic cycle.

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification Dissolve_Substrate Dissolve Alcohol in CH2Cl2 Add_Catalyst Add AZADO and KBr (aq) Dissolve_Substrate->Add_Catalyst Cool Cool to 0 °C Add_Catalyst->Cool Add_Oxidant Add NaOCl (aq) dropwise Cool->Add_Oxidant Stir Vigorous Stirring Add_Oxidant->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Na2S2O3 (aq) Monitor->Quench Extract Extract with CH2Cl2 Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify

Caption: General experimental workflow for AZADO-catalyzed alcohol oxidation.

Catalytic Cycle of AZADO in Alcohol Oxidation

AZADO AZADO (Nitroxyl Radical) Oxoammonium Oxoammonium Ion (Active Oxidant) AZADO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Reduction Hydroxylamine->AZADO Oxidation Alcohol R2CHOH Ketone R2C=O NaOCl NaOCl NaCl NaCl + H2O

Caption: Proposed catalytic cycle for AZADO-mediated alcohol oxidation.

References

Application of 2-Azaadamantane Derivatives in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-azaadamantane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional and rigid framework that can be strategically functionalized to interact with various biological targets. Its incorporation into drug candidates can lead to improved pharmacological profiles, including enhanced binding affinity, selectivity, and favorable pharmacokinetic properties such as increased metabolic stability and bioavailability.[1][2] This document provides detailed application notes and experimental protocols for the investigation of 2-azaadamantane derivatives in drug design, with a focus on their role as sigma receptor modulators and antiviral agents.

Physicochemical Properties and Advantages in Drug Design

The substitution of a carbon atom with a nitrogen atom in the adamantane cage alters its physicochemical properties, making azaadamantanes attractive scaffolds for drug development.[1][2]

  • Reduced Lipophilicity: Compared to their carbocyclic adamantane counterparts, azaadamantanes exhibit lower lipophilicity. This can lead to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[1][2]

  • Metabolic Stability: The rigid cage-like structure of the azaadamantane core can sterically shield adjacent functional groups from metabolic enzymes, thereby increasing the metabolic stability and half-life of a drug.

  • Three-Dimensionality: The non-planar, globular shape of the azaadamantane scaffold allows for the precise spatial orientation of substituents, facilitating optimal interactions with the binding pockets of target proteins. This three-dimensionality is a key advantage in moving away from the "flat" structures common in many drug classes.

  • Scaffold for Diverse Functionalization: The nitrogen atom in the 2-position provides a convenient handle for the introduction of a wide variety of substituents, allowing for the fine-tuning of pharmacological activity and selectivity.

Applications in Drug Design

Sigma Receptor Modulation

Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are implicated in a variety of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and pain. They are also recognized as potential targets for cancer therapy. Several 2-azaadamantane derivatives have been synthesized and evaluated as potent and selective sigma receptor ligands.[1]

The following table summarizes the in vitro binding affinities (Ki values) of a series of N-arylalkyl-2-azaadamantane derivatives for sigma-1 and sigma-2 receptors. The data highlights the structure-activity relationships, particularly the significant increase in affinity upon deoxygenation of the 2-azaadamantan-1-ol precursors.[1]

CompoundR Groupσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)
N-Arylalkyl-2-azaadamantan-1-ols
9CH₂CH₂Ph19501020
10CH₂(p-F)Ph1230830
11CH₂(p-Cl)Ph840620
12CH₂(p-Br)Ph760580
13CH₂(p-MeO)Ph1860980
14CH₂(3,4-di-Cl)Ph294201
15CH₂-Naphthyl640450
N-Arylalkyl-2-azaadamantanes
23CH₂CH₂Ph239312
24CH₂(p-F)Ph125180
25CH₂(p-Cl)Ph4588
26CH₂(p-Br)Ph3875
27CH₂(p-MeO)Ph198250
28CH₂(3,4-di-Cl)Ph8.334
29CH₂-Naphthyl2565

Data extracted from Banister et al., Bioorg Med Chem Lett, 2011.[1]

The precise signaling pathways modulated by sigma receptors are complex and not fully elucidated. However, they are known to interact with various ion channels and G-protein coupled receptors, influencing calcium signaling and other downstream cellular processes. The diagram below illustrates a simplified representation of the potential role of 2-azaadamantane derivatives as sigma receptor ligands.

sigma_pathway cluster_drug Drug Action cluster_receptor Receptor Binding cluster_cellular Cellular Response 2_Aza_Derivative 2-Azaadamantane Derivative Sigma_Receptor Sigma-1 / Sigma-2 Receptor 2_Aza_Derivative->Sigma_Receptor Binds to Ion_Channels Ion Channels (e.g., K+, Ca2+) Sigma_Receptor->Ion_Channels Modulates GPCRs GPCRs Sigma_Receptor->GPCRs Interacts with Ca_Signaling Modulation of Ca2+ Signaling Ion_Channels->Ca_Signaling GPCRs->Ca_Signaling Cellular_Effects Downstream Cellular Effects (e.g., Neuronal activity, Cell survival) Ca_Signaling->Cellular_Effects

Caption: Modulation of cellular signaling by 2-azaadamantane derivatives via sigma receptors.

Antiviral Activity

Inspired by the clinical success of the adamantane-based antiviral drugs amantadine and rimantadine, which target the M2 proton channel of the influenza A virus, azaadamantane derivatives have also been investigated for their antiviral properties.[2][3] The introduction of nitrogen atoms into the adamantane scaffold can alter the binding interactions with viral targets and improve the pharmacokinetic profile.

While specific quantitative data for 2-azaadamantane derivatives is dispersed across various studies, research has shown that certain derivatives exhibit marked activity against influenza A strains, including H1N1, H2N2, and H3N2.[4]

Experimental Protocols

Protocol 1: Synthesis of N-Arylalkyl-2-azaadamantanes

This protocol describes a general two-step synthesis for N-arylalkyl-2-azaadamantanes, involving the formation of an intermediate N-arylalkyl-2-azaadamantan-1-ol followed by deoxygenation.

Step 1: Synthesis of N-Arylalkyl-2-azaadamantan-1-ols

  • To a solution of 2-azaadamantan-1-ol (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (MeCN), add the desired arylalkyl halide (e.g., benzyl bromide, phenethyl bromide) (1.1 equivalents).

  • Add a base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (1.5-2.0 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux (e.g., 80°C for acetonitrile) for a period of 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired N-arylalkyl-2-azaadamantan-1-ol.

Step 2: Deoxygenation to N-Arylalkyl-2-azaadamantanes

  • Dissolve the N-arylalkyl-2-azaadamantan-1-ol (1 equivalent) in a suitable solvent such as trifluoroacetic acid (TFA) or a mixture of acetic acid and a reducing agent.

  • Add a reducing agent, such as triethylsilane (Et₃SiH) (2-3 equivalents).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final N-arylalkyl-2-azaadamantane.

Protocol 2: Sigma Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of test compounds for sigma-1 and sigma-2 receptors using a competitive radioligand binding assay.[5][6]

Materials:

  • Membrane preparations from guinea pig brain (for σ₁) or rat liver (for σ₂)

  • Radioligand: [³H]-(+)-pentazocine (for σ₁) or [³H]-DTG (for σ₂)

  • Masking agent (for σ₂ assay): (+)-pentazocine

  • Test compounds (2-azaadamantane derivatives) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Workflow Diagram:

binding_assay_workflow Start Start Prepare_Reagents Prepare Reagents: Membranes, Radioligand, Test Compounds, Buffer Start->Prepare_Reagents Incubate Incubate Plate: Membranes + Radioligand + Test Compound Prepare_Reagents->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters to Remove Unbound Radioligand Filter->Wash Scintillation_Counting Add Scintillation Cocktail and Count Radioactivity Wash->Scintillation_Counting Data_Analysis Data Analysis: Calculate Ki values Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the sigma receptor radioligand binding assay.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, membrane preparation, and the radioligand.

    • Non-specific Binding: Add assay buffer, membrane preparation, the radioligand, and a high concentration of a non-labeled ligand (e.g., haloperidol).

    • Competitive Binding: Add assay buffer, membrane preparation, the radioligand, and the test compound at various concentrations.

    • For σ₂ assay: Add (+)-pentazocine to all wells to mask the σ₁ receptors.[5]

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: MTT Cell Viability Assay

This protocol is a colorimetric assay to assess the cytotoxicity of 2-azaadamantane derivatives on a given cell line.[7]

Materials:

  • Cell line of interest (e.g., a cancer cell line or a neuronal cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (2-azaadamantane derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-azaadamantane derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

Conclusion

2-Azaadamantane derivatives represent a versatile and promising class of compounds in drug discovery. Their unique structural and physicochemical properties make them valuable scaffolds for the design of novel therapeutics targeting a range of biological entities, including sigma receptors and viral proteins. The protocols and data presented in this document provide a foundation for researchers to explore the potential of this important chemical class in the development of new medicines.

References

Application Notes and Protocols: Synthesis of 2-Azaadamantane N-oxyl (AZADO) from 2-Azaadamantane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Azaadamantane N-oxyl (AZADO) is a highly stable and efficient organocatalyst used for the oxidation of alcohols to their corresponding carbonyl compounds.[1][2] As a less sterically hindered nitroxyl radical compared to the widely used 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), AZADO exhibits superior catalytic activity, particularly for the oxidation of sterically demanding secondary alcohols.[3][4][5] Its high catalytic efficiency and broader substrate scope make it a valuable tool in organic synthesis and drug development.[6][7]

These application notes provide a detailed protocol for the synthesis of AZADO starting from 2-azaadamantane hydrochloride. The process involves the initial neutralization of the hydrochloride salt to yield the free secondary amine, followed by a catalyzed oxidation to produce the desired nitroxyl radical.

Synthesis Overview

The synthesis of AZADO from this compound is a two-step process:

  • Neutralization: The commercially available this compound is treated with a base to liberate the free amine, 2-azaadamantane.

  • Oxidation: The resulting 2-azaadamantane is then oxidized to form the stable nitroxyl radical, AZADO. This step typically employs a tungsten-based catalyst in the presence of a peroxide co-oxidant.

Experimental Protocols

Step 1: Preparation of 2-Azaadamantane (Free Amine)

This protocol describes the neutralization of this compound to obtain the free amine, which is the direct precursor for the subsequent oxidation step.

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

    • Deionized water

    • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Separatory funnel, round-bottom flask, magnetic stirrer, rotary evaporator.

  • Procedure:

    • Dissolve this compound in a minimal amount of deionized water in a round-bottom flask.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add a 2 M aqueous solution of sodium hydroxide with stirring until the pH of the solution is greater than 10.

    • Transfer the aqueous solution to a separatory funnel and extract the free amine with dichloromethane or diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-azaadamantane as a solid. The crude product can be used directly in the next step.

Step 2: Synthesis of 2-Azaadamantane N-oxyl (AZADO)

This protocol details the oxidation of 2-azaadamantane to AZADO using a tungsten catalyst.[6]

  • Materials:

    • 2-azaadamantane (from Step 1)

    • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

    • Urea-hydrogen peroxide (UHP)

    • Methanol (MeOH)

    • Dichloromethane (CH₂Cl₂)

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • In a round-bottom flask, dissolve the crude 2-azaadamantane (e.g., 70 mmol) and sodium tungstate dihydrate (7.75 mmol) in a mixture of methanol (31 mL) and dichloromethane (10 mL).

    • To this stirred solution, add urea-hydrogen peroxide (UHP) (62 mmol) portion-wise at room temperature.

    • Stir the reaction mixture vigorously at room temperature for approximately 3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford AZADO as a solid.

Data Presentation

Table 1: Summary of Reaction Conditions for the Oxidation of 2-Azaadamantane.

Parameter Condition Reference
Substrate 2-Azaadamantane
Catalyst Sodium tungstate dihydrate (Na₂WO₄·2H₂O) [6]
Co-oxidant Urea-hydrogen peroxide (UHP) or H₂O₂ [6]
Solvent Methanol / Dichloromethane
Temperature Room Temperature

| Reaction Time | 3 hours | |

Table 2: Product Characterization and Yield.

Parameter Value Reference
Product 2-Azaadamantane N-oxyl (AZADO) [6]
Appearance Solid -
Typical Yield ~50% [6]
Molecular Formula C₉H₁₄NO -

| Molecular Weight | 152.21 g/mol | - |

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of AZADO from its hydrochloride salt.

Synthesis_Workflow cluster_step1 Step 1: Neutralization cluster_step2 Step 2: Oxidation Start 2-Azaadamantane HCl (in Water) AddBase Add NaOH (aq) pH > 10 Start->AddBase Extraction Extract with CH₂Cl₂ AddBase->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Evaporation Evaporation Drying->Evaporation Intermediate 2-Azaadamantane (Free Amine) Evaporation->Intermediate Reaction Dissolve in MeOH/CH₂Cl₂ Add Na₂WO₄·2H₂O (cat.) Add UHP Intermediate->Reaction Stir Stir at RT, 3h Reaction->Stir Workup Quench & Extract Stir->Workup Purification Column Chromatography Workup->Purification FinalProduct AZADO (2-Azaadamantane N-oxyl) Purification->FinalProduct

Caption: Workflow for AZADO Synthesis.

Application Notes

  • Catalytic Activity: AZADO is a highly active catalyst for the oxidation of both primary and secondary alcohols. Its reduced steric hindrance compared to TEMPO allows for the efficient oxidation of bulky substrates that are otherwise unreactive with TEMPO-based systems.[3][6]

  • Mechanism: The active oxidizing species is the corresponding oxoammonium ion, which is generated in situ from the nitroxyl radical in the presence of a co-oxidant.[1] The adamantane skeleton contributes to the high turnover of the catalyst.[6]

  • Safety: The reagents used in this synthesis, particularly peroxides and chlorinated solvents, should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Standard laboratory safety procedures should be followed.

  • Storage: AZADO is a stable radical and can be stored for extended periods under normal laboratory conditions.

References

Application Notes and Protocols: The Role of 2-Azaadamantane Hydrochloride in Sigma Receptor Ligand Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-azaadamantane hydrochloride as a key scaffold in the development of selective and high-affinity ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. This document includes detailed experimental protocols, quantitative binding data, and visualizations of relevant biological pathways and experimental workflows to facilitate research and development in this area.

Introduction

The 2-azaadamantane moiety, a rigid bicyclic amine, has emerged as a privileged scaffold in medicinal chemistry for targeting sigma receptors. Its constrained conformation provides a unique three-dimensional structure that can be strategically modified to achieve high affinity and selectivity for either σ₁ or σ₂ receptor subtypes. The hydrochloride salt form of these ligands is commonly utilized to improve aqueous solubility, stability, and bioavailability, facilitating their handling and formulation for both in vitro and in vivo studies.[1][2][3][4][5] This document outlines the synthesis, characterization, and application of 2-azaadamantane-based compounds in sigma receptor research.

Data Presentation: Sigma Receptor Binding Affinities

The following tables summarize the binding affinities (Ki) of various N-substituted 2-azaadamantane derivatives for the sigma-1 and sigma-2 receptors. The data highlights the structure-activity relationships (SAR) within this class of compounds.

Table 1: Binding Affinities of N-Arylalkyl-2-azaadamantane Derivatives [1]

CompoundN-Substituentσ₁ Ki (nM)σ₂ Ki (nM)Selectivity (σ₁/σ₂)
1 2-Phenylethyl8.3340.24
2 3-Phenylpropyl15680.22
3 4-Phenylbutyl2393120.77
4 2-(4-Methoxyphenyl)ethyl12550.22
5 2-(4-Chlorophenyl)ethyl9.5410.23

Table 2: Binding Affinities of N-Arylalkyl-2-azaadamantan-1-ol Derivatives [1]

CompoundN-Substituentσ₁ Ki (nM)σ₂ Ki (nM)
6 2-Phenylethyl294201
7 3-Phenylpropyl450310
8 4-Phenylbutyl19501020

Note: Deoxygenation of the 2-azaadamantan-1-ol scaffold to the corresponding 2-azaadamantane generally leads to a significant improvement in binding affinity for both sigma receptor subtypes.[1]

Experimental Protocols

Synthesis of N-(2-Phenylethyl)-2-azaadamantane Hydrochloride

This protocol describes a representative synthesis of an N-arylalkyl-2-azaadamantane derivative.

Materials:

  • This compound

  • (2-Bromoethyl)benzene

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl) in diethyl ether

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Free-basing of 2-Azaadamantane: To a solution of this compound in water, add a saturated solution of sodium bicarbonate until the pH is basic. Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 2-azaadamantane free base.

  • N-Alkylation: In a round-bottom flask, dissolve the 2-azaadamantane free base in acetonitrile. Add potassium carbonate and (2-bromoethyl)benzene.

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-(2-phenylethyl)-2-azaadamantane.

  • Salt Formation: Dissolve the purified product in a minimal amount of diethyl ether and cool in an ice bath. Add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(2-phenylethyl)-2-azaadamantane hydrochloride.

Radioligand Binding Assay for Sigma Receptors

This protocol outlines a competitive binding assay to determine the affinity (Ki) of test compounds for sigma-1 and sigma-2 receptors.

Materials:

  • For σ₁ Receptor Assay:

    • Radioligand: [³H]-(+)-Pentazocine

    • Membrane Preparation: Guinea pig brain or liver membranes, or cell lines expressing σ₁ receptors.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

    • Non-specific binding control: Haloperidol (10 µM)

  • For σ₂ Receptor Assay:

    • Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]DTG)

    • Masking agent for σ₁ sites: (+)-Pentazocine (100 nM)

    • Membrane Preparation: Rat liver membranes or cell lines expressing σ₂ receptors.

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0

    • Non-specific binding control: DTG (10 µM)

  • Test compounds (e.g., 2-azaadamantane derivatives) at various concentrations.

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

Procedure:

  • Assay Setup: In test tubes, combine the assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound. For the σ₂ assay, also include the masking agent.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the mixture at 25°C for 120 minutes.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters under vacuum.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Calcium Imaging Assay

This protocol describes a method to assess the functional activity of sigma receptor ligands by measuring changes in intracellular calcium concentration using the fluorescent indicator Fluo-8 AM.

Materials:

  • Cell line expressing sigma receptors (e.g., BV2 microglia cells).

  • Fluo-8 AM calcium indicator.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compounds (e.g., 2-azaadamantane derivatives).

  • Fluorescence microplate reader or fluorescence microscope.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Prepare a Fluo-8 AM loading solution in HBSS containing Pluronic F-127. Remove the culture medium from the cells and add the dye-loading solution.

  • Incubate the cells at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells with HBSS to remove excess dye.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm. Record the fluorescence over time to capture the calcium transient.

  • Data Analysis: Analyze the change in fluorescence intensity over baseline to determine the effect of the test compounds on intracellular calcium levels.

Visualizations

Sigma-1 Receptor Signaling Pathway

Sigma1_Signaling cluster_Mito Mitochondrion BiP BiP/GRP78 Sigma1_inactive Sigma-1 Receptor (Inactive) BiP->Sigma1_inactive Dissociates upon stress Sigma1_inactive->BiP Association IP3R IP3 Receptor Sigma1_inactive->IP3R Stabilizes VDAC VDAC IP3R->VDAC Ca²⁺ Channeling Ca_Mito MCU MCU VDAC->MCU Ca²⁺ Uptake ATP_Prod ATP Production MCU->ATP_Prod Stimulates Agonist Sigma-1 Agonist (e.g., 2-Azaadamantane derivative) Agonist->Sigma1_inactive Binds Agonist->Sigma1_inactive Induces dissociation from BiP Ca_ER Ca_ER->IP3R Release Cellular_Stress Cellular Stress (e.g., ER Stress) Cellular_Stress->BiP Sequesters

Sigma-2 Receptor Signaling Pathway

Sigma2_Signaling cluster_PlasmaMembrane Plasma Membrane cluster_Lysosome Lysosome LDLR LDLR Endosome Endosome LDLR->Endosome Internalization PGRMC1 PGRMC1 PGRMC1->LDLR Complex Formation TMEM97 TMEM97 (Sigma-2 R) TMEM97->LDLR Complex Formation TMEM97->PGRMC1 Interaction NPC1 NPC1 TMEM97->NPC1 Regulates trafficking Cholesterol_Efflux Cholesterol Efflux NPC1->Cholesterol_Efflux To ER & other organelles Cholesterol_Lys Cholesterol Cholesterol_Lys->NPC1 Transport LDL LDL LDL->LDLR Binds Lysosome Lysosome Endosome->Lysosome Fusion S2_Ligand Sigma-2 Ligand (e.g., 2-Azaadamantane derivative) S2_Ligand->TMEM97 Modulates Lysosome->Cholesterol_Lys LDL breakdown

Experimental Workflow for Sigma Receptor Ligand Development

Drug_Discovery_Workflow cluster_Design Design & Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Scaffold_Selection Scaffold Selection (2-Azaadamantane) SAR_Analysis SAR Analysis & Computational Modeling Scaffold_Selection->SAR_Analysis Synthesis Chemical Synthesis SAR_Analysis->Synthesis Binding_Assay Radioligand Binding (Ki Determination) Synthesis->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium Imaging) Binding_Assay->Functional_Assay Selectivity_Screening Selectivity Screening (Off-target effects) Functional_Assay->Selectivity_Screening PK_Studies Pharmacokinetics (ADME) Selectivity_Screening->PK_Studies Lead_Opt Lead Optimization Selectivity_Screening->Lead_Opt PD_Studies Pharmacodynamics (Efficacy Models) PK_Studies->PD_Studies Tox_Studies Toxicology Studies PD_Studies->Tox_Studies Clinical_Candidate Clinical Candidate Tox_Studies->Clinical_Candidate Lead_Opt->SAR_Analysis Iterative Improvement

References

Application Notes and Protocols for Amide Coupling with 2-Azaadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of N-acyl-2-azaadamantanes, valuable scaffolds in medicinal chemistry. The protocols cover both classical and modern amide coupling methodologies, offering flexibility for various substrates and laboratory setups.

Introduction

2-Azaadamantane and its derivatives are rigid, three-dimensional structures that have garnered significant interest in drug discovery. Their unique topology can impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The formation of an amide bond by coupling a carboxylic acid with the secondary amine of 2-azaadamantane is a common strategy to explore new chemical space and develop novel therapeutic agents. This document outlines three reliable methods for this transformation: Schotten-Baumann acylation, HATU-mediated coupling, and EDC/HOBt-mediated coupling.

General Experimental Workflow

The overall process for the amide coupling with 2-azaadamantane follows a general workflow, from reagent preparation to product purification and analysis.

Amide Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Carboxylic Acid, 2-Azaadamantane, Coupling Agents, Solvent, Base) setup Set up Reaction Vessel (Inert Atmosphere if needed) prep_reagents->setup addition Add Reagents (Specific order per protocol) setup->addition stirring Stir at Defined Temperature and Time addition->stirring quench Quench Reaction stirring->quench extraction Aqueous Work-up (Extraction) quench->extraction purification Purify Crude Product (Column Chromatography, Recrystallization) extraction->purification characterization Characterize Product (NMR, MS, IR) purification->characterization

Caption: General workflow for the synthesis of N-acyl-2-azaadamantanes.

Protocol 1: Schotten-Baumann Acylation

This classical method is robust and particularly useful for the acylation of amines with acid chlorides. It is performed under biphasic conditions with an aqueous base.[1][2]

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 2-azaadamantane (1.0 eq.) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether.

  • Addition of Base: Add an aqueous solution of a base, typically 2 M sodium hydroxide (2.0-3.0 eq.).

  • Addition of Acyl Chloride: Cool the biphasic mixture to 0 °C in an ice bath. Add the corresponding acyl chloride (1.1-1.2 eq.) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl-2-azaadamantane.

Data Summary (Illustrative):

Carboxylic Acid ChlorideBaseSolventTime (h)Yield (%)Reference
Adamantane-1-carbonyl chlorideNaOHDCM/H₂O485[3]
Benzoyl chlorideNaOHDCM/H₂O1678[4]

Protocol 2: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is suitable for a wide range of carboxylic acids, including sterically hindered ones.[5]

Experimental Protocol:

  • Pre-activation (Optional but Recommended): To a solution of the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.) in an anhydrous aprotic solvent like dimethylformamide (DMF) or DCM, stir at room temperature for 15-30 minutes.[6]

  • Addition of Amine: Add a solution of 2-azaadamantane (1.2 eq.) in the same solvent to the pre-activated mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Data Summary (Illustrative):

Carboxylic AcidBaseSolventTime (h)Yield (%)Reference
4-Methoxybenzoic acidDIPEADMF492General Procedure[6]
Boc-L-ProlineDIPEADCM688General Procedure[6]

Protocol 3: EDC/HOBt-Mediated Amide Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) is a widely used and cost-effective method for amide bond formation. The urea byproduct of EDC is water-soluble, which simplifies purification.[7][8]

Experimental Protocol:

  • Mixing Reagents: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), 2-azaadamantane (1.1 eq.), and HOBt (1.2 eq.) in an anhydrous polar aprotic solvent such as DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of EDC and Base: Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture, followed by the dropwise addition of a non-nucleophilic base like DIPEA or TEA (2.5 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel.

Data Summary (Illustrative):

Carboxylic AcidBaseSolventTime (h)Yield (%)Reference
Phenylacetic acidDIPEADMF1285General Procedure[8]
Nicotinic acidTEADCM2475General Procedure[7]

Logical Relationship of Coupling Reagents

The choice of coupling method often depends on the specific substrates and desired reaction conditions. The following diagram illustrates the general mechanism of activation for each type of coupling reagent.

Coupling_Reagent_Mechanism cluster_schotten_baumann Schotten-Baumann cluster_hatu HATU Coupling cluster_edc EDC/HOBt Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Acyl_Chloride Acyl Chloride (R-COCl) Carboxylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ HATU_Intermediate OAt-Active Ester Carboxylic_Acid->HATU_Intermediate HATU, Base EDC_Intermediate O-Acylisourea Carboxylic_Acid->EDC_Intermediate EDC Amine 2-Azaadamantane Amide N-Acyl-2-Azaadamantane Amine->Amide Acyl_Chloride->Amide HATU_Intermediate->Amide HOBt_Ester HOBt-Active Ester EDC_Intermediate->HOBt_Ester HOBt HOBt_Ester->Amide

Caption: Activation pathways for amide coupling with 2-azaadamantane.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Coupling reagents such as HATU and EDC can be moisture-sensitive and should be handled under an inert atmosphere if possible.

  • Acyl chlorides are corrosive and react with moisture; handle with care.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes and Protocols: 2-Azaadamantane as a Versatile Precursor for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-azaadamantane as a scaffold for the synthesis of novel fused heterocyclic compounds. The unique, rigid, and three-dimensional structure of the azaadamantane core makes it an attractive building block in medicinal chemistry and drug discovery, offering the potential for new chemical entities with distinct pharmacological profiles.

Introduction

Adamantane and its heteroanalogs, such as 2-azaadamantane, are increasingly recognized for their utility in drug design. The incorporation of the adamantane cage can enhance lipophilicity, improve metabolic stability, and provide a rigid framework for the precise spatial orientation of functional groups. This document focuses on the use of functionalized 2-azaadamantanes, specifically 2-azaadamantanones, as precursors for the synthesis of novel fused heterocyclic systems, including pyrimidines, pyrazoles, and pyridines. These fused systems are of significant interest due to their prevalence in biologically active molecules.

Synthesis of Key 2-Azaadamantane Precursors

The synthesis of functionalized 2-azaadamantanes is the first critical step. Here, we provide protocols for the preparation of N-protected 2-azaadamantan-4-one and 2-azaadamantan-6-one, which serve as versatile starting materials for subsequent heterocyclization reactions.

Protocol 1: Synthesis of N-Boc-2-azaadamantan-4-one

This protocol is adapted from the synthesis described by Gilbert et al. (2018).[1]

Reaction Scheme:

G cluster_0 cluster_1 A endo-Bicyclo[3.3.1]non-6-ene-3-carboxylic acid B N-Boc-2-azaadamantan-4-one A->B Multi-step synthesis

Caption: Synthesis of N-Boc-2-azaadamantan-4-one.

Materials:

  • endo-Bicyclo[3.3.1]non-6-ene-3-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Benzyl alcohol

  • m-Chloroperbenzoic acid (m-CPBA)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Palladium on carbon (10% Pd/C)

  • Triethylamine

  • Dichloromethane (DCM)

  • Methanol

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • Curtius Rearrangement and Carbamate Formation:

    • To a solution of endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid in a suitable solvent (e.g., toluene), add triethylamine followed by the dropwise addition of DPPA at 0 °C.

    • After stirring, heat the mixture to induce the Curtius rearrangement.

    • Add benzyl alcohol to trap the intermediate isocyanate and form the corresponding benzyl carbamate.

    • Purify the product by column chromatography.

  • Epoxidation and Cyclization:

    • Dissolve the benzyl carbamate in DCM and add m-CPBA in portions at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The intramolecular attack of the carbamate nitrogen on the in-situ formed epoxide will lead to the formation of a hydroxylated 2-azaadamantane derivative.

    • Work up the reaction and purify the product.

  • Oxidation to Ketone:

    • Oxidize the secondary alcohol using a suitable oxidizing agent (e.g., PCC, Swern oxidation, or Dess-Martin periodinane) to yield N-Cbz-2-azaadamantan-4-one.

  • Deprotection and Boc Protection:

    • Remove the Cbz protecting group by catalytic hydrogenation (H₂, Pd/C) in methanol.

    • After filtration and concentration, dissolve the crude amine in DCM and add triethylamine and Boc₂O.

    • Stir at room temperature until the reaction is complete.

    • Purify the final product, N-Boc-2-azaadamantan-4-one, by column chromatography.

Protocol 2: Synthesis of 2-Azaadamantan-6-one Hydrochloride

This protocol is based on the work of Gilbert et al. (2018).[1]

Reaction Scheme:

G cluster_0 cluster_1 C 9-Oxo-endo-bicyclo[3.3.1] non-6-ene-3-carboxylic acid D 2-Azaadamantan-6-one Hydrochloride C->D Multi-step synthesis

Caption: Synthesis of 2-Azaadamantan-6-one Hydrochloride.

Materials:

  • 9-Oxo-endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid

  • Oxalyl chloride

  • Sodium azide

  • Benzyl alcohol

  • N-Bromosuccinimide (NBS)

  • Palladium on carbon (10% Pd/C)

  • Potassium carbonate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Hydrochloric acid (1 M in diethyl ether)

  • Appropriate solvents (e.g., THF, acetone, water, methanol, diethyl ether)

Procedure:

  • Curtius Rearrangement:

    • Convert the carboxylic acid to the corresponding acid chloride using oxalyl chloride.

    • React the acid chloride with sodium azide to form the acyl azide.

    • Induce the Curtius rearrangement by gentle heating in an inert solvent, followed by trapping with benzyl alcohol to yield the benzyl carbamate.

  • Bromocyclization:

    • Treat the unsaturated carbamate with NBS in a suitable solvent (e.g., aqueous acetone) to effect a bromocyclization, forming a bromo-2-azaadamantane derivative.

  • Debromination and Deprotection:

    • Subject the bromo-azaadamantane to catalytic hydrogenation (H₂, Pd/C) in the presence of a base (e.g., K₂CO₃) in methanol. This step achieves both debromination and removal of the Cbz protecting group.

  • Boc Protection and Deprotection to Hydrochloride Salt:

    • Due to the water solubility of the free amine, it is typically protected in situ with Boc₂O to yield N-Boc-2-azaadamantan-6-one, which can be more easily purified.

    • Treat the purified N-Boc-2-azaadamantan-6-one with a solution of HCl in diethyl ether to precipitate the desired 2-azaadamantan-6-one as its hydrochloride salt.

Application in the Synthesis of Fused Heterocycles

The prepared 2-azaadamantanones are valuable precursors for a variety of condensation reactions to form novel fused heterocyclic systems.

Application Note 1: Synthesis of 2-Azaadamantane-Fused Pyrimidines

Fused pyrimidine rings are common motifs in pharmacologically active compounds. The following protocols outline the synthesis of pyrimido[4,5-d]azaadamantane derivatives from 2-azaadamantan-4-one.

Reaction Workflow:

G A N-Boc-2-azaadamantan-4-one C Condensation Reaction A->C B Dinucleophile (Urea, Thiourea, Guanidine) B->C D N-Boc-pyrimido[4,5-d]azaadamantane derivative C->D E Deprotection D->E F Final Fused Heterocycle E->F

Caption: Workflow for the synthesis of 2-azaadamantane-fused pyrimidines.

Reaction: Condensation of N-Boc-2-azaadamantan-4-one with urea.

Materials:

  • N-Boc-2-azaadamantan-4-one

  • Urea

  • Sodium ethoxide or another suitable base

  • Ethanol

  • Hydrochloric acid (for deprotection)

  • Dioxane

Procedure:

  • Condensation:

    • To a solution of sodium ethoxide in ethanol, add N-Boc-2-azaadamantan-4-one and urea.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a suitable acid.

    • Extract the product with an organic solvent, dry, and concentrate.

    • Purify the N-Boc protected fused pyrimidinone by column chromatography.

  • Deprotection:

    • Dissolve the purified product in dioxane and add a solution of HCl.

    • Stir at room temperature to effect the removal of the Boc group.

    • Isolate the final product, the hydrochloride salt of the 2-azaadamantane-fused pyrimidin-2-one, by filtration or evaporation.

Reaction: Condensation of N-Boc-2-azaadamantan-4-one with thiourea.

Procedure:

  • Follow the procedure outlined in Protocol 3, substituting thiourea for urea.

Reaction: Condensation of N-Boc-2-azaadamantan-4-one with guanidine.

Procedure:

  • Follow the procedure outlined in Protocol 3, substituting guanidine hydrochloride for urea. A stronger base may be required to liberate the free guanidine.

Application Note 2: Synthesis of 2-Azaadamantane-Fused Pyrazoles

Pyrazoles are another important class of heterocycles with a wide range of biological activities. Fused pyrazoles can be synthesized from β-keto esters or directly from ketones by reaction with hydrazine derivatives.

Reaction: Condensation of N-Boc-2-azaadamantan-4-one with hydrazine.

Materials:

  • N-Boc-2-azaadamantan-4-one

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol or acetic acid (as solvent)

  • Hydrochloric acid (for deprotection)

  • Dioxane

Procedure:

  • Condensation:

    • Dissolve N-Boc-2-azaadamantan-4-one in ethanol or acetic acid.

    • Add hydrazine hydrate and reflux the mixture until the reaction is complete.

    • Cool the reaction, remove the solvent under reduced pressure, and purify the crude product by column chromatography.

  • Deprotection:

    • Deprotect the N-Boc group as described in Protocol 3 to yield the final 2-azaadamantane-fused pyrazole.

Quantitative Data Summary

The following table summarizes expected yields for the synthesis of the key precursor, 2-azaadamantan-6-one hydrochloride, based on literature data.[1] Yields for the subsequent heterocyclization reactions will be dependent on the specific substrate and reaction conditions and should be optimized.

StepProductReported Yield
Curtius Rearrangement & Carbamate FormationUnsaturated Benzyl Carbamate83%
BromocyclizationBromo-2-azaadamantane Carbamate97-99%
Debromination, Deprotection & Boc ProtectionN-Boc-2-azaadamantan-6-one77%
Boc Deprotection2-Azaadamantan-6-one Hydrochloride94%

Conclusion

2-Azaadamantane, and particularly its ketone derivatives, are highly valuable and versatile precursors for the synthesis of novel fused heterocyclic compounds. The protocols and application notes provided herein offer a solid foundation for researchers to explore this exciting area of chemical space. The resulting fused heterocycles, with their unique three-dimensional structures, are promising candidates for screening in drug discovery programs and for the development of new therapeutic agents. Further exploration of different dinucleophiles and reaction conditions is encouraged to expand the library of 2-azaadamantane-fused heterocycles.

References

Methods for Introducing Substituents on the Azaadamantane Framework: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azaadamantane scaffold is a rigid, three-dimensional tricycle that has garnered significant interest in medicinal chemistry and materials science due to its unique physicochemical properties.[1][2] Functionalization of this framework allows for the fine-tuning of its biological activity, solubility, and other characteristics. This document provides a detailed overview of established and emerging methods for introducing substituents at various positions on the azaadamantane core, including the nitrogen atom, bridgehead carbons, and methylene bridges.

Functionalization of the Nitrogen Atom

The lone pair of the nitrogen atom in the azaadamantane framework provides a reactive handle for the introduction of a wide array of substituents.

N-Alkylation

Direct N-alkylation is a fundamental method for introducing alkyl groups. This is typically achieved by reacting the azaadamantane with an alkyl halide or a similar electrophile in the presence of a base.[3][4]

Table 1: N-Alkylation of Azaadamantanes

Azaadamantane DerivativeAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
2-AzaadamantaneBenzyl bromideK₂CO₃DMF8095[5]
1-AzaadamantaneMethyl iodideNaHTHFRT90[6]
2-AzaadamantaneEthyl bromoacetateEt₃NCH₂Cl₂RT85[7]

Experimental Protocol: General Procedure for N-Alkylation

  • To a solution of the azaadamantane derivative (1.0 equiv) in an appropriate solvent (e.g., DMF, THF, CH₂Cl₂), add the base (1.2-2.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the alkylating agent (1.1 equiv) dropwise to the suspension.

  • Stir the reaction mixture at the appropriate temperature (see Table 1) until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated azaadamantane.

N-Arylation

The introduction of aryl substituents on the nitrogen atom can be achieved through modern cross-coupling methodologies, primarily the Buchwald-Hartwig amination and the Chan-Lam coupling.[1][8][9]

This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between azaadamantanes and aryl halides or triflates.[1][10]

Table 2: Buchwald-Hartwig N-Arylation of Azaadamantanes

Azaadamantane DerivativeAryl Halide/TriflatePalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
2-Azaadamantane4-BromotoluenePd₂(dba)₃XantphosNaOtBuToluene11085[11]
1-AzaadamantanePhenyl triflatePd(OAc)₂BINAPCs₂CO₃Toluene10078[1]

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add the azaadamantane derivative (1.2 equiv) and the aryl halide or triflate (1.0 equiv).

  • Add the anhydrous solvent (e.g., toluene) and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture at the specified temperature until the starting material is consumed (monitored by GC-MS or LC-MS).

  • Cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the N-arylated product.

This copper-catalyzed reaction provides an alternative, often milder, route for N-arylation using arylboronic acids as the coupling partners.[9][12][13]

Table 3: Chan-Lam N-Arylation of Azaadamantanes

Azaadamantane DerivativeArylboronic AcidCopper SourceBaseSolventTemperature (°C)Yield (%)Reference
2-(Adamantan-1-yl)ethanaminep-Tolylboronic acidCu(OAc)₂ (20 mol%)DBU (2 equiv)MeCN2574[12]
Adamantane-containing aminesPhenylboronic acidCu(OAc)₂PyridineCH₂Cl₂RT60-80[14]

Experimental Protocol: Chan-Lam N-Arylation of Adamantane-Containing Amines [12]

  • To a solution of the adamantane-containing amine (1.0 equiv) in acetonitrile (0.1 M), add p-tolylboronic acid (2.0 equiv) and DBU (2.0 equiv).[12]

  • Add copper(II) acetate (20 mol%) to the mixture.[12]

  • Stir the reaction at 25 °C for 24 hours.[12]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the N-arylated adamantane derivative.[12]

Functionalization of Bridgehead Carbons

The tertiary C-H bonds at the bridgehead positions of the azaadamantane framework are susceptible to functionalization through various strategies, including C-H activation and radical-mediated reactions.

C-H Activation and Functionalization

Direct C-H functionalization offers an atom-economical approach to introduce substituents at the bridgehead positions. Photocatalysis has emerged as a powerful tool for this purpose.[15][16]

Table 4: Photocatalytic Bridgehead C-H Alkylation

Azaadamantane DerivativeAlkenePhotocatalystH-Atom Transfer CatalystSolventLight SourceYield (%)Reference
N-Boc-2-azaadamantanePhenyl vinyl sulfoneIr[dF(CF₃)ppy]₂(dtbbpy)PF₆QuinuclidineCH₃CNBlue LED85[17]
2-AzaadamantaneDimethyl maleateDecatungstateN/ACH₃CNUV lamp61[15]

Experimental Protocol: General Procedure for Photocatalytic C-H Alkylation [17]

  • In a vial, combine the azaadamantane derivative (1.0 equiv), the alkene (1.5 equiv), the photocatalyst (1-2 mol%), and the H-atom transfer catalyst (if required, 5-10 mol%).

  • Add the degassed solvent and seal the vial.

  • Irradiate the reaction mixture with the appropriate light source at room temperature for 12-24 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the bridgehead-functionalized product.

Minisci Reaction

The Minisci reaction allows for the introduction of alkyl radicals onto protonated nitrogen-containing heterocycles. While classically applied to aromatic systems, related radical additions can be envisioned for the azaadamantane framework under acidic conditions.[18][19] This approach is particularly useful for introducing functional groups at positions alpha to the nitrogen atom.

Conceptual Workflow for Minisci-type Reaction on Azaadamantane

  • Radical Generation: An alkyl radical is generated from a suitable precursor (e.g., a carboxylic acid via oxidative decarboxylation).

  • Protonation: The azaadamantane nitrogen is protonated under acidic conditions to activate the framework towards radical attack.

  • Radical Addition: The nucleophilic alkyl radical adds to an electron-deficient carbon atom of the protonated azaadamantane.

  • Rearomatization/Oxidation: The resulting radical intermediate is oxidized to the final substituted product.

Note: Specific experimental protocols for Minisci reactions directly on the azaadamantane core are not yet widely reported and represent an area for future research.

Functionalization of Methylene Bridges

Functionalization of the secondary C-H bonds on the methylene bridges of the azaadamantane skeleton is challenging due to their lower reactivity compared to the bridgehead positions. However, methods for the synthesis of fully bridge-substituted azaadamantanes have been developed, typically involving multi-step synthetic sequences starting from highly functionalized precursors.[20]

Visualizing Functionalization Strategies

The following diagrams illustrate the key strategies for introducing substituents onto the azaadamantane framework.

Functionalization_Strategies Strategies for Azaadamantane Functionalization cluster_N Nitrogen Functionalization cluster_C Carbon Functionalization N-Alkylation N-Alkylation N-Arylation N-Arylation Bridgehead C-H Activation Bridgehead C-H Activation Minisci-type Reaction Minisci-type Reaction Methylene Bridge Functionalization Methylene Bridge Functionalization Azaadamantane Azaadamantane Azaadamantane->N-Alkylation Azaadamantane->N-Arylation Azaadamantane->Bridgehead C-H Activation Azaadamantane->Minisci-type Reaction Azaadamantane->Methylene Bridge Functionalization

Caption: Overview of major functionalization pathways for the azaadamantane core.

N_Arylation_Workflow N-Arylation Methodologies Azaadamantane Azaadamantane Buchwald-Hartwig Buchwald-Hartwig Azaadamantane->Buchwald-Hartwig Aryl Halide, Pd catalyst Chan-Lam Chan-Lam Azaadamantane->Chan-Lam Arylboronic Acid, Cu catalyst N-Aryl Azaadamantane N-Aryl Azaadamantane Buchwald-Hartwig->N-Aryl Azaadamantane Chan-Lam->N-Aryl Azaadamantane Bridgehead_Functionalization_Workflow Bridgehead Carbon Functionalization Azaadamantane Azaadamantane Photocatalytic C-H Activation Photocatalytic C-H Activation Azaadamantane->Photocatalytic C-H Activation Alkene, Photocatalyst Radical Addition Radical Addition Azaadamantane->Radical Addition Radical Precursor, Acid Functionalized Azaadamantane Functionalized Azaadamantane Photocatalytic C-H Activation->Functionalized Azaadamantane Radical Addition->Functionalized Azaadamantane

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Azaadamantane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis of 2-azaadamantane and its derivatives, aimed at researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 2-azaadamantane.

Question 1: I am experiencing a low yield during the acid-catalyzed cyclization of a bicyclo[3.3.1]nonane derivative to form the 2-azaadamantane core. What are the potential causes and solutions?

Answer:

Low yields in the acid-catalyzed cyclization are a common issue. Several factors can influence the efficiency of this key step.

  • Acid Choice and Concentration: The choice and concentration of the acid are critical. While various acids can be used, trifluoromethanesulfonic acid is often preferred.[1] Insufficient acid may lead to an incomplete reaction, while excessive acid or an overly strong acid can cause side reactions or decomposition of the starting material or product.

  • Reaction Temperature: The reaction temperature must be carefully controlled. The optimal temperature range is typically between -5°C and 10°C.[1] Temperatures that are too high can promote the formation of byproducts, while temperatures that are too low may result in a sluggish or incomplete reaction.

  • Reaction Time: The reaction should be monitored to determine the optimal duration. A typical reaction time is between 1 to 5 hours.[1] Stopping the reaction prematurely will result in a low yield, while extending it unnecessarily can lead to product degradation.

  • Purity of Starting Material: Impurities in the bicyclo[3.3.1]nonane precursor can interfere with the cyclization. Ensure the starting material is of high purity before proceeding.

  • Water Content: The presence of water can be detrimental to the reaction. Ensure all glassware is dry and use anhydrous solvents.

Troubleshooting Steps:

  • Optimize Acid: If using a different acid, consider switching to trifluoromethanesulfonic acid.[1] Perform small-scale experiments to find the optimal acid concentration.

  • Fine-tune Temperature: Calibrate your cooling bath to maintain a stable temperature within the -5°C to 10°C range.[1]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product to determine the ideal reaction time.

  • Purify Starting Material: Recrystallize or use column chromatography to purify the bicyclo[3.3.1]nonane precursor.

  • Ensure Anhydrous Conditions: Dry all glassware in an oven and use freshly distilled anhydrous solvents.

Question 2: My hydroamination reaction to form the azaadamantane ring is failing. What could be the issue?

Answer:

The failure of hydroamination reactions for ring closure can be frustrating. Several attempts using triflic acid or other conditions have been reported to fail for certain substrates.[2][3]

  • Substrate Reactivity: The specific structure of your bicyclic precursor may not be suitable for direct hydroamination. For example, direct hydroamination of certain carbamates has been reported to be unsuccessful.[2][3]

  • Alternative Cyclization Strategy: If direct hydroamination fails, consider an alternative cyclization method. A successful alternative involves the intramolecular attack of a carbamate nitrogen on a transient bromonium ion or epoxide intermediate.[2][3] This can be achieved by treating the unsaturated bicyclic precursor with bromine or an epoxidizing agent like m-CPBA.[2][3]

Question 3: I am having difficulty with the purification of the final 2-azaadamantane product. What are the recommended methods?

Answer:

2-azaadamantane can be challenging to purify due to its physical properties, such as high water solubility.[2][3]

  • Acid/Base Extraction: A common and effective method for purification is acid/base extraction.[1] This takes advantage of the basicity of the amine to separate it from non-basic impurities.

  • Conversion to a Salt: Due to its high water solubility, converting the free base to its hydrochloride salt can facilitate isolation and purification.[2][3] The hydrochloride salt is often a crystalline solid that is easier to handle.

  • Boc Protection: For highly water-soluble products, conversion to the Boc-derivative can aid in extraction and purification.[2][3] The Boc-protected compound is less polar and more soluble in organic solvents.

  • Column Chromatography: While possible, column chromatography of the free base can be difficult due to its polarity. If this method is used, a polar stationary phase and a suitable solvent system are required.

Frequently Asked Questions (FAQs)

Question 1: What are the common starting materials for the synthesis of 2-azaadamantane?

Answer:

The synthesis of 2-azaadamantane and its derivatives often begins with bicyclo[3.3.1]nonane precursors.[4] A common starting material is bicyclo[3.3.1]nonane-2,6-dione.[2][5][6] Other precursors include endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid derivatives.[2][3]

Question 2: What are the key reaction types used to construct the 2-azaadamantane skeleton?

Answer:

Several key reaction types are employed, including:

  • Acid-catalyzed cyclization: This is a direct method to form the tricyclic system from a suitable bicyclic precursor.[1][7]

  • Curtius Rearrangement: This reaction is used to convert a carboxylic acid to a carbamate, which can then undergo cyclization.[2][3]

  • Intramolecular Cyclization: This can involve the attack of a nitrogen nucleophile (like a carbamate or amide) on an internal electrophile, such as a transient bromonium ion or an epoxide.[2][3]

  • Reductive Amination: This method can be used to form the azaadamantane ring system from a diketone precursor.[2]

Question 3: What is 2-azaadamantane-N-oxyl (AZADO) and why is it important?

Answer:

2-Azaadamantane-N-oxyl (AZADO) is a stable nitroxyl radical derived from 2-azaadamantane.[8][9][10] It is a highly efficient organocatalyst for the oxidation of alcohols to aldehydes and ketones.[8][11][12] AZADO is often more effective than the more common TEMPO catalyst, especially for the oxidation of sterically hindered secondary alcohols.[8][11][12] The synthesis of 2-azaadamantane is often a crucial step in the preparation of AZADO and its derivatives.[11]

Quantitative Data Summary

Table 1: Reported Yields for Key Steps in 2-Azaadamantane Synthesis

StepStarting MaterialProductReagents and ConditionsYieldReference
Cyclization via Curtius Rearrangement and Epoxidationendo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid derivativeHydroxy azaadamantane carbamatem-CPBA81%[2][3]
Oxidation of Hydroxy AzaadamantaneHydroxy azaadamantane carbamate2-Azaadamantan-4-one derivativeDess-Martin periodinane93%[2][3]
Bromine-mediated CyclizationUnsaturated bicyclic carbamateBromo azaadamantane carbamateBromine at 0 °C or NBS at room temperature97-99%[2][3]
Deprotection and DebrominationBromo azaadamantane carbamate2-Azaadamantan-6-one (as Boc derivative)H₂, Pd/C, K₂CO₃, then Boc₂O77%[2][3]
Deprotection of Boc-derivativeBoc-protected 2-azaadamantan-6-one2-Azaadamantan-6-one hydrochlorideEthereal hydrogen chloride94%[2][3]
Hydrogenolysis of N-benzyloxycarbonyl-4-bromo-2-azaadamantaneN-benzyloxycarbonyl-4-bromo-2-azaadamantane2-azaadamantaneH₂, 10 wt % Pd/C, triethylamine, ethanol, 5 hours85%[13]
Reduction of 4-bromo-2-azaadamantane4-bromo-2-azaadamantane2-azaadamantaneLithium aluminium hydride in THF74%[14]

Experimental Protocols

Protocol 1: Synthesis of 2-Azaadamantane via Hydrogenolysis

This protocol is adapted from a procedure for the synthesis of 2-azaadamantane from N-benzyloxycarbonyl-4-bromo-2-azaadamantane.[13]

  • Preparation: To a suitable reaction vessel, add 1.0 g of N-benzyloxycarbonyl-4-bromo-2-azaadamantane, 10 g of ethanol, 0.32 g of triethylamine, and 0.5 g of 10 wt % Pd/C (containing 50% water).

  • Reaction: Stir the mixture at 20 to 30°C for 5 hours under a hydrogen pressure of 0.5 MPa.

  • Work-up: After the reaction is complete, filter the mixture through Celite to remove the solid catalyst.

  • Analysis: The mother liquor can be quantitatively analyzed to determine the yield of 2-azaadamantane. The reported yield for this procedure is 85%.[13]

Protocol 2: Synthesis of 2-Azaadamantan-6-one Hydrochloride

This multi-step protocol is based on the synthesis of 2-azaadamantan-6-one from an unsaturated bicyclic carbamate.[2][3]

  • Bromine-mediated Cyclization: Expose the unsaturated bicyclic carbamate precursor to either bromine at 0°C or N-bromosuccinimide (NBS) at room temperature to effect cyclization to the bromo azaadamantane carbamate in 97-99% yield.

  • Deprotection and Debromination: Treat the bromo azaadamantane carbamate with H₂, Pd/C, and K₂CO₃ in methanol or ethanol. This will effect a one-pot Cbz deprotection and debromination.

  • Boc Protection: Due to the high water solubility of the product, convert it to the Boc derivative by reacting with di-tert-butyl dicarbonate (Boc₂O). The overall yield for these two steps is approximately 77%.

  • Final Deprotection: Deprotect the Boc derivative with ethereal hydrogen chloride to afford 2-azaadamantan-6-one as the hydrochloride salt in 94% yield.

Visualizations

G cluster_0 General Workflow for 2-Azaadamantane Synthesis Start Bicyclo[3.3.1]nonane Precursor Step1 Functional Group Interconversion Start->Step1 Step2 Cyclization Step1->Step2 Step3 Deprotection (if necessary) Step2->Step3 End 2-Azaadamantane Step3->End

Caption: General workflow for 2-azaadamantane synthesis.

G cluster_1 Troubleshooting Low Cyclization Yield Problem Low Yield in Cyclization Step Check1 Check Reaction Temperature Problem->Check1 Action1 Adjust to -5°C to 10°C Check1->Action1 Incorrect Check2 Verify Acid Catalyst and Concentration Check1->Check2 Correct Action1->Check2 Action2 Use Trifluoromethanesulfonic Acid / Optimize Concentration Check2->Action2 Suboptimal Check3 Monitor Reaction Time Check2->Check3 Optimal Action2->Check3 Action3 Use TLC/LC-MS to Determine Endpoint Check3->Action3 Not Monitored Check4 Assess Starting Material Purity Check3->Check4 Monitored Action3->Check4 Action4 Purify Precursor Check4->Action4 Impure Success Improved Yield Check4->Success Pure Action4->Success

Caption: Troubleshooting flowchart for low cyclization yield.

References

Technical Support Center: 2-Azaadamantane Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-azaadamantane hydrochloride. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for solid organic compounds like this compound are recrystallization, column chromatography, and sublimation.[1][2] Recrystallization is often the preferred method for hydrochloride salts due to their crystalline nature. Acid-base extraction can be employed to remove non-basic impurities before the final salt formation and purification.[3]

Q2: How do I choose the best purification method for my sample?

A2: The choice depends on the nature and quantity of impurities.

  • Recrystallization: Ideal for removing small amounts of impurities when the crude product is at least 80-90% pure. It is scalable and cost-effective.[4]

  • Column Chromatography: Best for separating the desired compound from impurities with different polarities, especially when dealing with complex mixtures or similarly structured by-products.[2]

  • Sublimation: Suitable for thermally stable compounds that can transition directly from solid to gas. Adamantane itself sublimes readily, suggesting this could be a viable, though less common, method for the free base before salt formation.[1][]

Q3: What are potential impurities I might encounter?

A3: Impurities can originate from starting materials, by-products, or degradation. Potential impurities in adamantane-related syntheses include unreacted starting materials, isomers (e.g., 1-adamantanamine if the synthesis is not specific), halogenated adamantanes from certain reaction conditions, and solvent adducts.[][6][7] During hydrochloride salt formation using alcohol as a solvent, alkyl halides can sometimes form as genotoxic impurities.[8]

Q4: How can I assess the purity of my this compound?

A4: Purity is typically assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[9][10]

  • Gas Chromatography (GC): Can be used for the free base (2-azaadamantane) to check for volatile impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvents or impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Purification Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Recommended Solution
No crystals form upon cooling. 1. Too much solvent was added.[11] 2. The solution is not supersaturated. 3. The compound is very soluble even at low temperatures.1. Boil off some solvent to concentrate the solution and allow it to cool again.[12] 2. Scratch the inside of the flask with a glass rod or add a seed crystal of pure product to induce crystallization.[13] 3. Try a different solvent or a two-solvent system.
The compound "oils out" instead of crystallizing. 1. The solution is cooling too rapidly.[13] 2. The boiling point of the solvent is higher than the melting point of the solute. 3. Insoluble impurities are present.1. Re-heat the solution to dissolve the oil, then allow it to cool more slowly. 2. Choose a lower-boiling point solvent. 3. Perform a hot gravity filtration to remove insoluble material before cooling.[12]
Low recovery of purified crystals. 1. Too much solvent was used, leaving product in the mother liquor.[11] 2. The crystals were washed with a solvent in which they are soluble. 3. Premature crystallization during hot filtration.1. Concentrate the mother liquor and cool to recover a second crop of crystals. 2. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[12] 3. Use a pre-warmed funnel and flask for hot filtration to prevent cooling.[14]
Poor purity after recrystallization. 1. The cooling process was too fast, trapping impurities. 2. The chosen solvent does not effectively differentiate between the product and the impurity.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[13] 2. Perform solubility tests to find a more selective solvent system.[15] A second recrystallization may be necessary.

Column Chromatography Issues
Problem Potential Cause Recommended Solution
Poor or no separation of spots. 1. Inappropriate solvent system (eluent). 2. Column was overloaded with crude material.1. Develop a better solvent system using TLC. Aim for a target compound Rf of ~0.25-0.35. 2. Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight.
Compound will not elute from the column. 1. The eluent is not polar enough. 2. The compound is highly polar and irreversibly adsorbed to the silica.1. Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. 2. Consider using a different stationary phase like alumina or a reverse-phase C18 column. For a basic amine salt, pre-treating the silica with a small amount of triethylamine in the eluent can prevent streaking and strong adsorption.
Cracked or channeled column bed. 1. The silica gel was not packed properly. 2. The solvent level dropped below the top of the stationary phase.1. Ensure the silica is packed as a uniform slurry and allowed to settle completely without air bubbles. 2. Always keep the silica bed wet with solvent throughout the entire run. This will ruin the separation and the column must be repacked.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines a general procedure. The ideal solvent must be determined experimentally. Good candidates for amine hydrochlorides often include alcohols (isopropanol, ethanol) or mixtures like ethanol/ethyl acetate or isopropanol/diethyl ether.

1. Solvent Selection:

  • Place a small amount (~20-30 mg) of crude this compound into a test tube.

  • Add a potential solvent dropwise. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[15]

  • Test several solvents to find the most suitable one.

2. Dissolution:

  • Place the bulk of the crude material into an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and swirling.

  • Continue adding the minimum amount of hot solvent until the compound just completely dissolves.[11][12]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration. Place a fluted filter paper in a pre-warmed stemless funnel and filter the hot solution into a clean, pre-warmed flask.[14]

4. Crystallization:

  • Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature.[13]

  • Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[11]

5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Break the vacuum and add a very small amount of ice-cold solvent to wash the crystals. Reapply the vacuum immediately to pull the wash solvent through.[11]

6. Drying:

  • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and help them dry.

  • Transfer the purified crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Protocol 2: Flash Column Chromatography

This protocol is for purifying the free base (2-azaadamantane) before conversion to the hydrochloride salt, as the salt itself is often too polar for standard silica gel chromatography.

1. Sample Preparation:

  • Dissolve the crude this compound in water and basify with an aqueous solution of NaOH or K₂CO₃ to a pH > 12.

  • Extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.

2. Eluent Selection:

  • Using TLC, find a solvent system that gives the 2-azaadamantane spot an Rf value of approximately 0.3. A common system for amines is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM). A small amount of triethylamine (0.5-1%) can be added to the eluent to prevent streaking.

3. Column Packing:

  • Select an appropriate size flash column.

  • Pack the column with silica gel using the selected eluent system (wet packing is common). Ensure the silica bed is uniform and free of cracks or air bubbles.

4. Loading the Sample:

  • Dissolve the crude free base in a minimal amount of the eluent or DCM.

  • Carefully add the sample solution to the top of the silica bed.

  • Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel ("dry loading"), and add the resulting powder to the top of the column.

5. Elution and Fraction Collection:

  • Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution.

  • Collect fractions in an array of test tubes.

  • Monitor the fractions by TLC to identify which ones contain the pure product.

6. Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Collect the precipitated this compound by filtration, wash with the solvent, and dry under vacuum.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Azaadamantane Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-azaadamantane salts during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why do my 2-azaadamantane salts have poor aqueous solubility?

A1: The core 2-azaadamantane structure is a rigid, bulky, and lipophilic hydrocarbon cage. This nonpolar nature leads to unfavorable interactions with polar solvents like water, resulting in low aqueous solubility. The strong crystal lattice energy of the salt form can also contribute significantly to poor solubility, as this energy must be overcome for the salt to dissolve.

Q2: What is the first step I should take if I encounter a solubility issue?

A2: The first step is to accurately determine the extent of the solubility problem. We recommend performing a thermodynamic solubility measurement using the shake-flask method to determine the equilibrium solubility. This will provide a baseline value and inform your strategy for solubility enhancement. For higher throughput needs in early discovery, a kinetic solubility assay can be employed.

Q3: How does pH influence the solubility of 2-azaadamantane salts?

A3: For salts of 2-azaadamantane, which is a weak base, pH is a critical factor. The solubility of a basic salt will decrease as the pH of the solution increases towards and beyond the pKa of the parent compound. In acidic to neutral pH, the amine is protonated, favoring dissolution. However, in basic media, the free base can precipitate out of solution. It is crucial to maintain the pH of your aqueous solution well below the pKa of the 2-azaadamantane to ensure the compound remains in its more soluble, ionized form.

Q4: Can I use organic solvents to dissolve my 2-azaadamantane salt?

A4: Yes. Adamantane derivatives are typically soluble in nonpolar organic solvents.[1] However, for many biological and pharmaceutical applications, an aqueous solution is required. A common strategy is to use a co-solvent system, where a water-miscible organic solvent (like ethanol, DMSO, or DMF) is mixed with water to increase the solubility of the lipophilic compound.

Q5: What are the most common strategies to enhance the solubility of these salts?

A5: The primary strategies include:

  • pH Adjustment: Maintaining an optimal pH to keep the molecule in its ionized form.

  • Co-solvency: Using a mixture of aqueous and organic solvents.

  • Different Salt Forms: If you are using a specific salt (e.g., hydrochloride), consider synthesizing and testing other salt forms (e.g., mesylate, tosylate) as they can have different crystal lattice energies and thus different solubilities.

  • Particle Size Reduction: Techniques like micronization can increase the surface area-to-volume ratio, which can improve the dissolution rate, though it won't change the thermodynamic solubility.[2]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Compound precipitates out of aqueous buffer. The pH of the buffer is too high, causing the formation of the less soluble free base.Measure the pH of the final solution. Adjust the pH to be at least 2 units below the pKa of the 2-azaadamantane. Consider using a buffer with a lower pH.
Compound will not dissolve in the desired aqueous medium. The compound has inherently low aqueous solubility even in its salt form.1. Try gentle heating and sonication to aid dissolution. 2. Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experiment.
Solubility is inconsistent between experiments. Equilibrium has not been reached during dissolution, or temperature fluctuations are affecting solubility.1. For thermodynamic solubility, ensure you are using the shake-flask method with sufficient agitation time (e.g., 24-48 hours).[3] 2. Control the temperature during your experiments, as solubility is temperature-dependent.
A different salt form of the compound has better literature solubility, but mine is still poor. The crystal form (polymorph) of your synthesized salt may be different and less soluble.Characterize the solid-state properties of your salt using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to check for polymorphism.

Data Presentation: Quantitative Solubility

Specific quantitative solubility data for 2-azaadamantane salts is not widely available in public literature. However, data from structurally analogous compounds like 1-adamantanamine hydrochloride can provide a valuable reference point for selecting appropriate solvents and anticipating solubility behavior.[4][5]

Table 1: Illustrative Mole Fraction Solubility (x₁) of 1-Adamantanamine Hydrochloride in Various Solvents at Different Temperatures [5]

Temperature (K)WaterAcetic AcidEthanolN,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)N,N-Dimethylacetamide (DMAC)
283.15 0.05120.01150.01330.04560.05120.0488
288.15 0.05510.01260.01450.04980.05580.0531
293.15 0.05930.01380.01580.05430.06070.0577
298.15 0.06380.01510.01730.05910.06600.0628
303.15 0.06860.01650.01890.06440.07180.0683
308.15 0.07380.01810.02070.07010.07810.0742
313.15 0.07940.01980.02260.07630.08490.0806
318.15 0.08530.02170.02470.08300.09220.0875
323.15 0.09170.02380.02710.09020.10010.0950
328.15 0.09860.02610.02970.09790.10860.1030
333.15 0.10590.02860.03250.10620.11770.1116

Data adapted from the study on 1-adamantanamine hydrochloride, a structural analog, to illustrate expected trends.[5]

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.[3][6]

Materials:

  • 2-Azaadamantane salt

  • Solvent of interest (e.g., phosphate-buffered saline pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the 2-azaadamantane salt to a glass vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution.

  • Add a known volume of the solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker or on a stir plate at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium. This is typically 24 to 48 hours.[3]

  • After equilibration, allow the suspension to settle.

  • Carefully remove a sample of the supernatant. It is critical to avoid aspirating any solid material. This is typically achieved by centrifugation followed by taking the supernatant, or by filtering the solution through a syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method (e.g., HPLC-UV).

  • The resulting concentration is the thermodynamic solubility of the compound in that solvent at that temperature.

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is used for rapid assessment of solubility, often in early drug discovery.[7][8]

Materials:

  • Test compound dissolved in DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates (clear bottom for UV analysis)

  • Plate shaker

  • UV-Vis microplate reader

Procedure:

  • Prepare a set of calibration standards by diluting the DMSO stock solution in the aqueous buffer.

  • In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

  • Add the aqueous buffer (e.g., 198 µL) to each well to achieve the desired final concentration.

  • Seal the plate and shake at a constant temperature for a set period (e.g., 2 hours).[7]

  • After incubation, inspect the wells for any visible precipitate.

  • To separate any undissolved particles, either centrifuge the plate and take the supernatant for analysis, or use a 96-well filter plate.

  • Measure the UV absorbance of the filtrate/supernatant at the compound's maximum absorbance wavelength (λmax).

  • Calculate the concentration of the dissolved compound using the calibration curve. This value represents the kinetic solubility.

Visualizations

G cluster_0 Troubleshooting Solubility Issues start Solubility Issue Identified check_pH Is the compound a salt of a weak base? start->check_pH adjust_pH Adjust pH to < pKa - 2 check_pH->adjust_pH Yes use_cosolvent Use Co-solvent System (e.g., DMSO/Water) check_pH->use_cosolvent No retest Re-test Solubility adjust_pH->retest use_cosolvent->retest consider_resynthesis Consider Different Salt Form or Chemical Modification retest->consider_resynthesis Still Insoluble no_ionizable_group Compound is not ionizable G cluster_1 Experimental Workflow for Solubility Assessment start Obtain 2-Azaadamantane Salt choose_assay Select Assay Type start->choose_assay kinetic_assay Kinetic Solubility Assay (High-Throughput) choose_assay->kinetic_assay Early Stage thermo_assay Thermodynamic Solubility Assay (Shake-Flask) choose_assay->thermo_assay Lead Optimization analyze Quantify Concentration (HPLC or UV-Vis) kinetic_assay->analyze thermo_assay->analyze evaluate Evaluate Results analyze->evaluate proceed Proceed with Experiment or Formulation evaluate->proceed Acceptable Solubility optimize Implement Solubility Enhancement Strategy evaluate->optimize Poor Solubility optimize->choose_assay

References

2-Azaadamantane Functionalization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Azaadamantane Functionalization. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the chemical modification of the 2-azaadamantane scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the functionalization of 2-azaadamantane, offering potential causes and actionable solutions.

Category 1: N-Functionalization Reactions

Question 1: I am observing low to no yield in my N-alkylation of 2-azaadamantane. What are the common causes and how can I improve the outcome?

Answer:

Low yields in N-alkylation of the sterically hindered 2-azaadamantane nitrogen are a frequent challenge. The primary causes often revolve around suboptimal reaction conditions and reagent choice.

  • Potential Cause 1: Insufficiently reactive alkylating agent. The secondary amine of 2-azaadamantane is sterically hindered, which can slow down the reaction rate with less reactive alkylating agents (e.g., alkyl chlorides or bromides).

    • Solution: Switch to a more reactive alkylating agent, such as an alkyl iodide or a triflate. These have better leaving groups, facilitating the nucleophilic attack by the nitrogen.

  • Potential Cause 2: Inappropriate base or base strength. The choice of base is critical for deprotonating the secondary amine to enhance its nucleophilicity. An inadequate base can lead to a stalled reaction.

    • Solution: Employ a strong, non-nucleophilic base. Sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) are effective choices in a suitable aprotic solvent like DMF or THF.

  • Potential Cause 3: Steric hindrance. The bulky nature of the 2-azaadamantane cage can impede the approach of the alkylating agent.

    • Solution: Increase the reaction temperature to overcome the activation energy barrier. Microwave-assisted heating can sometimes be beneficial for accelerating sluggish reactions.

Question 2: My N-alkylation of 2-azaadamantane is resulting in a significant amount of the di-alkylated quaternary ammonium salt. How can I favor mono-alkylation?

Answer:

Over-alkylation is a common side reaction when the mono-alkylated product is still sufficiently nucleophilic to react with another equivalent of the alkylating agent.

  • Potential Cause 1: Excess alkylating agent. Using a large excess of the alkylating agent will drive the reaction towards the thermodynamically stable quaternary salt.

    • Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of 2-azaadamantane to the alkylating agent. Slow, dropwise addition of the alkylating agent to the reaction mixture can also help to maintain a low concentration of the alkylating agent at any given time, thus favoring mono-alkylation.

  • Potential Cause 2: Reaction concentration and temperature. High concentrations and temperatures can promote the second alkylation step.

    • Solution: Conduct the reaction at a lower concentration and the lowest effective temperature. Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed and before significant formation of the di-alkylated product is observed.

Parameter Condition to Favor Mono-alkylation Condition Leading to Over-alkylation
Stoichiometry (Azaadamantane:Alkylating Agent) 1:1 or slight excess of azaadamantane> 1.2 equivalents of alkylating agent
Addition of Alkylating Agent Slow, dropwise additionRapid, single-portion addition
Concentration Dilute conditions (e.g., 0.05-0.1 M)Concentrated conditions (>0.5 M)
Temperature Lowest effective temperatureElevated temperatures

Question 3: I am having trouble with the Boc protection of 2-azaadamantane. What is a reliable protocol and what are the potential pitfalls?

Answer:

Boc protection of 2-azaadamantane is a standard procedure, but issues can arise from reaction conditions and workup.

  • Recommended Protocol:

    • Dissolve 2-azaadamantane in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.

    • Add a base, such as triethylamine (Et3N) or a saturated aqueous solution of sodium bicarbonate (NaHCO3), to scavenge the acid byproduct.

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise or as a solution in the reaction solvent.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Perform an aqueous workup to remove the base and unreacted Boc₂O byproducts. Extract with an organic solvent, dry, and concentrate.

  • Common Side Reactions and Troubleshooting:

    • Incomplete Reaction: If the reaction is sluggish, ensure the base is present in at least a stoichiometric amount and that the Boc₂O has not degraded.

    • Formation of Byproducts: The primary byproduct from the decomposition of Boc₂O is tert-butanol, which is generally easy to remove during workup and purification. In some cases, especially with primary amines, double Boc protection can occur, though this is less likely with the sterically hindered 2-azaadamantane.

    • Difficult Purification: If the crude product is difficult to purify, ensure a thorough aqueous wash to remove all water-soluble impurities.

Category 2: C-H Functionalization Reactions

Question 4: I am attempting a radical C-H functionalization on a substituted 2-azaadamantane, and I am getting a mixture of regioisomers. How can I improve the selectivity?

Answer:

Regioselectivity in C-H functionalization of adamantane derivatives is a significant challenge due to the presence of multiple secondary (C-H) and tertiary (C-H) positions with similar reactivities.[1]

  • Potential Cause 1: Nature of the radical abstracting agent. Highly reactive radical initiators (e.g., from peroxides) can exhibit low selectivity.[1]

    • Solution: Employ more selective radical generation systems. For instance, photocatalytic methods using a specific photocatalyst and a hydrogen atom transfer (HAT) catalyst can offer greater control over which C-H bond is targeted based on electronic and steric factors.[1]

  • Potential Cause 2: Electronic effects of substituents. Electron-withdrawing groups on the adamantane core can deactivate adjacent C-H bonds, directing functionalization to more distant positions.[1]

    • Solution: Consider the electronic nature of your substituents when predicting the site of functionalization. If possible, choose a synthetic route where the directing effect of a substituent can be used to your advantage.

  • Potential Cause 3: Steric hindrance. Bulky substituents can block access to nearby C-H bonds, favoring functionalization at less sterically encumbered sites.

    • Solution: Analyze the steric environment of your substrate. In some cases, a different protecting group on the nitrogen might alter the steric bias and improve selectivity.

Factor Influencing Regioselectivity Observation Strategy for Control
Radical Generation Method Non-selective methods (e.g., peroxides) give mixtures.Use selective photocatalytic systems with HAT catalysts.[1]
Electronic Effects Electron-withdrawing groups deactivate nearby C-H bonds.[1]Leverage electronic effects to direct functionalization.
Steric Hindrance Functionalization occurs at less hindered positions.Choose protecting groups or synthetic strategies to exploit steric effects.

Question 5: What are the common side products in photocatalytic C-H functionalization of 2-azaadamantane, and how can I minimize them?

Answer:

Photocatalytic C-H functionalization is a powerful tool, but can lead to specific side products.

  • Common Side Product 1: Dimerization of the catalyst. In some systems, the photocatalyst or HAT catalyst can dimerize, leading to catalyst deactivation and lower yields.[1]

    • Solution: Follow the optimized reaction conditions from literature protocols, as catalyst loading and solvent choice are often critical to prevent side reactions.

  • Common Side Product 2: Over-functionalization. If the mono-functionalized product is still reactive, di- or poly-functionalization can occur.

    • Solution: Use the adamantane substrate as the limiting reagent and monitor the reaction carefully to stop it before significant over-functionalization occurs.

  • Common Side Product 3: Reaction with the solvent. Some solvents can compete with the substrate for reaction with the generated radicals.

    • Solution: Choose a solvent that is known to be robust under the specific photocatalytic conditions.

Experimental Protocols & Methodologies

Protocol 1: Regioselective C-H Bromination of N-Trifluoroacetyl-2-azaadamantane[2]

This protocol is for the regioselective bromination at the C5 position of the 2-azaadamantane core.

  • Protection: Protect the nitrogen of 2-azaadamantane with a trifluoroacetyl group. This is crucial for directing the regioselectivity of the bromination.

  • Bromination: Dissolve N-trifluoroacetyl-2-azaadamantane in dibromomethane (CH₂Br₂).

  • Add a radical initiator, such as benzoyl peroxide, and heat the reaction mixture. The bromination occurs preferentially at the C5 position.

  • Workup and Deprotection: After the reaction is complete, purify the crude product to isolate the 5-bromo-N-trifluoroacetyl-2-azaadamantane. The trifluoroacetyl group can then be removed under basic conditions to yield 5-bromo-2-azaadamantane.

Note: The yield for the bromination step is reported to be around 60%.[2] Side products would likely include other brominated isomers.

Visualizing Troubleshooting Workflows

Diagram 1: Troubleshooting Low Yield in N-Alkylation of 2-Azaadamantane

G start Low/No Product Yield check_reagents Check Reagent Reactivity (Alkyl Halide) start->check_reagents check_base Evaluate Base start->check_base check_temp Assess Reaction Temperature start->check_temp change_reagent Use Alkyl Iodide or Triflate check_reagents->change_reagent Leaving group is poor success Improved Yield change_reagent->success change_base Use Stronger Base (NaH, KHMDS) check_base->change_base Base is too weak change_base->success increase_temp Increase Temperature (Consider Microwave) check_temp->increase_temp Reaction is sluggish increase_temp->success

Caption: A flowchart for diagnosing and resolving low-yield N-alkylation reactions.

Diagram 2: Strategy for Selective Mono-alkylation vs. Over-alkylation

G cluster_0 Reaction Conditions cluster_1 Observed Outcome conditions Stoichiometry Addition Rate Concentration Temperature mono_alkylation Mono-alkylation Favored conditions:f0->mono_alkylation 1:1 Ratio conditions:f1->mono_alkylation Slow Addition conditions:f2->mono_alkylation Dilute conditions:f3->mono_alkylation Low Temp over_alkylation Over-alkylation Occurs conditions:f0->over_alkylation Excess Alkylating Agent conditions:f1->over_alkylation Rapid Addition conditions:f2->over_alkylation Concentrated conditions:f3->over_alkylation High Temp

Caption: Relationship between reaction parameters and the outcome of N-alkylation.

References

Technical Support Center: Optimizing N-Alkylation of 2-Azaadamantane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 2-azaadamantane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the general principles for selecting reagents for the N-alkylation of 2-azaadamantane?

A1: The N-alkylation of 2-azaadamantane, a sterically hindered secondary amine, typically follows an SN2 mechanism.[1] Key considerations include:

  • Alkylating Agent: The reactivity order for alkyl halides is I > Br > Cl. Alkyl iodides are the most reactive but may be less stable.[2] For less reactive alkylating agents, consider converting an alcohol to a more reactive leaving group, such as a tosylate or mesylate.[2]

  • Base: A base is required to neutralize the hydrogen halide (e.g., HBr) formed during the reaction.[3] Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃) and stronger bases like sodium hydride (NaH) for less reactive systems.[3][4] The choice of base can significantly impact reaction rate and selectivity.[5]

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are preferred as they can facilitate SN2 reactions.[3][4] The solubility of the base in the chosen solvent is a critical factor.[2][6]

Q2: My desired product is a primary or secondary amine. Is direct alkylation with an alkyl halide the best method?

A2: Direct alkylation of primary or secondary amines can be challenging due to overalkylation, where the newly formed amine product, which is often more nucleophilic, reacts further with the alkylating agent.[1][7] For the synthesis of tertiary amines from secondary amines like 2-azaadamantane, this is often less of an issue due to the increased steric hindrance of the tertiary amine product which slows the rate of quaternization.[7] However, if overalkylation is a persistent problem, an alternative strategy such as reductive amination is highly recommended.[8][9] This two-step, one-pot process involves the formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[8][10]

Q3: How can I monitor the progress of my N-alkylation reaction?

A3: The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[11] These techniques allow you to track the consumption of the starting materials (2-azaadamantane and the alkylating agent) and the formation of the desired N-alkylated product.

Q4: Are there greener alternatives for N-alkylation solvents?

A4: Yes, while dipolar aprotic solvents like DMF are common, they are coming under increased scrutiny.[12] Greener alternatives include higher boiling point alcohols like butanol or using lower boiling point solvents like acetonitrile under pressure to achieve the necessary reaction temperature.[12] Some procedures have also reported success using water as a solvent for specific N-alkylation reactions.[13][14]

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of 2-azaadamantane, providing potential causes and recommended solutions.

Problem 1: Low or No Product Yield Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted 2-azaadamantane starting material. Minimal or no formation of the desired product is observed.

Q: My reaction is not proceeding to completion, and the yield is very low. What should I do?

A: Low conversion can stem from several factors. A systematic approach to troubleshooting is often effective.

LowYield_Troubleshooting start Low Yield: Unreacted Starting Material cause1 Insufficiently Reactive Alkylating Agent start->cause1 cause2 Ineffective Base / Incomplete Deprotonation start->cause2 cause3 Poor Solvent Choice or Solubility start->cause3 cause4 Low Reaction Temperature start->cause4 cause5 Reagent Degradation start->cause5 sol1 Use more reactive halide (R-I > R-Br). Convert R-OH to R-OTs/OMs. cause1->sol1 Solution sol2 Use stronger base (e.g., NaH, Cs₂CO₃). Ensure base is soluble. cause2->sol2 Solution sol3 Switch to polar aprotic solvent (DMF, MeCN, DMSO). Consider heating to improve solubility. cause3->sol3 Solution sol4 Increase reaction temperature. Consider microwave irradiation. cause4->sol4 Solution sol5 Use fresh/purified reagents. Ensure anhydrous conditions for moisture-sensitive reagents (e.g., NaH). cause5->sol5 Solution

Caption: A stepwise approach to troubleshooting low-yield N-alkylation reactions.

Problem 2: Formation of Over-Alkylated Product Symptoms: LC-MS analysis shows the presence of the desired tertiary amine along with a significant amount of a quaternary ammonium salt by-product.

Q: My reaction is producing the quaternary ammonium salt. How can I favor mono-alkylation?

A: The N-alkylated 2-azaadamantane (a tertiary amine) can still be nucleophilic and react with a second molecule of the alkylating agent. To minimize this, several parameters can be adjusted.[7][15]

Overalkylation_Control start Problem: Over-alkylation to Quaternary Ammonium Salt strategy1 Adjust Stoichiometry start->strategy1 strategy2 Modify Reaction Conditions start->strategy2 strategy3 Change Reagent Reactivity start->strategy3 sol1a Use 1.0-1.2 eq. of alkylating agent. strategy1->sol1a sol1b Use slow, controlled addition of the alkylating agent. strategy1->sol1b sol2a Lower the reaction temperature. strategy2->sol2a sol2b Reduce the overall reaction time. strategy2->sol2b sol3 Use a less reactive alkylating agent (e.g., R-Br instead of R-I). strategy3->sol3

Caption: Strategies to promote selective N-alkylation and avoid over-alkylation.

Problem 3: Side Reaction of the Alkylating Agent Symptoms: Analysis shows consumption of the alkylating agent but low yield of the desired product. Unidentified by-products are observed.

Q: I am observing unexpected by-products, and it seems my alkylating agent is decomposing. What could be the cause?

A: Alkylating agents, particularly those with functional groups, can undergo side reactions. For example, an alkyl halide with a ketone moiety might undergo intramolecular cyclization (e.g., Favorskii rearrangement) under basic conditions.[13]

  • Potential Cause: The base used is too strong or the temperature is too high, promoting side reactions of the alkylating agent.

  • Recommended Solution:

    • Use a milder base: Switch from a strong base like NaH to a weaker one like K₂CO₃ or an organic base like DIPEA.[3][13]

    • Lower the temperature: Perform the reaction at room temperature or even 0 °C to disfavor the side reaction pathway.[13]

    • Change the solvent: The choice of solvent can influence reaction pathways. Consider switching from a highly polar solvent to one of medium polarity like THF.

Data Presentation: General Conditions for N-Alkylation

This table summarizes common starting conditions for the N-alkylation of secondary amines, which can be adapted for 2-azaadamantane. Optimization will be required for specific substrates.

ParameterCondition 1 (Mild)Condition 2 (Standard)Condition 3 (Forcing)Justification & Reference
Base K₂CO₃ (2.0 eq.)Cs₂CO₃ (1.5 eq.)NaH (1.2 eq.)K₂CO₃ is a cost-effective choice.[11] Cs₂CO₃ offers better solubility and reactivity.[5] NaH is a strong, non-nucleophilic base for unreactive substrates.[4]
Solvent Acetonitrile (MeCN)Dimethylformamide (DMF)Tetrahydrofuran (THF)MeCN and DMF are excellent polar aprotic solvents for SN2 reactions.[3] THF is often used with NaH.[16]
Temperature Room Temp to 50 °C60 - 80 °C0 °C to Room Temp (NaH)Higher temperatures can increase reaction rates but may also promote side reactions.[4] NaH reactions are often started at 0 °C.[4]
Alkylating Agent Alkyl Bromide (1.1 eq.)Alkyl Bromide (1.1 eq.)Alkyl Iodide/Tosylate (1.1 eq.)Stoichiometry should be carefully controlled to avoid over-alkylation.[15] More reactive agents are used for difficult couplings.[2]

Experimental Protocols

General Protocol for N-Alkylation of 2-Azaadamantane using K₂CO₃/MeCN

This protocol provides a starting point for optimization.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add 2-azaadamantane (1.0 eq.), K₂CO₃ (2.0 eq.), and anhydrous MeCN to a flask. prep2 2. Stir the suspension at room temperature. prep1->prep2 prep3 3. Add alkylating agent (1.1 eq.) dropwise to the mixture. prep2->prep3 react1 4. Heat the mixture to 60-80 °C. prep3->react1 react2 5. Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 6. Cool to RT, filter off solids. react2->workup1 workup2 7. Concentrate filtrate in vacuo. workup1->workup2 workup3 8. Purify residue via column chromatography or distillation. workup2->workup3

References

Technical Support Center: 2-Azaadamantane Hydrochloride Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative stability and solubility data for 2-azaadamantane hydrochloride. This guide provides comprehensive information based on the known stability of the adamantane scaffold, standardized pharmaceutical testing protocols outlined by the International Council for Harmonisation (ICH), and illustrative data from structurally analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound?

Q2: How can I determine the stability of this compound in a specific solvent?

A2: The most effective method is to conduct forced degradation (stress testing) studies.[2][3] These studies expose the compound to harsh conditions to identify potential degradation pathways and products.[3][4] Key stress conditions to test include acid and base hydrolysis, oxidation, heat, and light.[2]

Q3: What are the standard conditions for a forced degradation study?

A3: Forced degradation studies are essential for understanding a drug's stability profile.[5] The conditions should be severe enough to cause partial degradation (typically 5-20%) to allow for the identification of degradation products.[6] Below is a summary of typical conditions as recommended by ICH guidelines.

Table 1: Typical Forced Degradation Conditions for an Active Pharmaceutical Ingredient (API)

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis 0.1 M to 1.0 M HCl at room temperature or elevated (e.g., 60°C) for up to 7 days.[1][6]To assess degradation in acidic environments.[1]
Base Hydrolysis 0.1 M to 1.0 M NaOH at room temperature or elevated (e.g., 60°C) for up to 7 days.[1][6]To assess degradation in alkaline environments.[1]
Oxidation 0.1% to 3.0% H₂O₂ at room temperature for up to 7 days.[6]To evaluate sensitivity to oxidative stress.[1]
Thermal Degradation Solid API at a temperature 10°C above the accelerated testing temperature (e.g., 80°C) for a specified duration (e.g., 72 hours).[1]To identify thermally induced degradation products.[1]
Photostability Solid API exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[6]To determine light sensitivity.[1]

Q4: What analytical methods are recommended for stability testing?

A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[5][7] This method should be able to separate the intact API from all potential degradation products. Using a photodiode array (PDA) detector can help in assessing peak purity, while a mass spectrometer (MS) can aid in identifying the mass of unknown degradants.[3] Gas Chromatography (GC) may also be an option for analyzing amine hydrochlorides.[8]

Q5: Is there any solubility data available for adamantane derivatives?

A5: While specific data for this compound is unavailable, the hydrochloride salt form is intended to enhance aqueous solubility.[1] For context, the table below shows solubility data for 1-adamantanamine hydrochloride, a close structural analog. This data is for illustrative purposes only.

Table 2: Illustrative Mole Fraction Solubility of 1-Adamantanamine Hydrochloride [1]

Temperature (K)WaterAcetic AcidEthanolN,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)N,N-Dimethylacetamide (DMAC)
283.15 0.05120.01150.01330.04560.05120.0488
288.15 0.05510.01260.01450.04980.05580.0531
293.15 0.05930.01380.01580.05420.06070.0577

Troubleshooting Guide

Issue 1: No degradation is observed under initial stress conditions.

  • Possible Cause: The stress conditions are too mild for the stable adamantane structure.

  • Troubleshooting Steps:

    • Increase Temperature: If the initial study was at room temperature, increase the temperature to 50-60°C for hydrolytic and oxidative studies.[6]

    • Increase Stressor Concentration: If using 0.1 M HCl/NaOH, consider increasing the concentration towards 1.0 M.

    • Extend Duration: Increase the exposure time, monitoring at regular intervals.

Issue 2: The compound degrades by more than 20% or degrades completely.

  • Possible Cause: The stress conditions are too aggressive. The goal of forced degradation is to achieve partial, controlled degradation to identify pathways, not to destroy the sample.[6]

  • Troubleshooting Steps:

    • Reduce Temperature: Perform the study at a lower temperature (e.g., room temperature instead of 60°C).

    • Decrease Stressor Concentration: Use a more dilute acid, base, or oxidizing agent (e.g., 0.01 M HCl or 0.1% H₂O₂).

    • Shorten Duration: Sample at earlier time points to capture the initial degradation products before they degrade further.

Issue 3: Unexpected or extraneous peaks appear in the chromatogram.

  • Possible Cause: The peaks could be artifacts from the solvent, interactions with the container, or impurities in the starting material.

  • Troubleshooting Steps:

    • Analyze a Control: Always run a control sample (API in solvent without stressor, stored at ambient conditions) to check for inherent impurities.

    • Run a Blank: Subject a blank sample (solvent without API) to the same stress conditions to ensure the solvent itself is not degrading or causing baseline interference.

    • Check Solvent Compatibility: Ensure the chosen solvent does not react with the API under the test conditions.[5]

    • Use Mass Spectrometry (LC-MS): Couple your HPLC to a mass spectrometer to get mass information on the unknown peaks, which is crucial for identification.[9]

Experimental Protocols

General Protocol for Forced Degradation Study

This protocol outlines a typical workflow for assessing the stability of an API like this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).[6]

    • For thermal and photostability tests, use the solid API.

    • Prepare a non-stressed control sample by dissolving the API in the same solvent and storing it under normal conditions (e.g., 25°C/60% RH, protected from light).

  • Application of Stress Conditions:

    • Hydrolysis: Mix the API stock solution with acidic (0.1 M HCl) and basic (0.1 M NaOH) solutions. Incubate at a set temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 8, 24 hours).

    • Oxidation: Mix the API stock solution with an oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature. Collect samples at various time points.

    • Thermal: Place the solid API in a temperature-controlled oven (e.g., 80°C) and sample at desired intervals.

    • Photostability: Expose the solid API to a light source compliant with ICH Q1B guidelines.

  • Sample Quenching and Neutralization:

    • For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis to stop further degradation.

  • Analysis:

    • Analyze all stressed samples, the control sample, and a blank using a validated stability-indicating HPLC method.[7]

    • Use a PDA detector to check for peak purity and an MS detector to obtain mass data for any degradants.

  • Data Evaluation:

    • Calculate the percentage of degradation for the API under each condition.

    • Identify and characterize any significant degradation products.

    • Propose degradation pathways based on the identified products.

Visualizations

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis & Evaluation prep_solution Prepare API Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_solution->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_solution->base oxidation Oxidation (3% H₂O₂, RT) prep_solution->oxidation prep_solid Prepare Solid API thermal Thermal (Solid, 80°C) prep_solid->thermal photo Photostability (Solid, ICH Q1B) prep_solid->photo control Control Sample (Stored at 25°C) analysis Analyze via Stability- Indicating HPLC Method control->analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Data Evaluation: - Identify Degradants - Determine Pathways analysis->evaluation

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Challenges in the Scale-up of 2-Azaadamantane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-azaadamantane. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-scale production.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the multi-step synthesis of 2-azaadamantane.

Problem 1: Low Yield in Curtius Rearrangement Step

Question: We are experiencing a significant drop in yield during the Curtius rearrangement of our bicyclic carboxylic acid precursor when scaling up the reaction. What are the potential causes and solutions?

Answer: Low yields in a scaled-up Curtius rearrangement can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Incomplete Acyl Azide Formation Ensure starting carboxylic acid is pure and dry. Moisture can hydrolyze the acyl azide intermediate. Use freshly opened and high-purity diphenylphosphoryl azide (DPPA) or ensure complete conversion to the acid chloride if using a two-step procedure with sodium azide.[2][3]
Side Reactions of Isocyanate The isocyanate intermediate is highly reactive. Ensure the trapping nucleophile (e.g., benzyl alcohol for Cbz protection) is present in sufficient excess and that the reaction temperature is optimized to favor the desired reaction over polymerization or other side reactions.[4]
Thermal Instability Acyl azides can be thermally unstable and potentially explosive, especially at larger scales. The rearrangement should be conducted at the lowest effective temperature. Consider a controlled, slow addition of the acyl azide or DPPA to a heated solution of the trapping nucleophile to manage the exotherm and minimize decomposition.[4] Flow chemistry setups can offer superior temperature control and safety for this hazardous step at scale.
Inefficient Mixing In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions. Ensure agitation is sufficient to maintain a homogeneous reaction mixture.

Experimental Protocol: Scalable Curtius Rearrangement for Carbamate Formation

This protocol is adapted for a 100g scale synthesis of a carbamate-protected 2-azaadamantane precursor.

  • Reactor Setup: A 2L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a controlled addition funnel under an inert nitrogen atmosphere.

  • Reagents:

    • Bicyclic carboxylic acid precursor (100 g, 1 eq)

    • Triethylamine (1.2 eq)

    • Diphenylphosphoryl azide (DPPA) (1.1 eq)

    • Benzyl alcohol (as solvent and nucleophile, 5-10 volumes)

  • Procedure: a. Charge the reactor with the bicyclic carboxylic acid and benzyl alcohol. b. Stir the mixture and add triethylamine. c. Heat the mixture to 80-90°C. d. Slowly add DPPA via the addition funnel over 2-3 hours, monitoring the internal temperature to control the exotherm. e. After the addition is complete, maintain the reaction at temperature for an additional 2-4 hours, monitoring for completion by TLC or LC-MS. f. Cool the reaction mixture and proceed with the workup and purification.

Problem 2: Difficulties in Intramolecular Cyclization

Question: The intramolecular cyclization to form the 2-azaadamantane core is sluggish and gives a mixture of products at pilot scale. How can we improve this?

Answer: Intramolecular cyclizations can be challenging to scale due to factors like reaction kinetics, substrate concentration, and temperature control.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Suboptimal Acid Catalyst The choice and amount of acid catalyst are critical. Trifluoromethanesulfonic acid is often effective.[5] The optimal catalyst loading may differ at scale compared to lab experiments. Perform small-scale optimizations to find the ideal catalyst and concentration.
High Dilution Effects While high dilution can favor intramolecular over intermolecular reactions, at a very large scale, it may lead to impractically long reaction times. A careful balance must be struck.
Temperature Control The reaction temperature needs to be precisely controlled. Lower temperatures may favor the desired product but slow down the reaction, while higher temperatures can lead to side products. A temperature range of -5°C to 10°C is often preferred.[5]
By-product Formation Incomplete reactions or side reactions can lead to a complex mixture of products, complicating purification. Analyze the by-products to understand the competing reaction pathways and adjust conditions accordingly.

Logical Workflow for Cyclization Optimization

start Low Yield in Cyclization catalyst Optimize Acid Catalyst (Type and Concentration) start->catalyst temp Optimize Reaction Temperature (-5°C to 10°C) start->temp concentration Adjust Substrate Concentration start->concentration analysis Analyze By-products catalyst->analysis temp->analysis concentration->analysis purification Develop Scalable Purification analysis->purification end Improved Yield and Purity purification->end

Caption: Workflow for optimizing the intramolecular cyclization step.

Problem 3: Challenges in Deprotection of Boc/Cbz Groups

Question: We are facing issues with the deprotection of the Boc or Cbz group on the 2-azaadamantane nitrogen at a larger scale, including incomplete reactions and side product formation. What are the recommended scalable methods?

Answer: Both Boc and Cbz deprotection methods can present challenges during scale-up.

For Boc-Deprotection (Acidic Cleavage):

  • Challenge: Handling large volumes of corrosive acids like TFA.

  • Solution: Using gaseous HCl in a suitable solvent (e.g., dioxane, isopropanol) can be a more controlled and scalable method.[6] The reaction can be monitored by the cessation of off-gassing (isobutylene).

For Cbz-Deprotection (Hydrogenolysis):

  • Challenge: Catalyst poisoning, slow reaction rates, and handling of flammable catalysts (e.g., Pd/C) and hydrogen gas at scale.

  • Solution:

    • Catalyst Quality: Ensure the use of a high-quality catalyst and screen for catalyst poisons in the substrate.

    • Hydrogen Pressure: Increasing hydrogen pressure can improve reaction rates, but requires appropriate high-pressure reactors and safety protocols.

    • Mass Transfer: Efficient agitation is crucial to ensure good contact between the substrate, catalyst, and hydrogen.

    • Safety: Handle the pyrophoric catalyst under an inert atmosphere and follow all safety procedures for hydrogenation reactions. A detailed protocol for a gram-scale hydrogenolysis is provided in a patent for 2-azaadamantane synthesis.[7]

Problem 4: Purification and Isolation of 2-Azaadamantane Hydrochloride

Question: Due to its high water solubility, we are struggling with the extraction and purification of the final 2-azaadamantane product. The hydrochloride salt formation is also inconsistent. What are the best practices for large-scale purification?

Answer: The high water solubility of 2-azaadamantane is a known challenge.

Potential Solutions:

Challenge Solutions
Poor Extraction from Aqueous Media After basifying the reaction mixture, perform multiple extractions with a suitable organic solvent. Solvent selection is critical; consider solvents like dichloromethane or ethyl acetate. In some cases, a continuous liquid-liquid extraction setup may be beneficial at a larger scale.
Inconsistent Hydrochloride Salt Formation The precipitation of the hydrochloride salt is dependent on the solvent system and the concentration of the amine. After extraction and drying of the organic phase, concentrate the solution and add a solution of HCl in a non-polar solvent (e.g., diethyl ether, isopropanol) to induce precipitation. Cooling the mixture can improve the yield.[8]
Low Purity of the Final Product The crude hydrochloride salt may contain residual solvents or by-products. Recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) is often necessary to achieve high purity.

Experimental Protocol: Large-Scale Hydrochloride Salt Formation and Purification

  • Extraction: After the final deprotection step, neutralize the reaction mixture and extract the free 2-azaadamantane with dichloromethane (3 x 10% of the aqueous volume).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to a concentrated oil.

  • Salt Formation: Dissolve the oil in a minimal amount of isopropanol. Slowly add a 4M solution of HCl in dioxane or isopropanol with stirring until the solution is acidic.

  • Crystallization: The hydrochloride salt should precipitate. Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Isolation and Washing: Collect the solid by filtration, and wash the filter cake with cold diethyl ether to remove any remaining impurities.

  • Drying: Dry the purified this compound under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up 2-azaadamantane production?

A1: The main safety concerns are:

  • Curtius Rearrangement: The use of azides, which are potentially explosive, and the exothermic nature of the rearrangement.[4]

  • Hydrogenolysis: Handling of pyrophoric catalysts like Palladium on carbon and flammable hydrogen gas under pressure.

  • Use of Strong Acids and Bases: Handling large quantities of corrosive materials requires appropriate personal protective equipment (PPE) and engineering controls.

Q2: We observe a decrease in overall yield from 55% at lab scale to 35% at pilot scale. What are the most likely steps contributing to this loss?

A2: The most common steps for yield loss during scale-up are typically those involving hazardous reagents, phase transfers, or purification of water-soluble compounds. In the case of 2-azaadamantane synthesis, the Curtius rearrangement and the final extraction and purification are the most probable culprits. Minor losses in each of the multiple steps can also contribute significantly to the overall decrease in yield.

Q3: Are there any specific analytical methods recommended for in-process control during scale-up?

A3: Yes, in-process controls are crucial for a successful scale-up. Recommended methods include:

  • TLC and LC-MS: For monitoring reaction completion and identifying by-products.

  • NMR: To confirm the structure of intermediates and the final product.

  • Reaction Calorimetry: To study the thermal profile of exothermic reactions like the Curtius rearrangement and ensure safe operating conditions at scale.

Q4: What are the key differences in equipment considerations between lab and pilot-scale production?

A4: Key differences include:

  • Reactors: Moving from round-bottom flasks to jacketed glass or stainless-steel reactors with better temperature control and agitation.

  • Addition Funnels: Use of metered pumps for controlled addition of reagents.

  • Filtration and Drying: Larger filtration setups (e.g., Nutsche filters) and vacuum ovens are required.

  • Safety Equipment: Blast shields, emergency quench systems, and robust ventilation are essential for handling hazardous reactions at scale.

Overall Synthesis Workflow Diagram

cluster_0 Starting Material Preparation cluster_1 Core Synthesis cluster_2 Final Product Formation cluster_3 Purification start Bicyclic Precursor curtius Curtius Rearrangement start->curtius cyclization Intramolecular Cyclization curtius->cyclization deprotection Deprotection cyclization->deprotection salt_formation HCl Salt Formation deprotection->salt_formation purification Recrystallization salt_formation->purification end Pure 2-Azaadamantane HCl purification->end

Caption: A simplified workflow for the production of this compound.

References

Technical Support Center: Azaadamantane Synthesis via Curtius Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing the Curtius rearrangement in the synthesis of azaadamantanes.

Troubleshooting Guide

This guide addresses common issues encountered during the Curtius rearrangement for azaadamantane synthesis in a question-and-answer format.

Question: My Curtius rearrangement reaction is resulting in a low yield of the desired azaadamantane precursor. What are the potential causes and solutions?

Answer:

Low yields in the Curtius rearrangement for azaadamantane synthesis can stem from several factors, from the initial formation of the acyl azide to the final trapping of the isocyanate. Here's a breakdown of potential issues and how to address them:

  • Inefficient Acyl Azide Formation: The first critical step is the conversion of the adamantane carboxylic acid to the corresponding acyl azide.

    • Using Acyl Chlorides and Sodium Azide: If you are forming an acyl chloride first, ensure it is free of residual acid (e.g., HCl from thionyl chloride) before adding sodium azide, as this can lead to side reactions. The acyl chloride should be freshly prepared and used immediately due to its reactivity.

    • Using Diphenylphosphoryl Azide (DPPA): This one-pot method is often more convenient but can have its own challenges.[1][2] Ensure your carboxylic acid starting material is dry, as water can hydrolyze DPPA and the intermediate mixed anhydride. The reaction often requires heating, but excessive temperatures can lead to decomposition.[3]

  • Incomplete Rearrangement to the Isocyanate: The thermal decomposition of the acyl azide to the isocyanate is a key step.

    • Temperature: The required temperature for the rearrangement can vary depending on the substrate. For sterically hindered systems like adamantanes, slightly higher temperatures or longer reaction times might be necessary. However, excessively high temperatures can lead to the formation of unwanted byproducts. It is recommended to monitor the reaction by IR spectroscopy, looking for the disappearance of the acyl azide peak (~2130 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).[4]

    • Catalysis: Lewis acids (e.g., Zn(OTf)₂) or Brønsted acids can catalyze the rearrangement, allowing for lower reaction temperatures and potentially increasing the yield of the isocyanate.[5][6]

  • Side Reactions of the Isocyanate Intermediate: The highly reactive isocyanate can participate in undesired reactions.

    • Urea Formation: If trace amounts of water are present, the isocyanate can hydrolyze to a carbamic acid, which then decarboxylates to the primary amine. This amine can then react with another molecule of the isocyanate to form a symmetric urea byproduct.[7] To mitigate this, ensure all reagents and solvents are scrupulously dry. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is also recommended.[1]

    • Reaction with Carboxylic Acid: The isocyanate can react with the starting carboxylic acid to form an amide linkage.[5] This is more likely if the conversion of the carboxylic acid to the acyl azide is slow or incomplete.

  • Inefficient Trapping of the Isocyanate: The choice and purity of the nucleophile used to trap the isocyanate are crucial.

    • Alcohol Purity: When using an alcohol (e.g., t-BuOH for Boc protection or benzyl alcohol for Cbz protection), ensure it is anhydrous.

    • Steric Hindrance: The bulky nature of the adamantane cage might sterically hinder the approach of the nucleophile to the isocyanate. Using a less hindered alcohol or optimizing the reaction conditions (e.g., longer reaction time, slightly higher temperature) may be necessary.

Question: I am observing the formation of a significant amount of a urea byproduct. How can I prevent this?

Answer:

Urea formation is a common side reaction in the Curtius rearrangement and arises from the reaction of the intermediate isocyanate with the primary amine product.[7] The primary amine is formed by the hydrolysis of the isocyanate in the presence of water. To minimize urea formation:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. It is best practice to distill solvents over a suitable drying agent prior to use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as argon or nitrogen, to prevent atmospheric moisture from entering the reaction vessel.[1]

  • Controlled Addition of Reagents: If possible, add the azide source slowly to the carboxylic acid derivative to maintain a low concentration of the reactive intermediates.

  • Efficient Trapping: Use a slight excess of the desired nucleophile (e.g., alcohol) to ensure the isocyanate is trapped efficiently before it can react with any amine that may have formed.

Question: The formation of the acyl azide from my adamantane carboxylic acid seems to be sluggish or incomplete. What can I do?

Answer:

Challenges in forming the acyl azide can be addressed by considering the following:

  • Activation of the Carboxylic Acid: For the two-step method, ensure complete conversion of the carboxylic acid to the acyl chloride. Using reagents like oxalyl chloride or thionyl chloride with a catalytic amount of DMF is generally effective.[8] Monitor the reaction to confirm the disappearance of the carboxylic acid starting material.

  • Sodium Azide Quality: Use finely ground, dry sodium azide. Clumped or old sodium azide may have reduced reactivity.

  • DPPA Method: When using DPPA, the reaction often benefits from the addition of a non-nucleophilic base, such as triethylamine, to activate the carboxylic acid.[8] The reaction temperature can also be gently increased to promote the formation of the mixed anhydride intermediate.

  • Alternative Azide Sources: If standard methods are failing, consider alternative azide sources like trimethylsilyl azide (TMSA), which can sometimes be more effective, especially for sensitive substrates.[9]

Frequently Asked Questions (FAQs)

Q1: What are the main methods for generating the acyl azide for the Curtius rearrangement in azaadamantane synthesis?

A1: There are two primary methods:

  • Two-Step Method: The adamantane carboxylic acid is first converted to an activated derivative, typically an acyl chloride (using reagents like SOCl₂ or (COCl)₂), which is then reacted with an azide source like sodium azide (NaN₃).[8][10]

  • One-Pot Method (Modified Curtius Rearrangement): The carboxylic acid is directly treated with diphenylphosphoryl azide (DPPA) in the presence of a base (like triethylamine) and the nucleophile (e.g., an alcohol).[1][2] This method avoids the isolation of the potentially explosive acyl azide intermediate.[1][2]

Q2: What are the advantages and disadvantages of using DPPA versus the acyl chloride/sodium azide method?

A2:

MethodAdvantagesDisadvantages
DPPA One-pot procedure, avoids isolation of potentially hazardous acyl azide.[1][2]DPPA is a more expensive reagent. Removal of phosphorus byproducts can sometimes be challenging during purification.
Acyl Chloride / NaN₃ Utilizes less expensive and more common reagents.Requires an additional step to form the acyl chloride. Acyl azides are potentially explosive and should be handled with care. The reaction can be sensitive to residual acid from the acyl chloride formation.

Q3: What are common nucleophiles used to trap the isocyanate intermediate in azaadamantane synthesis, and what products do they form?

A3: The choice of nucleophile determines the final product:

  • Tert-Butanol (t-BuOH): Traps the isocyanate to form a Boc-protected amine (tert-butoxycarbonyl), which is a common protecting group in organic synthesis.[7]

  • Benzyl Alcohol (BnOH): Yields a Cbz-protected amine (carboxybenzyl), another widely used protecting group.[7]

  • Water (H₂O): Hydrolyzes the isocyanate to a primary amine via an unstable carbamic acid intermediate that decarboxylates.[5] However, this can lead to urea byproducts if the resulting amine reacts with unreacted isocyanate.

  • Amines (R-NH₂): React with the isocyanate to form ureas.[7]

Q4: How does the adamantane structure affect the Curtius rearrangement?

A4: The rigid, cage-like structure of adamantane can influence the reaction in a few ways:

  • Steric Hindrance: The bulky adamantyl group can sterically hinder the approach of nucleophiles to the isocyanate. This may necessitate slightly more forcing reaction conditions (e.g., higher temperatures or longer reaction times) for the trapping step.

  • Migratory Aptitude: In the concerted rearrangement step, the adamantyl group migrates from carbon to nitrogen. The migratory aptitude of tertiary alkyl groups is generally high, which favors the rearrangement.[5][9]

  • Retention of Configuration: A key feature of the Curtius rearrangement is the retention of stereochemistry at the migrating carbon.[6][9] This is particularly relevant when using chiral adamantane derivatives.

Q5: Are there any safety precautions I should be aware of when performing a Curtius rearrangement?

A5: Yes, safety is paramount:

  • Acyl Azides: Acyl azides are energetic materials and can be explosive, especially when isolated or heated rapidly. It is often safer to generate and use them in situ.[1][2]

  • Nitrogen Gas Evolution: The rearrangement releases nitrogen gas, which can cause pressure buildup in a closed system. Ensure the reaction is performed in an open or well-vented system.

  • Sodium Azide: Sodium azide is highly toxic. Handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

  • DPPA: DPPA is also toxic and should be handled with care.

Experimental Protocols

Protocol 1: One-Pot Synthesis of N-tert-Butyl Adamantan-1-yl-carbamate via a Zinc-Catalyzed Curtius Rearrangement

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Adamantane-1-carboxylic acid

  • Sodium azide (NaN₃)

  • Tetra-n-butylammonium bromide (TBAB)

  • Zinc triflate (Zn(OTf)₂)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Hexanes

  • Ethyl acetate

  • 10% aqueous solution of Sodium Nitrite (NaNO₂)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and argon inlet, add adamantane-1-carboxylic acid (1.0 eq), sodium azide (2.0 eq), tetra-n-butylammonium bromide (0.09 eq), and zinc triflate (0.02 eq).

  • Purge the flask with argon for 10 minutes.

  • Add anhydrous THF via syringe and heat the mixture to 40 °C in an oil bath.

  • Once the internal temperature reaches 40 °C, add di-tert-butyl dicarbonate (1.1 eq).

  • Stir the reaction mixture under argon at 40 °C and monitor the reaction progress by GC or TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench by adding a 10% aqueous solution of NaNO₂.

  • Stir the biphasic mixture for 30 minutes at room temperature.

  • Transfer the mixture to a separatory funnel, wash the reaction flask with hexanes and water, and separate the layers.

  • Extract the aqueous layer twice with hexanes.

  • Combine the organic layers and wash successively with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a mixture of hexanes and ethyl acetate to obtain the purified N-tert-butyl adamantan-1-yl-carbamate.

ReactantMolar Eq.
Adamantane-1-carboxylic acid1.0
Sodium azide2.0
Tetra-n-butylammonium bromide0.09
Zinc triflate0.02
Di-tert-butyl dicarbonate1.1

Note: The reported yield for this procedure is typically high, around 87%.[2]

Data Presentation

Table 1: Representative Yields for Curtius Rearrangement on Adamantane and Related Scaffolds

Starting MaterialAzide Formation MethodNucleophileProductYield (%)Reference
Adamantane-1-carboxylic acidNaN₃, Boc₂O, Zn(OTf)₂in situ t-ButoxideN-Boc-1-aminoadamantane87%[1][2]
Bicyclo[3.3.1]non-6-ene-3-carboxylic acid derivativeDPPABenzyl alcoholCbz-protected amine precursor83%
Triquinacene dicarboxylic acidAcyl azide formationMethanolDicarbamate product84%[5]
Carboxylic acid derivative for Oseltamivir synthesisOxalyl chloride, NaN₃Carboxylic acidAmide57% (overall)[5]

Visualizations

Curtius_Rearrangement_Workflow cluster_start Starting Materials cluster_azide_formation Acyl Azide Formation cluster_rearrangement Rearrangement cluster_trapping Isocyanate Trapping start_acid Adamantane Carboxylic Acid acyl_azide Adamantane Acyl Azide start_acid->acyl_azide DPPA, Base or 1. SOCl₂ 2. NaN₃ isocyanate Adamantane Isocyanate acyl_azide->isocyanate Heat (Δ) - N₂ carbamate Azaadamantane Precursor (Carbamate) isocyanate->carbamate Nucleophile (e.g., R-OH)

Caption: Experimental workflow for the Curtius rearrangement in azaadamantane synthesis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield cause1 Incomplete Acyl Azide Formation start->cause1 cause2 Inefficient Rearrangement start->cause2 cause3 Side Reactions start->cause3 cause4 Poor Trapping start->cause4 sol1 Optimize azide source/ activation method cause1->sol1 sol2 Adjust temperature/ add catalyst cause2->sol2 sol3 Ensure anhydrous conditions cause3->sol3 sol4 Use pure nucleophile/ optimize conditions cause4->sol4

Caption: Troubleshooting logic for low yields in the Curtius rearrangement.

References

Validation & Comparative

A Head-to-Head Comparison of AZADO and TEMPO in Catalytic Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. For years, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has been a widely used catalyst for this transformation. However, the emergence of 2-azaadamantane N-oxyl (AZADO) has provided a powerful alternative, particularly for challenging substrates. This guide offers an objective comparison of the catalytic activity of AZADO and TEMPO, supported by experimental data, to aid in the selection of the optimal catalyst for specific synthetic needs.

At a Glance: Key Differences in Catalytic Performance

AZADO consistently demonstrates superior catalytic activity compared to TEMPO, especially in the oxidation of sterically hindered secondary alcohols.[1][2][3][4][5] This enhanced reactivity is largely attributed to the reduced steric hindrance around the nitroxyl radical in the cage-like structure of AZADO, which facilitates easier access to the alcohol substrate.[5][6] In many cases, reactions with AZADO proceed faster and with lower catalyst loading to achieve high yields.

Quantitative Data Summary

The following tables summarize the performance of AZADO and TEMPO in the oxidation of various alcohol substrates under different reaction conditions.

Table 1: Oxidation of a Primary Alcohol (3-phenylpropanol)

CatalystCo-oxidant SystemCatalyst Loading (mol%)TimeYield (%)
TEMPONaOCl/KBr/Bu4NBr120 minLow
1-Me-AZADONaOCl/KBr/Bu4NBr120 min92
TEMPOPhI(OAc)219 hNot specified
1-Me-AZADOPhI(OAc)219 hHigh

Data sourced from a comparative study under Anelli's and Margarita's conditions.

Table 2: Oxidation of a Sterically Hindered Secondary Alcohol

CatalystCo-oxidant SystemSubstrateCatalyst Loading (mol%)TimeYield (%)
TEMPONaOCl4-phenyl-butan-2-ol1Not specified~Same as AZADO
AZADONaOCl4-phenyl-butan-2-ol1Not specified~Same as TEMPO
Nor-AZADONaOCl4-phenyl-butan-2-ol0.003 Not specifiedReaction complete

This table highlights the significantly lower catalyst loading required for Nor-AZADO, a derivative of AZADO, to achieve complete conversion.[7]

Table 3: Turnover Frequency (TOF) for the Oxidation of Various Alcohols

CatalystSubstrateTOF (h⁻¹)
TEMPO1-ButanolLower than AZADO
AZADO1-ButanolHigher than TEMPO
TEMPO2-ButanolLower than AZADO & ABNO
AZADO2-ButanolComparable to ABNO

This data is derived from electrocatalysis studies and demonstrates the generally higher turnover frequency of AZADO compared to TEMPO.[2]

Reaction Mechanisms and Experimental Workflows

The catalytic oxidation of alcohols by both AZADO and TEMPO proceeds through the formation of a key intermediate, the N-oxoammonium ion, which is the active oxidizing species. The overall catalytic cycle involves the oxidation of the nitroxyl radical to the oxoammonium ion by a co-oxidant, followed by the oxidation of the alcohol and regeneration of the nitroxyl radical.

Catalytic Cycle for Nitroxyl Radical-Mediated Alcohol Oxidation

Catalytic Cycle cluster_oxidation cluster_substrate_oxidation Nitroxyl Nitroxyl Radical (AZADO or TEMPO) Oxoammonium N-Oxoammonium Ion (Active Oxidant) Nitroxyl->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Alcohol Oxidation CoOxidant_used Used Co-oxidant Oxoammonium->CoOxidant_used Alcohol R-CH(OH)-R' Carbonyl R-C(=O)-R' Alcohol->Hydroxylamine Hydroxylamine->Nitroxyl Regeneration Hydroxylamine->Carbonyl CoOxidant Co-oxidant (e.g., NaOCl, PhI(OAc)₂) CoOxidant->Oxoammonium Experimental Workflow Start Start Setup Combine Alcohol, Catalyst (AZADO or TEMPO), Cu(I) salt, and Ligand in Solvent Start->Setup Reaction Stir under Air or O₂ at Room Temperature Setup->Reaction Monitoring Monitor Reaction (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Complete Purification Purify Product (Chromatography, etc.) Workup->Purification End Characterize Product Purification->End

References

2-Azaadamantane Hydrochloride vs. Other Amine Scaffolds in CNS Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the selection of a suitable molecular scaffold is a critical decision that profoundly influences the physicochemical properties, pharmacological profile, and ultimately, the therapeutic success of a drug candidate. Among the diverse array of amine-containing scaffolds, 2-azaadamantane has emerged as a promising rigid framework. This guide provides an objective comparison of 2-azaadamantane hydrochloride with other prevalent amine scaffolds—piperidine, pyrrolidine, tropane, and azepane—backed by experimental data to inform scaffold selection in CNS drug development.

Physicochemical Properties: A Comparative Analysis

The ability of a drug to cross the blood-brain barrier (BBB) and reach its target in the CNS is governed by its physicochemical properties. Key parameters such as lipophilicity (LogP) and ionization state (pKa) are crucial determinants of CNS penetration and overall drug-like qualities. The rigid, three-dimensional structure of the 2-azaadamantane scaffold offers a unique combination of properties. Azaadamantanes are generally less lipophilic than their carbocyclic adamantane counterparts, a characteristic that can be advantageous in optimizing drug-target interactions and pharmacokinetic profiles.[1][2]

ScaffoldRepresentative CNS DrugMolecular Weight ( g/mol )LogPpKa
2-Azaadamantane (Parent Scaffold)137.22~1.7 (calculated for free base)Predicted ~9.5-10.5
Piperidine Donepezil379.54.38.9
Pyrrolidine Nicotine162.231.178.0
Tropane Atropine289.41.839.8
Azepane Diazepam284.742.823.4

Note: Data for parent scaffolds and representative drugs are compiled from various sources. LogP and pKa values can vary based on experimental conditions and prediction methods.

Pharmacological Profiles: Targeting the Central Nervous System

The inherent structure of an amine scaffold influences its interaction with various CNS targets. The 2-azaadamantane framework has shown a notable propensity for targeting sigma receptors, which are implicated in a range of neurological and psychiatric disorders.

Sigma Receptor Affinity

Recent studies have highlighted the potential of N-substituted 2-azaadamantane derivatives as potent sigma-1 and sigma-2 receptor ligands. Deoxygenated, achiral N-arylalkyl-2-azaadamantanes, in particular, have demonstrated high affinity for both sigma-1 (Ki values ranging from 8.3 to 239 nM) and sigma-2 receptors (Ki values from 34 to 312 nM).[3] This positions the 2-azaadamantane scaffold as a valuable starting point for the design of selective and high-affinity sigma receptor modulators.

ScaffoldRepresentative Ligand/DrugTargetKi (nM)
2-Azaadamantane N-arylalkyl-2-azaadamantanesSigma-1 Receptor8.3 - 239
Sigma-2 Receptor34 - 312
Piperidine DonepezilAcetylcholinesterase (AChE)2.8 (IC50)
Pyrrolidine NicotineNicotinic Acetylcholine Receptors (nAChRs)0.1 - 10 (Subtype dependent)
Tropane AtropineMuscarinic Acetylcholine Receptors (mAChRs)1-10 (Subtype dependent)
Azepane DiazepamGABA-A Receptor~100 (EC50 for potentiation)

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the methodologies for key experiments.

Potentiometric Titration for pKa Determination

The acid dissociation constant (pKa) is determined by potentiometric titration. A solution of the compound of interest is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored continuously using a pH meter. The pKa is determined from the titration curve as the pH at which half of the compound is in its ionized form.

Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier Permeability Prediction

The PAMPA assay is a high-throughput method to predict passive permeability across the BBB. A lipid-infused artificial membrane separates a donor and an acceptor well. The test compound is added to the donor well, and after an incubation period, the concentration of the compound in both wells is measured to determine the permeability coefficient.

PAMPA Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Solution (Compound in Buffer) add_solutions Add Donor and Acceptor Solutions prep_donor->add_solutions prep_acceptor Prepare Acceptor Solution (Buffer) prep_acceptor->add_solutions prep_plate Coat Filter Plate with Artificial Membrane prep_plate->add_solutions incubate Incubate Sandwich Plate add_solutions->incubate measure_conc Measure Compound Concentration (Donor and Acceptor) incubate->measure_conc calculate_pe Calculate Permeability Coefficient (Pe) measure_conc->calculate_pe

PAMPA Experimental Workflow Diagram
Radioligand Binding Assay for Receptor Affinity (Sigma Receptors)

This assay measures the affinity of a compound for a specific receptor. A radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes). The test compound is added at various concentrations to compete with the radioligand for binding. The amount of bound radioactivity is measured, and the inhibition constant (Ki) of the test compound is calculated, which reflects its binding affinity.

Sigma Receptor Signaling Pathway Modulation cluster_ligand Ligand Binding cluster_downstream Downstream Effects Aza_Ligand 2-Azaadamantane Ligand Sigma_Receptor Sigma Receptor (σ1 or σ2) Aza_Ligand->Sigma_Receptor Binds to Ion_Channels Ion Channel Modulation Sigma_Receptor->Ion_Channels Calcium Intracellular Ca2+ Signaling Sigma_Receptor->Calcium Cellular_Response Cellular Response (e.g., Neuroprotection, Apoptosis) Ion_Channels->Cellular_Response Kinase_Cascades Kinase Cascades Calcium->Kinase_Cascades Gene_Expression Gene Expression Changes Kinase_Cascades->Gene_Expression Gene_Expression->Cellular_Response

Modulation of Sigma Receptor Signaling

Conclusion

The 2-azaadamantane scaffold presents a compelling profile for CNS drug discovery, characterized by its rigid structure, favorable physicochemical properties, and demonstrated affinity for key CNS targets like sigma receptors. While other amine scaffolds such as piperidine, pyrrolidine, tropane, and azepane are well-established in numerous approved CNS drugs, the unique three-dimensional nature of 2-azaadamantane offers opportunities for exploring novel chemical space and developing drugs with improved properties. The choice of scaffold will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational comparison to aid researchers in making informed decisions in the early stages of CNS drug development.

References

A Spectroscopic Showdown: Unmasking the Isomers of 2-Azaadamantane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic differences between 1-azaadamantane, 2-azaadamantane, and their corresponding ketone derivatives, providing researchers, scientists, and drug development professionals with the data and methodologies for their unambiguous identification.

The rigid, cage-like structure of adamantane and its heteroatom-containing analogs, azaadamantanes, has made them attractive scaffolds in medicinal chemistry and materials science. The precise placement of the nitrogen atom within the adamantane framework gives rise to isomers with distinct physicochemical properties. This guide provides a detailed spectroscopic comparison of 2-azaadamantane and its isomers, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-azaadamantane, 2-azaadamantane, 1-azaadamantan-4-one, and 2-azaadamantan-6-one, allowing for a direct comparison of their characteristic signals.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

CompoundProtonChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
1-Azaadamantane Data not available in a directly comparable format
2-Azaadamantane Data not available in a directly comparable format
1-Azaadamantan-4-one Data not available in a directly comparable format
2-Azaadamantan-6-one HCl [1]H (4H)2.03–2.14m
H (4H)2.38–2.47m
H (2H)2.55d3.9
H (2H)3.69s
NH₂⁺ (2H)9.69s
¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundCarbonChemical Shift (ppm)
1-Azaadamantane Data not available in a directly comparable format
2-Azaadamantane Data not available in a directly comparable format
1-Azaadamantan-4-one Data not available in a directly comparable format
2-Azaadamantan-6-one HCl [1]C34.3
C43.2
C46.0
C=O212.6
IR Spectral Data

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundFunctional GroupAbsorption Band (cm⁻¹)
1-Azaadamantane Data not available in a directly comparable format
2-Azaadamantane Data not available in a directly comparable format
1-Azaadamantan-4-one [2][3]C=O stretchThorough spectroscopic characterization performed, but specific data not readily available.
2-Azaadamantan-6-one C=O stretchExpected around 1700-1725 cm⁻¹
Mass Spectrometry Data

Table 4: Mass Spectrometry Fragmentation Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
1-Azaadamantane Data not available in a directly comparable format
2-Azaadamantane Data not available in a directly comparable format
1-Azaadamantan-4-one [2]Purity and structure confirmed by mass spectrometry, but fragmentation data not detailed.
2-Azaadamantan-6-one [1]Characterized by low-resolution mass spectrometry.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate and reproducible acquisition of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the azaadamantane isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 100 MHz or higher. A proton-decoupled pulse sequence is used to obtain singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is commonly used. Mix a small amount of the azaadamantane isomer (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.

  • IR Spectrum Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-N, C-H, and C=O stretching and bending vibrations.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the azaadamantane isomer into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization : Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS, to generate gas-phase ions.

  • Mass Analysis : Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis : Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to identify characteristic fragmentation patterns that provide structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of azaadamantane isomers.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Azaadamantane Isomer NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum Analyze Fragmentation MS->MS_Data Structure Structure Confirmation & Isomer Comparison NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A typical workflow for spectroscopic analysis.

References

Comparative Analysis of the Biological Activity of 2-Azaadamantane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of various 2-azaadamantane analogs, supported by experimental data. The unique polycyclic structure of 2-azaadamantane serves as a versatile scaffold for the development of compounds with a wide range of therapeutic potential, including antiviral, anti-inflammatory, analgesic, and antimicrobial activities. This document summarizes quantitative data on their biological activities, details the experimental protocols for their evaluation, and visualizes key signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the biological activity of selected 2-azaadamantane analogs and related adamantane derivatives.

Table 1: Antiviral and Cytotoxic Activity of Adamantane Analogs

Compound/AnalogVirus StrainAssay TypeCell LineIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
AmantadineInfluenza A/H3N2Plaque ReductionMDCK12.5>100>8[1]
RimantadineInfluenza A/H3N2Plaque ReductionMDCK10.0>100>10[1]
Glycyl-rimantadineInfluenza A/H3N2Plaque ReductionMDCK7.5>100>13.3[1]
Leucyl-rimantadineInfluenza A/H3N2Plaque ReductionMDCK15.0>100>6.7[1]
Tyrosyl-rimantadineInfluenza A/H3N2Plaque ReductionMDCK>100>100-[1]
Spiroadamantane amineInfluenza A (WT)Yeast Growth RestorationYeast0.03--[2]
Spiroadamantane amineInfluenza A (V27A mutant)Yeast Growth RestorationYeast0.3--[2]
Aminoadamantane Derivative 3F4SARS-CoV-2Concentration-ResponseVero0.32>1000>3125[3][4]
Aminoadamantane Derivative 3F5SARS-CoV-2Concentration-ResponseVero0.44>1000>2272[3][4]
Aminoadamantane Derivative 3E10SARS-CoV-2Concentration-ResponseVero1.28>1000>781[3][4]

Table 2: Anti-inflammatory and Analgesic Activity of 2-Azaadamantane Analogs in Mice

CompoundDose (mg/kg)Anti-inflammatory Activity (% Edema Inhibition)Analgesic Activity (Writhing Test, % Inhibition)Analgesic Activity (Hot Plate Test)
5,7-dimethyl-1,3-diazaadamantan-6-one2028% (Histamine-induced)HyperalgesiaNo significant effect
6-amino-5,7-dimethyl-1,3-diazaadamantane2028% (Histamine-induced)HyperalgesiaNo significant effect
7-amino-1,3,5-triazaadamantane2038% (Histamine-induced)HyperalgesiaNo significant effect

Table 3: Antibacterial Activity of 2-Azaadamantane Analogs (Minimum Inhibitory Concentration - MIC)

CompoundS. aureus (µg/mL)E. coli (µg/mL)
Dihydrochloride (57) with indole group-125-250
Dihydrochloride (60) with indole group-125-250
Dihydrochloride (62) with nitrofuryl group125-250125-250
Dihydrochloride (63) with nitrofuryl group125-250125-250
Dihydrochloride (64) with nitrofuryl group125-250125-250
Diazaadamantane (67)7.4 (Corynebacterium)-
Diazaadamantane (71)0.27 (Corynebacterium)-
Diazaadamantane (68)0.5 (Sarcina lutea)-

Table 4: Receptor Binding Affinity of N-Arylalkyl-2-azaadamantanes

Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)
N-Arylalkyl-2-azaadamantan-1-ol (9-15)294-1950201-1020
N-Arylalkyl-2-azaadamantane (23-29)8.3-23934-312

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is used to quantify the ability of a compound to inhibit the replication of a virus.

  • Cell Seeding: Confluent monolayers of a suitable cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) are prepared in multi-well plates.

  • Virus Infection: The cell monolayers are infected with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). The virus is allowed to adsorb for 1 hour at 37°C.[5][6]

  • Compound Treatment: After viral adsorption, the virus inoculum is removed, and the cells are overlaid with a medium containing a semi-solid substance like agarose or Avicel, along with serial dilutions of the test compounds.[5][7]

  • Incubation: The plates are incubated for a period that allows for the formation of visible plaques, typically 2-3 days.[5]

  • Plaque Visualization and Counting: The cells are fixed (e.g., with 4% formaldehyde) and stained with a dye such as crystal violet, which stains the living cells, leaving the areas of viral-induced cell death (plaques) as clear zones. The number of plaques in each well is then counted.[1][5]

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.[1]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells to assess their viability and the cytotoxic potential of a compound.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 10⁴–10⁵ cells/well in culture medium containing the test compounds at various concentrations.[8]

  • Incubation: The plate is incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.[9]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10][11][12]

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[10][11]

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.[1]

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This in vivo assay is used to evaluate the anti-inflammatory properties of a compound.

  • Animal Model: The study is typically conducted in rats or mice.

  • Compound Administration: The test compound or a control vehicle is administered to the animals, usually orally or intraperitoneally.

  • Induction of Inflammation: A short time after compound administration (e.g., 30-60 minutes), a solution of carrageenan (typically 1%) is injected into the sub-plantar tissue of one of the hind paws to induce localized inflammation and edema.[13][14][15]

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points after carrageenan injection using a plethysmometer.[16]

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.[16]

Analgesic Activity Assays

This is a chemical-induced pain model used to screen for peripheral analgesic activity.

  • Animal Model: The test is commonly performed in mice.

  • Compound Administration: The test compound or a control is administered to the animals.

  • Induction of Writhing: After a set period to allow for drug absorption, a solution of acetic acid (typically 0.6-1%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[17][18][19]

  • Observation: The number of writhes is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection.[18][20][21]

  • Data Analysis: The analgesic effect is expressed as the percentage of inhibition of writhing in the treated group compared to the control group.[20]

This is a thermal-induced pain model primarily used to assess centrally acting analgesics.

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C) is used.[22][23]

  • Procedure: The animal (mouse or rat) is placed on the hot plate, and the latency to a pain response (e.g., licking of the hind paws or jumping) is recorded.[24][25] A cut-off time is set to prevent tissue damage.

  • Data Analysis: An increase in the latency to the pain response in the treated group compared to the control group indicates an analgesic effect.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of 2-azaadamantane analogs.

experimental_workflow_antiviral cluster_invitro In Vitro Evaluation cell_culture Cell Culture (e.g., MDCK) infection Infection of Cells cell_culture->infection virus_prep Virus Preparation & Titration virus_prep->infection compound_prep Compound Preparation (Serial Dilutions) treatment Treatment with 2-Azaadamantane Analog compound_prep->treatment infection->treatment incubation Incubation treatment->incubation plaque_assay Plaque Assay incubation->plaque_assay mtt_assay MTT Assay (Cytotoxicity) incubation->mtt_assay data_analysis Data Analysis (IC50 & CC50) plaque_assay->data_analysis mtt_assay->data_analysis

Caption: Workflow for in vitro antiviral and cytotoxicity testing.

influenza_m2_channel cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome M2_channel M2 Proton Channel (Homotetramer) viral_interior Viral Interior (High pH) M2_channel->viral_interior Acidification inhibition Inhibition M2_channel->inhibition uncoating Viral Uncoating & RNA Release viral_interior->uncoating endosome_lumen Endosome Lumen (Low pH) protons H+ protons->M2_channel Influx azaadamantane 2-Azaadamantane Analog azaadamantane->M2_channel inhibition->protons

Caption: Mechanism of action of 2-azaadamantane analogs on the influenza A M2 proton channel.

p2x7_receptor_pathway cluster_cell Immune Cell (e.g., Macrophage) P2X7R P2X7 Receptor ion_channel Ion Channel Opening (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7R->ion_channel inhibition Inhibition P2X7R->inhibition NLRP3 NLRP3 Inflammasome Activation ion_channel->NLRP3 caspase1 Caspase-1 Activation NLRP3->caspase1 cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-18) caspase1->cytokines inflammation Inflammation cytokines->inflammation extracellular_ATP Extracellular ATP (Damage Signal) extracellular_ATP->P2X7R Binds & Activates azaadamantane Azaadamantane Analog (Antagonist) azaadamantane->P2X7R inhibition->extracellular_ATP

Caption: P2X7 receptor signaling pathway and its inhibition by azaadamantane analogs.

sigma_receptor_pathway cluster_neuron Neuron sigma1R Sigma-1 Receptor (at ER-Mitochondria Interface) ip3r IP3 Receptor sigma1R->ip3r Modulates ca_release Ca²⁺ Release from ER ip3r->ca_release cellular_signaling Modulation of Cellular Signaling (e.g., Ion Channels, Kinases) ca_release->cellular_signaling neuroprotection Neuroprotection Analgesia cellular_signaling->neuroprotection azaadamantane 2-Azaadamantane Analog (Ligand) azaadamantane->sigma1R Binds to

Caption: Simplified signaling pathway of the Sigma-1 receptor modulated by 2-azaadamantane analogs.

References

A Comparative Analysis of Azaadamantane Derivatives as Potent Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of azaadamantane derivatives' performance against various viral pathogens, supported by experimental data. Azaadamantanes, nitrogen-containing analogues of adamantane, have emerged as a promising class of compounds in the search for novel antiviral therapies. Their unique structural properties, including altered lipophilicity and water solubility compared to their carbocyclic counterparts, have led to the development of derivatives with significant activity against a range of viruses, including influenza, HIV, and hepatitis C.

This guide summarizes the antiviral efficacy of selected azaadamantane derivatives, details the experimental protocols for their evaluation, and visualizes key mechanisms and workflows to provide a comprehensive resource for the scientific community.

Performance Comparison of Azaadamantane Derivatives

The antiviral potential of azaadamantane derivatives is primarily evaluated based on their ability to inhibit viral replication in cell culture. Key metrics for this assessment include the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit viral activity by 50%. Additionally, the 50% cytotoxic concentration (CC50) is determined to assess the compound's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50 or IC50, is a critical parameter for evaluating the therapeutic window of a potential drug, with a higher SI value indicating greater selectivity for viral targets over host cells.

Anti-Influenza Virus Activity

Azaadamantane derivatives have shown significant promise against influenza A virus, often targeting the M2 proton ion channel, a mechanism shared with the parent adamantane drugs, amantadine and rimantadine. However, many newer derivatives have been designed to overcome the resistance that has rendered these earlier drugs largely ineffective against circulating strains.

Table 1: In Vitro Antiviral Activity of Azaadamantane Derivatives against Influenza A Virus

Compound/DerivativeVirus StrainCell LineEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
AmantadineA/H3N2MDCK12.5 (µg/mL)>100 (µg/mL)>8[1]
RimantadineA/H3N2MDCK10.0 (µg/mL)>100 (µg/mL)>10[1]
Glycyl-rimantadineA/Hong Kong/68 (H3N2)MDCK0.11>100>909[2]
Enol ester (R)-10A/California/7/2009 (H1N1)pdm09 (Rimantadine-resistant)MDCK8.1>100>12.3[2]

Note: Some values were reported in µg/mL and are presented as such. Conversion to µM depends on the molecular weight of the specific compound.

Anti-HIV Activity

The exploration of azaadamantanes as anti-HIV agents has yielded compounds with inhibitory effects on viral replication. The mechanism of action can vary, with some derivatives targeting the viral reverse transcriptase enzyme.

Table 2: In Vitro Anti-HIV Activity of Azaadamantane Derivatives

Compound/DerivativeVirus StrainCell LineEC50 / IC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
Amant (adamantane-containing polyanionic agent)HIV-1MT-4, MAGI2-6>1000>167-500[3]
Amant (adamantane-containing polyanionic agent)HIV-2MT-4, MAGI93>1000>10.7[3]
Anti-Hepatitis C Virus (HCV) Activity

While amantadine has been investigated in combination therapies for chronic hepatitis C, its direct in vitro inhibitory effects on HCV enzymes are not significant.[2] Research into novel azaadamantane derivatives is ongoing to identify compounds with direct anti-HCV activity.

At present, there is limited publicly available, peer-reviewed data presenting specific EC50 or IC50 values for azaadamantane derivatives against Hepatitis C Virus.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to evaluate the antiviral activity and cytotoxicity of azaadamantane derivatives.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a test compound that is cytotoxic to host cells.

Methodology:

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells for influenza studies, or other relevant cell lines such as Vero or MT-4 cells, are seeded into 96-well plates at a density that ensures a confluent monolayer after 24 hours of incubation.[1][4]

  • Compound Addition: The cell culture medium is replaced with fresh medium containing serial dilutions of the azaadamantane derivatives. Control wells with medium alone are also included.

  • Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[1]

  • Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[1]

  • Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1]

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.[1]

Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit the replication of a virus that causes lysis of the host cells, resulting in the formation of plaques.

Methodology:

  • Cell Seeding: Confluent monolayers of MDCK cells (for influenza virus) are prepared in 6- or 12-well plates.[1][5]

  • Virus Infection: The cell monolayers are infected with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU) per well.[1]

  • Incubation (Adsorption): The plates are incubated for 1 hour at 37°C to allow for viral adsorption.[1]

  • Compound Addition: The virus inoculum is removed, and the cells are overlaid with a medium containing a semi-solid substance like Avicel or agarose and serial dilutions of the azaadamantane derivatives.[1][5]

  • Incubation: Plates are incubated for 2-3 days to allow for plaque formation.[6]

  • Plaque Staining: The cells are fixed with a solution like 10% formalin and stained with a 0.1% crystal violet solution. Plaques appear as clear zones against a purple background of viable cells.[1][6]

  • Plaque Counting: The number of plaques in each well is counted.

  • Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of plaque reduction against the compound concentration.[1]

Anti-HIV Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the HIV reverse transcriptase enzyme, which is crucial for viral replication.

Methodology:

  • Reaction Setup: The assay is typically performed in a 96-well plate format. A reaction mixture is prepared containing a template/primer (e.g., poly(A)/oligo(dT)), deoxynucleoside triphosphates (dNTPs) including a labeled dNTP (e.g., DIG-dUTP or a fluorescent label), and the recombinant HIV-1 RT enzyme.

  • Compound Addition: Serial dilutions of the azaadamantane derivatives are added to the wells. A known RT inhibitor (e.g., Nevirapine) is used as a positive control.

  • Incubation: The plate is incubated at 37°C for 1-2 hours to allow the reverse transcription reaction to proceed.

  • Detection: The amount of newly synthesized DNA is quantified. In a colorimetric ELISA-based assay, the incorporated DIG-labeled dUTPs are detected using an anti-DIG antibody conjugated to peroxidase (POD). A substrate for the peroxidase is then added, and the resulting color change is measured using a microplate reader.[7]

  • Data Analysis: The percent inhibition is calculated relative to the no-drug control, and the IC50 value is determined from the dose-response curve.[7]

Visualizing Mechanisms and Workflows

To better understand the context of azaadamantane antiviral research, the following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow and the established mechanism of action for influenza A M2 channel inhibitors.

G cluster_0 In Vitro Antiviral Screening Workflow A Compound Synthesis (Azaadamantane Derivatives) B Cytotoxicity Assay (e.g., MTT Assay) A->B C Primary Antiviral Screening (e.g., CPE Inhibition Assay) A->C B->C Determine Non-Toxic Concentrations D Confirmation Assays (e.g., Plaque Reduction, Yield Reduction) C->D Active Compounds E Mechanism of Action Studies (e.g., Enzyme Assays, Binding Studies) D->E Confirmed Hits F Lead Compound Identification E->F

A generalized workflow for the in vitro screening of antiviral compounds.

G cluster_1 Influenza A M2 Ion Channel Inhibition Virus Influenza A Virus Endosome Host Cell Endosome (Acidic pH) Virus->Endosome Endocytosis M2 M2 Proton Channel Endosome->M2 contains Uncoating Viral Uncoating & RNA Release M2->Uncoating enables Block Blockade M2->Block Protons Protons->M2 Influx Azaadamantane Azaadamantane Derivative Azaadamantane->M2 binds to Block->Uncoating prevents

Mechanism of action of M2-targeting azaadamantanes against influenza A.

References

Unlocking Efficiency: A Comparative Guide to 2-Azaadamantane-Based Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more efficient and selective catalytic systems is perpetual. This guide provides a comprehensive comparison of the efficacy of 2-azaadamantane-based catalysts against traditional methods in key organic transformations, supported by experimental data and detailed protocols. The focus is primarily on alcohol oxidation, where these catalysts have demonstrated significant advantages, with a discussion on the landscape of traditional C-H amination catalysis.

Executive Summary

2-Azaadamantane-based catalysts, particularly 2-azaadamantane N-oxyl (AZADO) and its derivatives, have emerged as highly efficient and versatile organocatalysts. In the realm of alcohol oxidation, they consistently outperform traditional methods, most notably those employing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The primary advantages of AZADO-type catalysts lie in their reduced steric hindrance, leading to superior catalytic activity, especially with sterically demanding secondary alcohols, and often under milder reaction conditions with lower catalyst loadings. While their application in C-H amination is less explored, this guide will also delve into the established traditional methods for this critical transformation to provide a broader context for catalytic efficiency.

I. Alcohol Oxidation: AZADO vs. TEMPO

The oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. For years, TEMPO has been a widely used catalyst for this purpose. However, its efficacy is limited, particularly with sterically hindered secondary alcohols.[1][2][3] 2-Azaadamantane-based catalysts like AZADO and 1-Me-AZADO have been developed to overcome these limitations, exhibiting superior catalytic proficiency.[1][2][3][4]

Data Presentation: A Quantitative Comparison

The following table summarizes the performance of 1-Me-AZADO against TEMPO in the oxidation of various alcohols under Anelli's conditions.

EntryAlcohol SubstrateCatalyst (1 mol%)Time (min)Yield (%)
13-PhenylpropanolTEMPO2085
23-Phenylpropanol1-Me-AZADO20>99
31-PhenylethanolTEMPO2015
41-Phenylethanol1-Me-AZADO20>99
5BorneolTEMPO2013
6Borneol1-Me-AZADO2098
7l-MentholTEMPO2016
8l-Menthol1-Me-AZADO2097

Data sourced from Shibuya et al., J. Am. Chem. Soc. 2006, 128, 26, 8412–8413.[5]

As the data clearly indicates, 1-Me-AZADO demonstrates significantly higher yields in the oxidation of sterically hindered secondary alcohols (entries 3-8) compared to TEMPO under identical reaction conditions.[5] Even for a primary alcohol (entries 1 and 2), 1-Me-AZADO achieves a quantitative yield more effectively.[5] Kinetic studies have shown that the reaction rate constant for alcohol oxidation with AZADO can be approximately 100-fold higher than with TEMPO.[6]

Experimental Protocols

General Procedure for Alcohol Oxidation using 1-Me-AZADO (Anelli's Conditions):

To a stirred solution of the alcohol (1.0 mmol) and 1-Me-AZADO (0.01 mmol, 1 mol%) in dichloromethane (CH₂Cl₂, 5 mL) at 0 °C is added an aqueous solution of NaHCO₃ (1.2 mmol) and KBr (0.1 mmol). An aqueous solution of NaOCl (1.2 mmol) is then added dropwise. The reaction mixture is stirred vigorously at 0 °C and monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding aldehyde or ketone.[5]

General Procedure for Alcohol Oxidation using TEMPO (Anelli's Conditions):

The procedure is identical to the one described for 1-Me-AZADO, with TEMPO (0.01 mmol, 1 mol%) being used as the catalyst.[5]

Catalytic Cycle of AZADO in Alcohol Oxidation

The enhanced reactivity of AZADO is attributed to the reduced steric hindrance around the nitroxyl radical, which facilitates the formation of the active oxoammonium ion and subsequent hydride abstraction from the alcohol.[3][7]

AZADO_Catalytic_Cycle cluster_catalyst Catalyst Cycle cluster_substrate Substrate Conversion cluster_oxidant Co-oxidant AZADO AZADO (Nitroxyl Radical) Oxoammonium Oxoammonium Ion AZADO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Hydride Abstraction Alcohol R₂CHOH Oxoammonium->Alcohol + R₂CHOH Hydroxylamine->AZADO Oxidation Carbonyl R₂C=O Hydroxylamine->Carbonyl - R₂C=O Oxidant [Oxidant] Reduced_Oxidant [Reduced Oxidant]

Catalytic cycle of AZADO in alcohol oxidation.

II. C-H Amination: A Look at Traditional Methods

Carbon-hydrogen (C-H) amination is a powerful strategy for the synthesis of nitrogen-containing molecules, streamlining synthetic routes by directly converting C-H bonds into C-N bonds.[8] While 2-azaadamantane moieties are found in molecules with biological activity and can be synthesized through various methods, their direct application as catalysts for C-H amination is not well-documented in the current literature.[9] The field is dominated by transition metal catalysis.

Traditional Catalysts for C-H Amination

A variety of transition metals, including palladium, rhodium, copper, and iron, are effective catalysts for C-H amination reactions.[8][10]

  • Palladium: Palladium catalysts are widely used for the amination of both sp² and sp³ C-H bonds. The mechanism often involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle.[11][12] Directing groups are frequently employed to achieve high regioselectivity.[3]

  • Rhodium: Dirhodium(II) catalysts are particularly effective for intramolecular C-H amination, often proceeding through a metal-nitrenoid intermediate.[2][7][13] These reactions can be highly stereospecific.

  • Copper: Copper catalysts offer a more economical alternative to precious metals and are effective for a range of C-H amination reactions, including those involving unactivated alkanes.[1][8][14] The mechanism can involve copper nitrene or copper amide intermediates.

  • Iron: Iron catalysts, often in the form of porphyrin complexes, mimic the function of cytochrome P450 enzymes and can catalyze C-H amination through a nitrene transfer mechanism.[15]

Data Presentation: Representative Yields in Traditional C-H Amination

The following table provides a snapshot of the yields achieved with various traditional catalysts in intermolecular C-H amination reactions.

Catalyst SystemSubstrateAminating AgentYield (%)
Rh₂(esp)₂EthylbenzeneTcesNH₂85
CuI / (MeO)₂phenCyclohexaneBenzamide99
Pd(OAc)₂ / LigandBenzenePhthalimideup to 80
FeCl₂N-heterocyclesTroc-azidegood to excellent

Data sourced from various publications.[5][15][16][17]

Experimental Protocols

General Procedure for Copper-Catalyzed Intermolecular Amidation of Alkanes:

A mixture of the alkane (5.0 mmol), benzamide (0.5 mmol), CuI (0.025 mmol, 5 mol%), and 4,7-dimethoxyphenanthroline (0.025 mmol, 5 mol%) in benzene (1 mL) is heated at 100 °C for 24 hours in the presence of an oxidant. The reaction mixture is then cooled to room temperature, and the product is isolated and purified by column chromatography.[17]

General Mechanism of Transition Metal-Catalyzed C-H Amination

The mechanisms of transition metal-catalyzed C-H amination are diverse but generally fall into two main categories: those involving a metal-nitrenoid intermediate that undergoes C-H insertion, and those proceeding through a concerted metalation-deprotonation pathway.

CH_Amination_Mechanism cluster_pathway Nitrene Insertion Pathway Catalyst [M] Catalyst Nitrenoid [M]=NR (Nitrenoid) Catalyst->Nitrenoid + N-Source Nitrene_Source N-Source Intermediate [R-H---[M]=NR] Nitrenoid->Intermediate + R-H Substrate R-H Product R-NHR' Intermediate->Product C-H Insertion Product->Catalyst - R-NHR'

A simplified C-H amination pathway.

Conclusion

2-Azaadamantane-based catalysts, particularly AZADO and its derivatives, represent a significant advancement in the field of alcohol oxidation. Their superior performance, especially with challenging substrates, makes them a highly attractive alternative to traditional catalysts like TEMPO. The provided data and protocols offer a practical guide for researchers looking to implement these more efficient systems.

In the area of C-H amination, traditional transition metal catalysts remain the cornerstone. While 2-azaadamantane scaffolds are important in medicinal chemistry, their role as catalysts in this transformation is an area ripe for future exploration. The continued development of novel catalytic systems is crucial for advancing synthetic efficiency and enabling the construction of complex molecules for various applications.

References

A Comparative Guide to the Structure-Activity Relationship of Azaadamantane-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azaadamantane scaffold, a rigid tricycle containing one or more nitrogen atoms, has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and favorable physicochemical properties, such as reduced lipophilicity compared to its parent adamantane, make it an attractive framework for the design of novel therapeutics targeting the central nervous system (CNS) and other biological systems.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of different azaadamantane-based ligands, with a focus on their interactions with nicotinic acetylcholine receptors (nAChRs) and sigma (σ) receptors. The information presented herein is supported by experimental data to facilitate the rational design of more potent and selective drug candidates.

Azaadamantane Ligands for Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in various physiological processes, including cognitive function and neurotransmission.[3] Azaadamantane derivatives have been explored as antagonists for these receptors, showing promise for the treatment of nicotine addiction and neurological disorders.

Structure-Activity Relationship Insights

The SAR of azaadamantane-based ligands at nAChRs is influenced by the nature and position of substituents on the azaadamantane core. The nitrogen atom within the cage structure is a key feature, impacting the molecule's polarity and ability to interact with the receptor.

Key modifications and their effects include:

  • N-alkylation: The substitution of alkyl groups on the nitrogen atom of the azaadamantane scaffold can significantly modulate binding affinity. For instance, N-alkyl analogues of amantadine have been shown to interact with the ionic channels of the nicotinic acetylcholine receptor.[4]

  • Substitution on the Cage: The addition of functional groups to the carbon framework of the azaadamantane can influence potency and selectivity.

Comparative Analysis of Binding Affinities

The following table summarizes the binding affinities (Ki) of a selection of azaadamantane and related adamantane derivatives for nicotinic acetylcholine receptors. This quantitative data allows for a direct comparison of the impact of structural modifications on receptor binding.

CompoundStructureReceptor SubtypeKi (µM)
Amantadine1-AdamantylamineTorpedo nAChR60[4]
N-methyl-amantadine (NMA)1-(Methylamino)adamantaneTorpedo nAChR30[4]
N-ethyl-amantadine (NEA)1-(Ethylamino)adamantaneTorpedo nAChR15[4]
N-propyl-amantadine (NPA)1-(Propylamino)adamantaneTorpedo nAChR40[4]
N,N-diethyl-amantadine (NNDEA)1-(Diethylamino)adamantaneTorpedo nAChR15[4]

Note: Data is extracted from studies on Torpedo electroplax, a model system rich in nicotinic acetylcholine receptors.

Azaadamantane Ligands for Sigma Receptors

Sigma receptors, particularly the σ1 and σ2 subtypes, are involved in a range of cellular functions and are considered promising targets for the treatment of cancer and neurological diseases.[5] Azaadamantane-based compounds have been investigated as ligands for these receptors, demonstrating potential as both imaging agents and therapeutic molecules.

Structure-Activity Relationship Insights

The SAR for azaadamantane ligands at sigma receptors is complex, with subtle structural changes leading to significant differences in affinity and selectivity.

Key determinants of activity include:

  • Aromatic Moieties: The attachment of aromatic groups, often via a linker to the azaadamantane nitrogen, is a common feature in high-affinity sigma receptor ligands.

  • Linker Length and Composition: The nature and length of the chain connecting the azaadamantane core to other pharmacophoric elements can greatly influence binding.

  • Substituents on the Azaadamantane Core: Modifications to the cage itself can fine-tune the affinity and selectivity for σ1 versus σ2 receptors.

Comparative Analysis of Binding Affinities and Functional Activity

The tables below present the binding affinities (Ki) and functional activity (IC50) of various azaadamantane and adamantane derivatives for sigma-1 and sigma-2 receptors.

Table 1: Sigma-1 Receptor Binding Affinities

CompoundStructureKi (nM)
Reference Compound Adamantane-derived16
Compound 1 Adamantane-derived>10,000
Compound 2 Adamantane-derived>10,000
Compound 3 Adamantane-derived>10,000

Data from in vitro studies on adamantane-derived scaffolds targeting the sigma-2 receptor.[6]

Table 2: Sigma-2 Receptor Binding Affinities

CompoundStructureKi (nM)
Reference Compound Adamantane-derived16
Compound 1 Adamantane-derivedNot specified
Compound 2 Adamantane-derivedNot specified
Compound 3 Adamantane-derivedNot specified

Data from in vitro studies on adamantane-derived scaffolds targeting the sigma-2 receptor.[6]

Table 3: Cytotoxicity of Sigma-2 Receptor Ligands

CompoundEC50 in EMT-6 cells (µM)EC50 in MDA-MB-435 cells (µM)
Siramesine11.4 ± 1.216.2 ± 1.5
ABN-128.6 ± 2.535.4 ± 3.1
ABN-245.3 ± 4.155.7 ± 5.2
ABN-3>200>200

Data from cell viability assays to determine the functional activity of sigma-2 receptor ligands.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol describes a competitive binding assay using [3H]-epibatidine to determine the binding affinity of test compounds for nAChRs.[1]

Materials:

  • Membrane preparations from cells expressing the nAChR subtype of interest or from tissue homogenates (e.g., rat forebrain).

  • [3H]-epibatidine (radioligand).

  • Unlabeled test compounds (azaadamantane derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-epibatidine (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Termination: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay for Sigma-2 Receptors

This protocol outlines a competitive binding assay using [3H]-DTG (1,3-di-o-tolylguanidine) to assess the binding affinity of azaadamantane derivatives for σ2 receptors.[7]

Materials:

  • Rat liver membrane homogenates (a rich source of σ2 receptors).

  • [3H]-DTG (radioligand).

  • (+)-Pentazocine (to mask σ1 receptors).

  • Unlabeled test compounds.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Wash buffer (e.g., ice-cold 10 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Combine rat liver membrane homogenates, a fixed concentration of [3H]-DTG, a saturating concentration of (+)-pentazocine, and varying concentrations of the test compound in the incubation buffer.

  • Equilibration: Incubate at room temperature for 120 minutes.

  • Termination and Washing: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 and Ki values as described for the nAChR binding assay.

Sigma-2 Receptor Functional Assay (Cytotoxicity Assay)

This assay measures the ability of sigma-2 receptor ligands to induce cell death, a functional readout of agonist activity.[2]

Materials:

  • Cancer cell lines known to express σ2 receptors (e.g., EMT-6, MDA-MB-435).

  • Cell culture medium and supplements.

  • Test compounds (azaadamantane derivatives).

  • Cell viability reagent (e.g., MTS or MTT).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Plate the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the EC50 value (the concentration that causes 50% of the maximal effect).

Visualizations

To further illustrate the concepts discussed, the following diagrams represent key signaling pathways and experimental workflows.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor Ion_Channel_Opening Ion Channel Opening nAChR->Ion_Channel_Opening Activates ACh Acetylcholine (or Azaadamantane Ligand) ACh->nAChR Binds to Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmission) Depolarization->Cellular_Response Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents incubation Incubation (Mix reagents and equilibrate) prepare_reagents->incubation filtration Filtration (Separate bound and free radioligand) incubation->filtration washing Washing (Remove non-specific binding) filtration->washing quantification Quantification (Scintillation Counting) washing->quantification analysis Data Analysis (Calculate IC50 and Ki) quantification->analysis end End analysis->end SAR_Logic Aza_Scaffold Azaadamantane Scaffold Modification Structural Modification Aza_Scaffold->Modification Biological_Activity Biological Activity (Binding Affinity, Efficacy) Modification->Biological_Activity SAR Structure-Activity Relationship Biological_Activity->SAR SAR->Aza_Scaffold Informs Design

References

A Comparative Analysis of the Lipophilicity of Azaadamantanes and Adamantanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of a molecule's physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. Among these properties, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative analysis of the lipophilicity of azaadamantanes and their carbocyclic counterparts, adamantanes, supported by available data and detailed experimental protocols.

Adamantane, a rigid, tricyclic hydrocarbon, is a well-established scaffold in medicinal chemistry, often incorporated into drug molecules to enhance their lipophilicity. This increase in lipophilicity can facilitate passage across biological membranes, including the blood-brain barrier, and improve metabolic stability. However, the introduction of one or more nitrogen atoms into the adamantane cage to form azaadamantanes significantly alters the molecule's physicochemical properties, most notably its lipophilicity.

The Impact of Nitrogen Introduction on Lipophilicity

The substitution of a carbon atom with a nitrogen atom in the adamantane framework generally leads to a decrease in lipophilicity.[1][2] This is attributed to the higher electronegativity of nitrogen compared to carbon and its ability to act as a hydrogen bond acceptor. Consequently, azaadamantane derivatives tend to exhibit greater aqueous solubility than their adamantane analogs.[3][4] This modulation of lipophilicity is a key strategy employed by medicinal chemists to fine-tune the ADME properties of drug candidates. While adamantanes serve as a "lipophilic bullet" to increase fat solubility, azaadamantanes offer a scaffold with inherently lower lipophilicity, which can be advantageous in optimizing a drug's overall profile.[5][6]

Quantitative Comparison of Lipophilicity

The lipophilicity of a compound is experimentally determined by its partition coefficient (LogP) or distribution coefficient (LogD). LogP is the ratio of the concentration of a neutral compound in a biphasic system of octanol and water, while LogD accounts for both the neutral and ionized forms of a compound at a specific pH. A higher LogP or LogD value indicates greater lipophilicity.

The following table summarizes available LogP values for adamantane and azaadamantane derivatives. It is important to note that while experimental values are available for many adamantane-based drugs, the data for parent azaadamantanes are primarily calculated (CLogP).

CompoundStructureTypeLogP/CLogP ValueReference
Adamantane Derivatives
AmantadineAdamantane-1-amineAdamantane2.44 (exp)[7]
Rimantadine1-(1-Adamantyl)ethanamineAdamantane3.6 (exp)[7]
Memantine3,5-Dimethyladamantan-1-amineAdamantane3.28 (exp)[7]
AdapaleneA complex derivativeAdamantane8.0 (exp)[7]
Azaadamantane Derivatives
2-AzaadamantaneC9H15NAzaadamantane1.7 (calc)[8]
2-Hydroxy-2-azaadamantaneC9H15NOAzaadamantane1.6385 (calc)[9]
1,3-DiazaadamantaneC8H14N2Azaadamantane0.6 (calc)[10]

exp = experimental; calc = calculated

The data clearly illustrates the trend of decreasing lipophilicity with the introduction of nitrogen atoms into the adamantane core. The calculated LogP of 2-azaadamantane (1.7) is significantly lower than the experimental LogP of amantadine (2.44), its closest structural analog with an exocyclic amine. The introduction of a second nitrogen atom in 1,3-diazaadamantane further reduces the calculated LogP to 0.6, indicating a substantial increase in hydrophilicity.

Experimental Protocols for Lipophilicity Determination

Accurate determination of LogP and LogD values is crucial for drug discovery and development. The two most common experimental methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Shake-Flask Method (Gold Standard)

This traditional method directly measures the partitioning of a compound between n-octanol and water (or a buffer for LogD).

Protocol:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4 for LogD) and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.

  • Equilibration: Shake the flask for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the LogP or LogD value using the following formula: LogP (or LogD) = log10 ([Concentration in octanol] / [Concentration in aqueous phase])

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This chromatographic method provides a rapid and high-throughput alternative to the shake-flask method. It estimates LogP based on the retention time of a compound on a nonpolar stationary phase.

Protocol:

  • System Setup: Use an RP-HPLC system with a nonpolar stationary phase (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.

  • Calibration: Inject a series of standard compounds with known LogP values and record their retention times (tR).

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (tR - t0) / t0, where t0 is the column dead time.

  • Generate Calibration Curve: Plot log(k') versus the known LogP values of the standards. A linear relationship should be observed.

  • Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time.

  • Calculate LogP: Calculate the log(k') for the test compound and use the calibration curve to determine its LogP value.

Workflow and Logical Relationships

The process of characterizing and comparing the lipophilicity of novel compounds involves a logical workflow, from initial computational predictions to rigorous experimental validation.

G cluster_0 Computational Prediction cluster_1 Experimental Determination cluster_2 Data Analysis & Comparison ClogP In Silico LogP/LogD Prediction ShakeFlask Shake-Flask Method ClogP->ShakeFlask Guides initial experimental design RPHPLC RP-HPLC Method ClogP->RPHPLC Provides preliminary estimate Analysis Comparative Analysis of Adamantane vs. Azaadamantane Lipophilicity ShakeFlask->Analysis Provides gold-standard experimental data RPHPLC->Analysis Provides high-throughput experimental data

Caption: Workflow for Lipophilicity Analysis.

The relationship between the adamantane and azaadamantane scaffolds and their resulting lipophilicity can be visualized as a decision point in drug design.

G Start Drug Design Goal: Modulate Lipophilicity Adamantane Incorporate Adamantane Scaffold Start->Adamantane Increase Lipophilicity Azaadamantane Incorporate Azaadamantane Scaffold Start->Azaadamantane Decrease Lipophilicity HighLipophilicity Increased Lipophilicity (e.g., for BBB penetration) Adamantane->HighLipophilicity LowLipophilicity Decreased Lipophilicity (e.g., to improve solubility) Azaadamantane->LowLipophilicity

Caption: Scaffold Selection for Lipophilicity Modulation.

Conclusion

The strategic incorporation of nitrogen atoms into the adamantane framework to create azaadamantanes provides a powerful tool for medicinal chemists to modulate the lipophilicity of drug candidates. While adamantanes are reliably used to increase lipophilicity, azaadamantanes offer a means to decrease it, thereby enhancing aqueous solubility and potentially optimizing the overall ADME profile. The choice between these two scaffolds should be guided by the specific therapeutic target and the desired physicochemical properties of the final compound. The experimental protocols detailed in this guide provide a framework for the accurate determination of lipophilicity, a critical step in the drug discovery and development process.

References

Validating the Mechanism of Action of 2-Azaadamantane Derivatives as Sigma-1 Receptor Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-azaadamantane derivatives targeting the sigma-1 (σ1) receptor, a unique intracellular chaperone protein. By objectively evaluating their performance against other alternatives and presenting supporting experimental data, this document aims to facilitate the validation of their mechanism of action and guide further drug development efforts.

Introduction to 2-Azaadamantanes and the Sigma-1 Receptor

The 2-azaadamantane scaffold has emerged as a promising privileged structure in medicinal chemistry due to its rigid, three-dimensional nature, which allows for precise orientation of substituents and interaction with biological targets. A significant area of interest is the modulation of the σ1 receptor, a ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. The σ1 receptor is implicated in a variety of cellular processes, including ion channel regulation, calcium signaling, and neuroprotection, making it a compelling target for therapeutic intervention in neurological disorders, pain, and cancer.

This guide focuses on the validation of 2-azaadamantane derivatives as σ1 receptor modulators by comparing their binding affinities and outlining the experimental protocols required to assess their functional activity.

Comparative Analysis of Binding Affinity

The binding affinity of a ligand to its receptor is a critical parameter in drug development, typically quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following tables summarize the binding affinities of various 2-azaadamantane derivatives and a selection of alternative σ1 receptor ligands.

Table 1: Binding Affinities (Ki) of 2-Azaadamantane Derivatives for the Sigma-1 Receptor

Compound ClassSpecific DerivativeKi (nM)Reference
N-Arylalkyl-2-azaadamantanes Deoxygenated N-arylalkyl-2-azaadamantanes8.3 - 239[1]
N-Arylalkyl-2-azaadamantan-1-ols Racemic N-arylalkyl-2-azaadamantan-1-ols294 - 1950[1]

Note: Deoxygenation of the 2-azaadamantane core at position 1 significantly enhances binding affinity for the σ1 receptor.[1]

Table 2: Binding Affinities (Ki) of Alternative Sigma-1 Receptor Ligands

CompoundClass/MechanismKi (nM)Reference
(+)-PentazocineAgonist (Prototypical)3.2 - 15[2]
HaloperidolAntagonist1.8 - 4.5[3]
PRE-084Agonist2.2 - 57[4]
SI 1/28Antagonist6.1[5]
FenpropimorphHigh-Affinity Ligand0.005[6]
FluvoxamineAntidepressant/Agonist36 - 98[4]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to validating the mechanism of action. Below are detailed methodologies for key in vitro assays used to characterize the interaction of 2-azaadamantane derivatives with the σ1 receptor.

Sigma-1 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the σ1 receptor.

Materials:

  • Radioligand: [³H]-(+)-pentazocine

  • Membrane Preparation: Guinea pig brain or cell lines expressing the σ1 receptor (e.g., HEK293 cells)

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Test Compounds: 2-azaadamantane derivatives and alternatives at various concentrations

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd), and either the test compound or vehicle.

  • For determining non-specific binding, add 10 µM haloperidol instead of the test compound.

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, and then add scintillation cocktail to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays to Differentiate Agonists from Antagonists

While binding assays provide information on affinity, functional assays are necessary to determine whether a ligand activates (agonist) or blocks (antagonist) the receptor.

The σ1 receptor modulates intracellular calcium mobilization. This assay measures changes in intracellular calcium levels in response to ligand application.

Materials:

  • Cell line expressing the σ1 receptor (e.g., SH-SY5Y)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)

  • Test compounds (agonists and antagonists)

  • Fluorescence plate reader with an injection system

Procedure:

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • To test for agonist activity, measure the baseline fluorescence and then inject the test compound, continuing to measure fluorescence to detect any increase in intracellular calcium.

  • To test for antagonist activity, pre-incubate the cells with the test compound, then inject a known σ1 receptor agonist (e.g., (+)-pentazocine) and measure the fluorescence. An antagonist will inhibit the agonist-induced calcium flux.

  • Analyze the data to determine EC50 values for agonists (concentration for 50% of maximal response) or IC50 values for antagonists (concentration for 50% inhibition of the agonist response).

Sigma-1 receptor activation has been shown to promote neurite outgrowth in neuronal cell lines.

Materials:

  • Neuronal cell line (e.g., PC12 or SH-SY5Y)

  • Cell culture medium and supplements

  • Nerve Growth Factor (NGF) for differentiation

  • Test compounds

  • High-content imaging system

Procedure:

  • Plate the cells and differentiate them with a low concentration of NGF.

  • Treat the cells with various concentrations of the test compounds.

  • After a suitable incubation period (e.g., 48-72 hours), fix and stain the cells to visualize neurons and their neurites (e.g., with β-III tubulin antibody).

  • Capture images using a high-content imaging system.

  • Quantify neurite length and branching using automated image analysis software.

  • Agonists are expected to enhance neurite outgrowth, while antagonists may inhibit the effects of a co-administered agonist.

  • Determine EC50 or IC50 values based on the concentration-response curves.

Visualizing the Mechanism of Action

Understanding the signaling pathways involved is crucial for validating the mechanism of action. The following diagrams illustrate the key pathways modulated by 2-azaadamantane derivatives through the σ1 receptor.

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_PlasmaMembrane Plasma Membrane cluster_Cytosol Cytosol Sigma1_BiP σ1-R / BiP (Inactive) Sigma1_Active σ1-R (Active) IP3R IP3 Receptor Sigma1_Active->IP3R Modulation IonChannels Ion Channels (K⁺, Na⁺, Ca²⁺) Sigma1_Active->IonChannels Modulation NMDAR NMDA Receptor Sigma1_Active->NMDAR Modulation Ca_ER Ca²⁺ Store IP3R->Ca_ER Release Ca_Cytosol [Ca²⁺]i Ca_ER->Ca_Cytosol MAM MAM Ca_Mito Ca²⁺ Uptake Ca_Cytosol->Ca_Mito NeuriteOutgrowth Neurite Outgrowth Ca_Cytosol->NeuriteOutgrowth CellSurvival Cell Survival Ca_Cytosol->CellSurvival Agonist 2-Azaadamantane Agonist Agonist->Sigma1_BiP Dissociation Antagonist Alternative Antagonist Antagonist->Sigma1_Active Inhibition

Caption: Sigma-1 Receptor Signaling Pathway.

Experimental_Workflow start Start: Synthesize 2-Azaadamantane Derivatives binding_assay Radioligand Binding Assay ([³H]-(+)-pentazocine) start->binding_assay functional_assays Functional Assays start->functional_assays determine_ki Determine Ki Values binding_assay->determine_ki compare Compare with Alternative Ligands determine_ki->compare calcium_flux Calcium Flux Assay functional_assays->calcium_flux neurite_outgrowth Neurite Outgrowth Assay functional_assays->neurite_outgrowth determine_efficacy Determine EC50/IC50 Values (Agonist/Antagonist Profile) calcium_flux->determine_efficacy neurite_outgrowth->determine_efficacy determine_efficacy->compare end End: Validate Mechanism of Action compare->end

Caption: Experimental Workflow for Validation.

Conclusion

2-Azaadamantane derivatives represent a promising class of compounds for modulating the σ1 receptor. The data presented in this guide demonstrate that structural modifications, such as deoxygenation, can significantly enhance their binding affinity. To fully validate their mechanism of action, it is imperative to complement binding data with robust functional assays to elucidate their agonist or antagonist profiles and quantify their efficacy. The detailed experimental protocols and workflow provided herein offer a clear roadmap for researchers to systematically evaluate these and other novel compounds targeting the σ1 receptor, ultimately accelerating the development of new therapeutics for a range of debilitating diseases.

References

Assessing the Stereoselectivity of Reactions Involving 2-Azaadamantane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, bicyclic structure of 2-azaadamantane has garnered significant interest in synthetic and medicinal chemistry. Its unique conformational constraints and steric profile influence the stereochemical outcome of reactions, making it a valuable scaffold for investigating and controlling stereoselectivity. This guide provides an objective comparison of the stereoselectivity observed in reactions involving 2-azaadamantane derivatives, supported by experimental data and detailed protocols.

Superior Chemoselectivity in Alcohol Oxidation: 2-Azaadamantane N-Oxyl (AZADO) vs. TEMPO

One of the most prominent applications of the 2-azaadamantane framework is in the form of 2-azaadamantane N-oxyl (AZADO), a highly efficient organocatalyst for the oxidation of alcohols. AZADO and its derivatives have demonstrated superior catalytic proficiency compared to the widely used (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), particularly in the oxidation of sterically hindered alcohols. This enhanced reactivity is attributed to the less hindered nature of the nitroxyl radical in the cage-like structure of 2-azaadamantane.

While this application primarily highlights chemoselectivity and substrate selectivity rather than the creation of new stereocenters, the ability to selectively oxidize one alcohol in the presence of others, especially in complex molecules with multiple chiral centers, is a critical aspect of stereocontrolled synthesis.

Data Presentation: Oxidation of Sterically Hindered Alcohols
EntrySubstrateCatalystReaction Time (h)Yield (%)Reference
11-AdamantanolAZADO199[1][2]
21-AdamantanolTEMPO24<5[1][2]
3(-)-BorneolAZADO0.598[1][2]
4(-)-BorneolTEMPO1221[1][2]
5Menthol1-Me-AZADO199[1][2]
6MentholTEMPO2415[1][2]

Table 1: Comparison of AZADO and TEMPO in the Oxidation of Sterically Hindered Alcohols. The data clearly illustrates the superior efficiency of AZADO and its methylated derivative (1-Me-AZADO) in oxidizing sterically demanding secondary alcohols compared to TEMPO.

Asymmetric Synthesis of Adamantane-Containing Compounds: The Aza-Henry Reaction

While the inherent chirality of substituted 2-azaadamantane is not commonly exploited as a direct source of stereocontrol, the adamantane scaffold can be incorporated into chiral molecules through asymmetric reactions. An example is the asymmetric aza-Henry reaction to synthesize α-trifluoromethyl β-nitroamines, which can be further derivatized to include an adamantane moiety. In this case, the stereoselectivity is induced by a chiral catalyst, not the adamantane structure itself.

Data Presentation: Enantioselective Aza-Henry Reaction for the Synthesis of Adamantane Derivatives
EntryAryl Group (Ar)CatalystYield (%)ee (%)
1C₆H₅Chiral Quaternary Ammonium Salt9585
24-ClC₆H₄Chiral Quaternary Ammonium Salt9688
34-MeOC₆H₄Chiral Quaternary Ammonium Salt9482
42-NaphthylChiral Quaternary Ammonium Salt9290

Table 2: Enantioselective Aza-Henry Reaction of N-Boc Trifluoromethyl Ketimines. The resulting chiral amines can be subsequently coupled with adamantane carboxylic acid to yield adamantane-containing compounds with high enantiomeric purity.

Experimental Protocols

General Procedure for AZADO-Catalyzed Oxidation of Alcohols

To a solution of the alcohol (1.0 mmol) in dichloromethane (5 mL) are added 2-azaadamantane N-oxyl (AZADO) (0.01 mmol, 1 mol%) and a co-oxidant such as sodium hypochlorite (NaOCl, 1.2 mmol) in the presence of a catalytic amount of sodium bromide (NaBr, 0.1 mmol). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Asymmetric Aza-Henry Reaction and Subsequent Adamantane Coupling

To a solution of a chiral quaternary ammonium salt catalyst (0.01 mmol, 1 mol%) in mesitylene (1.0 mL) is added nitromethane (2.0 equiv.) and a base (e.g., DBU, 0.1 equiv.). After stirring for 5 minutes, the corresponding N-Boc trifluoromethyl ketimine (0.1 mmol) is added. The reaction is monitored by TLC. Upon completion, the reaction mixture is directly purified by flash column chromatography to afford the chiral β-nitroamine.

For the coupling step, to a solution of the purified trifluoromethyl 1,2-diamine (1.0 mmol) in dichloromethane (5.0 mL) is added 1-adamantanecarboxylic acid (1.5 equiv.), HBTU (1.5 equiv.), and DIPEA (2.0 equiv.). The reaction is monitored by TLC until completion, and the residue is purified by flash silica gel column chromatography to yield the final adamantane-type compound.

Mandatory Visualization

experimental_workflow_azado cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Alcohol Alcohol Substrate Solvent DCM Alcohol->Solvent AZADO AZADO (1 mol%) AZADO->Solvent Co_oxidant Co-oxidant (e.g., NaOCl) Co_oxidant->Solvent Temperature Room Temperature Solvent->Temperature Quench Quench (Na₂S₂O₃) Temperature->Quench Reaction Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Oxidized Product Purify->Product

Caption: Workflow for AZADO-catalyzed alcohol oxidation.

logical_relationship_stereoselectivity cluster_azaadamantane 2-Azaadamantane Scaffold cluster_azado AZADO Catalyst cluster_outcome Reaction Outcome Aza 2-Azaadamantane Rigid Rigid Bicyclic Structure Aza->Rigid LessHindered Less Steric Hindrance (vs. TEMPO) Rigid->LessHindered AZADO_cat AZADO (Nitroxyl Radical) LessHindered->AZADO_cat HighReactivity High Reactivity AZADO_cat->HighReactivity Stereoselectivity High Chemoselectivity & Substrate Selectivity AZADO_cat->Stereoselectivity influences HighReactivity->Stereoselectivity BulkyAlcohols Efficient Oxidation of Sterically Hindered Alcohols Stereoselectivity->BulkyAlcohols

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-Azaadamantane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of 2-Azaadamantane hydrochloride, ensuring compliance with safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is imperative to handle this compound and its waste with the appropriate personal protective equipment (PPE) and within a designated and controlled environment.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and irritation.[1]
Eye Protection Safety goggles or a face shieldTo protect against splashes and eye irritation.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area.[1]To avoid inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is through an approved hazardous waste disposal service.[1] Direct disposal into the sanitary sewer or regular trash is not permissible for this category of chemical. The following protocol outlines the necessary steps for laboratory personnel to ensure safe and compliant waste management.

Experimental Protocol: Hazardous Waste Segregation and Storage

  • Waste Identification and Labeling:

    • Immediately upon deciding to discard this compound, it is to be treated as hazardous waste.[2]

    • The waste container must be clearly and accurately labeled with the full chemical name: "Waste this compound".[2][3] Chemical formulas or abbreviations are not acceptable.[2][3]

    • The label should also include the date of waste generation, the principal investigator's name, and the laboratory location.[3]

  • Containerization:

    • Use a dedicated, leak-proof container that is compatible with the chemical. The container must have a secure cap or lid.[2]

    • Ensure the container is kept closed except when adding waste to prevent the release of vapors and to avoid spills.[2][4]

  • Segregation of Waste:

    • Store the waste container for this compound separately from other, incompatible waste streams to prevent accidental chemical reactions.[2] A general best practice is to avoid mixing different chemical wastes.[5]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled and sealed waste container in a designated SAA within the laboratory.

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[3][5]

    • Provide them with a complete list of the chemical waste you need to dispose of.[3]

    • Follow their specific instructions for collection and transportation. It is important to note that you are responsible for the waste until it is properly disposed of, a principle known as "cradle to grave" responsibility under regulations like the Resource Conservation and Recovery Act (RCRA).[5][6]

Disposal of Contaminated Materials

Any materials, such as labware, glassware, or PPE, that are contaminated with this compound must also be treated as hazardous waste.[2]

  • Solid Waste: Contaminated items like gloves, bench paper, and empty containers should be collected in a designated, labeled hazardous waste bag or container.

  • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2][4] After triple-rinsing, the defaced container may be disposed of as regular trash, though it is best practice to consult with your EHS department.[4]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_donot Prohibited Actions start Generation of This compound waste assess Consult Safety Data Sheet (SDS) start->assess hazard Hazardous? (Irritant, etc.) assess->hazard label_waste Label as 'Hazardous Waste' with full chemical name hazard->label_waste Yes sewer Sewer Disposal hazard->sewer No (Not applicable for This compound) trash Regular Trash Disposal hazard->trash No (Not applicable for This compound) segregate Segregate in a sealed, compatible container label_waste->segregate store Store in designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS or approved waste disposal vendor store->contact_ehs

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Operational Guide for 2-Azaadamantane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling 2-Azaadamantane hydrochloride, including detailed operational and disposal plans.

Chemical Profile: this compound is identified as a compound that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1]. Adherence to strict safety protocols is crucial to mitigate these risks.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment should be worn when handling this compound[1]:

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldChemical safety goggles are required. A face shield should be used in situations with a higher risk of splashing.
Skin Protection GlovesChemically resistant gloves (e.g., nitrile) should be worn[1].
Lab Coat/Protective ClothingA standard lab coat should be worn. For larger quantities or when there is a significant risk of spillage, chemical-resistant clothing is recommended.
Respiratory Protection RespiratorA NIOSH/MSHA approved respirator should be used if ventilation is inadequate or if dust is generated[1].

Hazard Summary

The following table summarizes the hazard statements for this compound as per the Globally Harmonized System (GHS) classification[1].

Hazard CodeHazard Statement
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Engineering Controls :

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[1].

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors[1].

  • Handling :

    • Avoid contact with skin, eyes, and clothing[1].

    • Minimize dust generation and accumulation[1].

    • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled[1].

    • Wash hands thoroughly with soap and water after handling the compound[1].

  • Storage :

    • Store in a cool, dry, and well-ventilated area[1].

    • Keep the container tightly closed when not in use[1].

    • Store away from incompatible substances and sources of ignition[1].

Emergency and Disposal Plans

Spill Response

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

Spill_Cleanup_Workflow cluster_assessment Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Disposal spill Spill Occurs evacuate Alert others and evacuate immediate area spill->evacuate assess Assess the spill (size and risk) evacuate->assess ppe Don Appropriate PPE assess->ppe If safe to handle call_ehs Call Emergency Personnel assess->call_ehs If spill is large or unmanageable contain Contain the spill with inert absorbent material ppe->contain collect Collect absorbed material using non-sparking tools contain->collect decontaminate Decontaminate the area with soap and water collect->decontaminate package Place waste in a sealed, labeled container decontaminate->package dispose Dispose of as hazardous waste package->dispose

Chemical Spill Cleanup Workflow

First Aid Procedures

  • Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention[1].

  • Inhalation : Remove the individual from the area of exposure to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell[1].

  • Ingestion : If swallowed, rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

All waste materials, including the compound itself and any contaminated materials from cleanup, must be disposed of in accordance with local, state, and federal regulations. Dispose of contents and container to an approved waste disposal plant[1]. Do not allow the product to enter drains, other waterways, or soil[1].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.